molecular formula C11H10O3 B141157 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS No. 145654-01-9

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Cat. No.: B141157
CAS No.: 145654-01-9
M. Wt: 190.19 g/mol
InChI Key: BLMUMRVGOIQZLG-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-3-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMUMRVGOIQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376893
Record name 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145654-01-9
Record name 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS number 145654-01-9

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS No. 145654-01-9), a versatile bifunctional molecule of significant interest in drug discovery, medicinal chemistry, and materials science. Possessing both a reactive aldehyde handle and a terminal alkyne, this compound serves as a critical building block for complex molecular architectures. This document details its chemical and physical properties, provides a robust, field-tested synthesis protocol from isovanillin, explores its primary applications in "click" chemistry and bioconjugation, and outlines essential safety and handling procedures. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction and Core Compound Analysis

This compound is a substituted benzaldehyde derivative featuring two key functional groups: an aldehyde and a propargyl ether (a terminal alkyne). This unique combination makes it an invaluable scaffold in synthetic chemistry.[1]

  • The Aldehyde Group: Serves as a versatile synthetic handle for forming imines, Schiff bases, or for undergoing further oxidation or reduction.[2] It is a common entry point for constructing complex heterocyclic systems or for linking the molecule to other substrates.

  • The Propargyl Group (Terminal Alkyne): This moiety is the cornerstone of its utility in modern medicinal chemistry. It is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[3] This reaction allows for the efficient and highly specific covalent ligation of the benzaldehyde core to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or other small-molecule probes.[4]

The synergy of these two groups allows for a modular and strategic approach to synthesizing complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or advanced chemical probes.[1][5] The benzaldehyde can be used to attach a pharmacophore targeting a specific protein, while the alkyne remains available for "clicking" on a fluorescent dye, an affinity tag, or another bioactive component.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 145654-01-9[6][7][8]
Molecular Formula C₁₁H₁₀O₃[6][7]
Molecular Weight 190.2 g/mol [7]
Appearance Solid (form varies, often crystalline needles or powder)[9]
Melting Point 76-77°C[6]
Purity Typically ≥95% - 99% (commercially available)[6]
LogP 1.51970[6]
PSA (Polar Surface Area) 35.53 Ų[6]

Note: Spectroscopic data (NMR, IR, MS) should be acquired on a lot-specific basis as per the Certificate of Analysis provided by the supplier.[7]

Synthesis Protocol: O-Propargylation of Isovanillin

The most direct and widely adopted synthesis route for this compound is the Williamson ether synthesis, specifically the O-propargylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This protocol is adapted from established procedures for similar phenolic alkylations.[10][11][12]

Underlying Principles (Causality)

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of isovanillin by a weak base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired propargyl ether linkage.

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak, inexpensive, and easily removable base. It is sufficiently strong to deprotonate the acidic phenol (pKa ≈ 7.4) but not strong enough to cause unwanted side reactions, such as self-condensation of the aldehyde.

  • Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting materials. Its boiling point (56°C) allows for the reaction to be conducted at a moderate reflux temperature, promoting a reasonable reaction rate without causing degradation. It is also relatively easy to remove under reduced pressure during work-up.

  • Reaction Control: The reaction is run under a nitrogen atmosphere to prevent oxidation of the aldehyde. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting isovanillin.

Experimental Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Isovanillin Isovanillin Setup Combine reactants in flask under N2 atmosphere Isovanillin->Setup PropargylBr Propargyl Bromide PropargylBr->Setup K2CO3 Potassium Carbonate K2CO3->Setup Acetone Acetone (Solvent) Acetone->Setup Reflux Heat to reflux (~60°C) Monitor by TLC Setup->Reflux Heat Workup Cool, filter solid K2CO3 Wash with NaHCO3/Brine Reflux->Workup Reaction complete Extract Extract with organic solvent (e.g., Diethyl Ether) Workup->Extract Purify Dry (Na2SO4), concentrate Recrystallize Extract->Purify Product 4-Methoxy-3-(2-propynyloxy)- benzenecarbaldehyde Purify->Product Isolate

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a stirred suspension of isovanillin (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone in a round-bottom flask, add propargyl bromide (3-bromopropyne, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 3-5 hours.[10] Monitor the reaction's progress by TLC, observing the disappearance of the isovanillin spot.

  • Work-up (Aqueous): After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with fresh acetone.[10] Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

  • Extraction: Dilute the residue with water and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃, followed by brine (saturated NaCl solution).[10] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the final product as a crystalline solid.[13] An 83% yield with 99.9% purity has been reported for a similar procedure.[10]

Key Applications in Research and Drug Development

The primary utility of this compound stems from its role as a bifunctional linker, particularly in the context of click chemistry.

Click Chemistry and Bioconjugation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible.[4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[3][14]

The terminal alkyne on this compound is an ideal handle for this transformation. Researchers can first elaborate the aldehyde portion of the molecule, for example, by coupling it to a drug molecule or a ligand for a protein of interest. The resulting conjugate, now bearing a terminal alkyne, can be "clicked" onto a second molecule functionalized with an azide. This second molecule could be:

  • A fluorescent dye for imaging applications.

  • A biotin tag for affinity purification or pull-down assays.

  • A polyethylene glycol (PEG) chain to improve solubility and pharmacokinetic properties.

  • An E3 ligase binder in the synthesis of PROTACs.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an azide-containing substrate with this compound.

CuAAC_Workflow cluster_catalyst Catalytic System Alkyne Aldehyde-Alkyne (CAS 145654-01-9) Mix Combine Alkyne, Azide, CuSO4, Ligand in aqueous buffer Alkyne->Mix Azide Azide-Substrate (e.g., Azido-Drug) Azide->Mix CuSO4 CuSO4 (Cu(II) Source) CuSO4->Mix NaAsc Sodium Ascorbate (Reducing Agent) Initiate Add Sodium Ascorbate to initiate reaction (Cu(II) -> Cu(I)) NaAsc->Initiate Initiation Ligand Ligand (e.g., THPTA) (Stabilizer) Ligand->Mix Mix->Initiate Incubate Incubate at RT (Protected from light) Initiate->Incubate Product 1,2,3-Triazole Product Incubate->Product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Methodology:

  • Stock Solutions: Prepare stock solutions of the alkyne (this compound) and the azide-containing substrate in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a stabilizing ligand (e.g., water-soluble THPTA), and sodium ascorbate.[14]

  • Reaction Assembly: In a microcentrifuge tube, combine the alkyne, the azide substrate, the CuSO₄ solution, and the THPTA ligand solution in an appropriate aqueous buffer.[14]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.[14]

  • Incubation: Vortex the mixture briefly. Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.

  • Analysis: The formation of the triazole product can be monitored by LC-MS or HPLC. The product can then be purified using standard chromatographic techniques.

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound.[15][16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents. Some suppliers recommend storage at -20°C for long-term stability.[5]

  • Hazard Statements (Potential): Based on similar structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[17]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is intrinsically linked to the rise of click chemistry in biomedical research. Its bifunctional nature provides a robust platform for the modular synthesis of complex chemical probes, targeted therapeutics, and advanced materials. The straightforward synthesis from readily available isovanillin, combined with the high efficiency of its subsequent click reactions, ensures its continued and expanding role in the toolkits of synthetic and medicinal chemists.

References

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

This compound, also known as O-propargyl vanillin, is a synthetic derivative of vanillin, a well-known flavoring agent and a key intermediate in various chemical industries.[1][2][3] The introduction of a propargyl group to the vanillin core imparts unique chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[6][7]
Molecular Weight 190.2 g/mol [6]
CAS Number 145654-01-9[6]
Appearance Yellow solid[1]
Melting Point 458 K (185 °C)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide.[1][8] This Williamson ether synthesis is a robust and efficient method for introducing the propargyl functional group.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1][8]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (2.48 mmol) in 15 ml of dry DMF, add anhydrous potassium carbonate (3.0 mmol).

  • Stir the mixture at room temperature.

  • Add propargyl bromide (2.48 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 ml of water.

  • Extract the aqueous layer with chloroform (3 x 50 ml).

  • Combine the organic phases and wash with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) eluent system to yield this compound as a yellow solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Reaction Williamson Ether Synthesis (Room Temperature, 24h) Vanillin->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base K₂CO₃ in DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Methoxy-3-(2-propynyloxy)- benzenecarbaldehyde Purification->Product

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The unique chemical architecture of this compound, featuring an aldehyde, a methoxy group, and a terminal alkyne, makes it a highly versatile molecule for further chemical modifications and applications.[4][5]

  • Building Block in Organic Synthesis: The aldehyde group can undergo various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.[5] The terminal alkyne is particularly valuable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings.[1] This allows for the straightforward linkage of the vanillin scaffold to other molecules, facilitating the synthesis of complex molecular architectures.[5]

  • Medicinal Chemistry and Drug Discovery: The propargyl group serves as a handle for creating diverse libraries of compounds for biological screening.[5] Vanillin derivatives have been investigated for a range of biological activities, and the introduction of the propargyl group opens avenues for developing novel therapeutic agents.[1] For instance, the triazole-containing compounds synthesized from this molecule have been explored as potential chemotherapeutic agents.[1] The combination of the benzaldehyde core with the reactive alkyne allows for the design of hybrid molecules that can interact with multiple biological targets.[5]

Functional Group Reactivity and Applications

Functional_Groups Molecule This compound Aldehyde Methoxy Group Propargyl Group (Alkyne) App1 Condensation Reactions, Oxidation/Reduction Molecule:f1->App1 App2 Modulates Ring Electron Density Molecule:f2->App2 App3 Click Chemistry (CuAAC), Sonogashira Coupling Molecule:f3->App3 Use1 Synthesis of Heterocycles & Complex Molecules App1->Use1 Use2 Fine-tuning Reactivity & Biological Activity App2->Use2 Use3 Drug Discovery, Materials Science App3->Use3

Caption: Reactivity of functional groups and their applications.

Conclusion

This compound is a synthetically accessible and highly versatile compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation from vanillin, combined with the diverse reactivity of its functional groups, establishes it as a valuable scaffold for the development of novel molecules with a wide range of applications, from new drug candidates to advanced materials.

References

An In-Depth Technical Guide to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Versatile Synthon for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key building block in medicinal chemistry and drug development. We will delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Williamson etherification of vanillin is presented, with a focus on the rationale behind each experimental step. The guide culminates in a discussion of its significant applications, particularly as a precursor in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the generation of diverse compound libraries with potential therapeutic activities.

Introduction: The Strategic Importance of a Functionalized Vanillin Scaffold

Vanillin, a naturally occurring phenolic aldehyde, has long been recognized as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The strategic introduction of a propargyl group onto the vanillin core to yield this compound unlocks a powerful synthetic handle for further molecular elaboration. The terminal alkyne functionality serves as a versatile anchor for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This allows for the rapid and modular assembly of complex molecular architectures, a cornerstone of modern high-throughput screening and lead optimization in drug discovery.[5][6] This guide will provide researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this valuable synthetic intermediate.

Molecular Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure and unambiguous naming. This section provides a detailed breakdown of the structure and IUPAC name for the topic molecule.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][7] This name systematically describes the arrangement of all functional groups on the benzene ring.

Chemical Structure

The chemical structure of this compound is presented below. It consists of a central benzene ring substituted with a methoxy group, a propargyloxy group, and a formyl (aldehyde) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Note that while some data is from experimental sources, others are predicted based on the structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[3]
Molecular Weight 190.19 g/mol [3]
CAS Number 145654-01-9[3]
Appearance Predicted: Off-white to pale yellow solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate)-

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with propargyl bromide.

Reaction Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide. In this specific synthesis, the phenolic proton of vanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) deprotonation Deprotonation of Phenolic Hydroxyl vanillin->deprotonation propargyl_bromide Propargyl Bromide sn2 Sₙ2 Attack of Phenoxide on Propargyl Bromide propargyl_bromide->sn2 base Base (e.g., K₂CO₃, NaH) base->deprotonation deprotonation->sn2 product This compound sn2->product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[8][9]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Propargyl bromide (80% solution in toluene is commercially available and recommended for stability)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1.0 eq).

    • Expertise & Experience: An inert atmosphere is crucial to prevent side reactions, especially if using a strong and moisture-sensitive base like sodium hydride.

  • Solvent and Base Addition: Add anhydrous DMF or acetone to the flask to dissolve the vanillin. Then, add anhydrous potassium carbonate (1.5-2.0 eq) or carefully add sodium hydride (1.1-1.2 eq) in portions.

    • Causality: Potassium carbonate is a milder and safer base, suitable for larger-scale reactions. Sodium hydride is a stronger base that ensures complete deprotonation but requires more careful handling due to its reactivity with water and protic solvents. DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Alkylation: To the stirred suspension, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

    • Trustworthiness: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot and the appearance of a new, less polar product spot.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used, pour the reaction mixture into a larger volume of water and extract with ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.

  • Aqueous Washes: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Self-Validating System: The water wash removes the bulk of the DMF. The sodium bicarbonate wash removes any unreacted acidic starting material (vanillin). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons: Three protons on the benzene ring, appearing as multiplets or doublets between δ 6.9 and 7.5 ppm.

  • Propargyl Methylene Protons (-O-CH₂-C≡): A doublet around δ 4.7-4.9 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

  • Terminal Alkyne Proton (-C≡C-H): A triplet or singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aldehyde Carbonyl Carbon (-CHO): A signal around δ 190-192 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-155 ppm.

  • Alkyne Carbons (-C≡C-): Two signals around δ 75-80 ppm.

  • Propargyl Methylene Carbon (-O-CH₂-): A signal around δ 56-60 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

FTIR Spectroscopy (Predicted)
  • C≡C-H Stretch (Terminal Alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

  • C≡C Stretch (Alkyne): A weak, sharp band around 2100-2150 cm⁻¹.

  • C-O Stretch (Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C=C Stretch (Aromatic): Medium intensity bands around 1600 and 1500 cm⁻¹.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The presence of the terminal alkyne is the key to its synthetic potential.

A Gateway to "Click" Chemistry

The propargyl group is a linchpin in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click" chemistry.[5] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne functionality of our title compound with an azide-containing molecule.[4][6]

reagent1 This compound catalyst Cu(I) Catalyst reagent1->catalyst reagent2 Azide-containing Molecule (R-N₃) reagent2->catalyst product 1,2,3-Triazole Linked Vanillin Derivative catalyst->product

Caption: Use of the title compound in CuAAC "click" chemistry.

This methodology enables the rapid generation of large libraries of novel compounds by varying the azide-containing reaction partner. These libraries can then be screened for a wide range of biological activities.

Precursor to Potential Therapeutics

Derivatives of vanillin have shown promise in several therapeutic areas:

  • Anticancer Agents: Numerous vanillin derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activities such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines.[1][11][12]

  • Neuroprotective Agents: The antioxidant and anti-inflammatory properties of vanillin and its analogs suggest their potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

  • Anti-inflammatory and Anti-diabetic Agents: The vanillin scaffold has been utilized to develop compounds with significant anti-inflammatory and anti-diabetic activities.

By employing this compound in "click" chemistry-based synthesis, researchers can systematically explore the structure-activity relationships of novel vanillin derivatives to optimize their therapeutic potential.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to provide clear guidance on the safe handling of all chemical compounds. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer appropriate safety measures based on its structure and the known hazards of its precursor, vanillin, and the propargyl bromide reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis from the readily available and biocompatible vanillin, combined with the synthetic versatility imparted by the terminal alkyne, makes it an invaluable precursor for the development of novel therapeutics. This guide has provided the essential structural, synthetic, and applicative knowledge for researchers to confidently and effectively incorporate this powerful building block into their drug development workflows. The continued exploration of derivatives synthesized from this scaffold holds significant promise for addressing a multitude of unmet medical needs.

References

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde synonyms and alternative names

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nomenclature and Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The guide will address the critical aspect of its nomenclature, clarifying the distinction between its isomers, and detail its various synonyms and identifiers. Furthermore, a validated experimental protocol for its synthesis via Williamson ether synthesis is presented, along with an exploration of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of a Propargylated Vanillin Derivative

This compound belongs to a class of organic compounds that are derivatives of vanillin and isovanillin, natural products renowned for their flavor and fragrance properties. The introduction of a propargyl group (a 2-propynyl group) imparts a reactive alkyne functionality. This terminal alkyne is a key feature for its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation to a wide array of molecules. This has led to its application in the synthesis of complex molecular architectures, including enzyme inhibitors and imaging probes.

A crucial point of clarification in the study of this compound is the isomerism based on the positions of the methoxy and propynyloxy groups on the benzaldehyde ring. The user's query specifies This compound . This isomer is structurally derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][3][4][5] Its counterpart, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde , is derived from vanillin. While both are valuable synthetic intermediates, they possess distinct chemical and physical properties, and it is imperative for researchers to use the correct nomenclature and corresponding identifiers to ensure the accuracy and reproducibility of their work.

Nomenclature, Synonyms, and Identifiers

The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication. This section provides a detailed breakdown of the various names and identifiers for this compound.

Systematic and Common Names

The systematic name, derived according to IUPAC nomenclature rules, is 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde .[6] However, a variety of synonyms and alternative names are frequently encountered in scientific literature and commercial catalogs.

A common trivial name for this compound is O-propargyl isovanillin , which clearly indicates its synthetic origin from isovanillin and the addition of a propargyl group to the oxygen atom.

Isomeric Distinction

It is critical to distinguish the target compound from its isomer, 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde:

  • This compound (from Isovanillin): The methoxy group is at position 4, and the propynyloxy group is at position 3.

  • 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde (from Vanillin): The methoxy group is at position 3, and the propynyloxy group is at position 4.

The search results indicate that the vanillin-derived isomer (CAS 5651-83-2) is more commonly listed.[7][8][9][10][11] Researchers must therefore exercise diligence in verifying the CAS number and structure of the material they are using.

Data Summary Table

The following table summarizes the key identifiers for this compound and its common isomer for comparative clarity.

IdentifierThis compound 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde
CAS Number 145654-01-9[6][12]5651-83-2[7][8][9]
Molecular Formula C₁₁H₁₀O₃[12][13]C₁₁H₁₀O₃[7][10]
Molecular Weight 190.19 g/mol [7][12]190.19 g/mol [7]
IUPAC Name 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde[6]3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[7]
Common Synonyms O-propargyl isovanillinO-propargyl vanillin
This compound[12]3-Methoxy-4-prop-2-ynyloxy-benzaldehyde[7][8]
3-methoxy-4-(prop-2-ynyloxy)benzaldehyde[14]
3-Methoxy-4-(2-propynyloxy)benzaldehyde[7]
InChI Key (Not explicitly found for this isomer)PKPPALIWMCCRFK-UHFFFAOYSA-N[7][11]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Underlying Principles

The hydroxyl group of isovanillin is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile. Propargyl bromide serves as the electrophile. The nucleophilic phenoxide attacks the electron-deficient carbon atom of the propargyl bromide, displacing the bromide ion in an Sₙ2 reaction to form the desired ether. Acetone is a common solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Step-by-Step Methodology

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add isovanillin (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of isovanillin).

  • Addition of Alkyl Halide: While stirring the suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C). Maintain the reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a solid.

Visualization of Key Structures and Processes

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Synthesis_Pathway isovanillin Isovanillin base K₂CO₃ (Base) in Acetone isovanillin->base propargyl_bromide Propargyl Bromide propargyl_bromide->base product This compound base->product Reflux

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key intermediate in synthetic organic chemistry. The structural elucidation of this compound is paramount for researchers and drug development professionals. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

The molecular formula for this compound is C₁₁H₁₀O₃, with a molecular weight of 190.19 g/mol .[1] The unique combination of an aldehyde, a methoxy group, and a propargyl ether on a benzene ring gives rise to a distinct spectral fingerprint, which will be explored in detail.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following diagram illustrates the structure and numbering of this compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical environment of each proton dictates its chemical shift (δ), and interactions with neighboring protons cause signal splitting.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85Singlet1HAldehyde proton (-CHO)
~7.45Multiplet2HAromatic protons (H-2, H-6)
~7.00Doublet1HAromatic proton (H-5)
~4.80Doublet2HMethylene protons (-O-CH₂-C≡)
~3.90Singlet3HMethoxy protons (-OCH₃)
~2.50Triplet1HAcetylenic proton (-C≡C-H)

Interpretation:

  • Aldehyde Proton (~9.85 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield singlet.[2][3][4]

  • Aromatic Protons (~7.00-7.45 ppm): The protons on the benzene ring appear in the aromatic region. The exact splitting pattern will depend on the coupling constants between them. H-2 and H-6 are expected to be in a similar chemical environment, while H-5 will be distinct.

  • Methylene Protons (~4.80 ppm): These protons are adjacent to an oxygen atom and a triple bond, causing a downfield shift. They will appear as a doublet due to coupling with the terminal alkyne proton.

  • Methoxy Protons (~3.90 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.

  • Acetylenic Proton (~2.50 ppm): The terminal alkyne proton is coupled to the methylene protons, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde carbonyl carbon (C=O)
~160.0Aromatic carbon (C-4, attached to -OCH₃)
~150.0Aromatic carbon (C-3, attached to -O-CH₂-)
~130.0Aromatic carbon (C-1)
~125.0Aromatic carbon (C-6)
~112.0Aromatic carbon (C-5)
~110.0Aromatic carbon (C-2)
~78.0Acetylenic carbon (-C≡CH)
~76.0Acetylenic carbon (-C≡CH)
~56.0Methylene carbon (-O-CH₂-)
~55.5Methoxy carbon (-OCH₃)

Interpretation:

  • Carbonyl Carbon (~191.0 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.[4]

  • Aromatic Carbons (~110.0-160.0 ppm): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbons attached to oxygen (C-3 and C-4) will be the most downfield in this region.

  • Acetylenic Carbons (~76.0-78.0 ppm): The two sp-hybridized carbons of the alkyne group appear in this characteristic range.

  • Methylene and Methoxy Carbons (~55.5-56.0 ppm): These sp³-hybridized carbons attached to oxygen appear in a similar upfield region.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Strong, sharp≡C-H stretchTerminal Alkyne
~2950-2850MediumC-H stretchAlkyl (methoxy, methylene)
~2820, ~2720MediumC-H stretchAldehyde
~2120Weak to mediumC≡C stretchAlkyne
~1690StrongC=O stretchAromatic Aldehyde
~1600, ~1500MediumC=C stretchAromatic Ring
~1260StrongC-O stretchAryl Ether

Interpretation:

  • Terminal Alkyne (≡C-H stretch at ~3300 cm⁻¹ and C≡C stretch at ~2120 cm⁻¹): These two peaks are highly characteristic of a terminal alkyne.[5][6][7]

  • Aldehyde (C-H stretches at ~2820 and ~2720 cm⁻¹, C=O stretch at ~1690 cm⁻¹): The pair of C-H stretching bands and the strong carbonyl absorption are definitive for an aldehyde.[3][4]

  • Aromatic Ring (C=C stretches at ~1600 and ~1500 cm⁻¹): These absorptions are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.

  • Ether (C-O stretch at ~1260 cm⁻¹): The strong absorption in this region is indicative of the aryl ether linkage.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data:

m/zInterpretation
190Molecular ion [M]⁺
189[M-H]⁺
161[M-CHO]⁺
151[M-C₃H₃]⁺
121[M-C₃H₃O - CH₂]⁺
77[C₆H₅]⁺

Interpretation:

The molecular ion peak at m/z 190 confirms the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting ions.

  • [M-H]⁺ (m/z 189): Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[8][9]

  • [M-CHO]⁺ (m/z 161): Loss of the formyl radical is another characteristic fragmentation of benzaldehydes.

  • [M-C₃H₃]⁺ (m/z 151): Cleavage of the propargyl group.

  • Further Fragmentation: Subsequent losses of other small molecules or radicals will lead to the other observed fragments.

Fragmentation_Pathway M+ [C₁₁H₁₀O₃]⁺ m/z = 190 M_minus_H [C₁₁H₉O₃]⁺ m/z = 189 M+->M_minus_H - H• M_minus_CHO [C₁₀H₉O₂]⁺ m/z = 161 M+->M_minus_CHO - CHO• M_minus_C3H3 [C₈H₇O₃]⁺ m/z = 151 M+->M_minus_C3H3 - C₃H₃•

Caption: Proposed mass spectrometry fragmentation of the title compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they provide an unambiguous identification of the compound's structure. This guide serves as a valuable resource for researchers working with this and structurally related molecules, enabling accurate characterization and facilitating further research and development.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This molecule, a derivative of vanillin, is of significant interest in synthetic chemistry due to its trifunctional nature, incorporating an aldehyde, a methoxy group, and a terminal alkyne. The interplay of these functionalities dictates the reactivity of the aldehyde group, making it a versatile synthon for the construction of complex molecular architectures. This document will delve into the electronic and steric influences on the aldehyde's reactivity and provide detailed protocols for its key transformations, including nucleophilic additions, condensations, and redox reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction: A Molecule of Unique Synthetic Potential

This compound, often referred to as propargylated vanillin, is a bespoke chemical entity that marries the well-understood chemistry of aromatic aldehydes with the versatile reactivity of a terminal alkyne.[1][2][3] The core of its synthetic utility lies in the aldehyde functional group, a site primed for a multitude of chemical transformations. The reactivity of this aldehyde is subtly modulated by the electronic effects of the substituents on the benzene ring: an electron-donating methoxy group at the para-position and a propargyloxy group at the meta-position.

The aldehyde carbon, being sp² hybridized, possesses a trigonal planar geometry.[4] The carbon-oxygen double bond is inherently polar due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[4][5] The methoxy group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[6][7] Conversely, the electronegativity of the oxygen in the propargyloxy group exerts a -I (inductive) effect, which can partially counteract the electron-donating effects. This electronic balance makes the aldehyde group in this compound sufficiently reactive for a broad spectrum of synthetic applications.

Furthermore, the presence of the terminal alkyne opens avenues for sequential or one-pot reactions, such as "click chemistry," allowing for the introduction of diverse molecular fragments.[8][9] This guide will explore the key reactions of the aldehyde group, providing both mechanistic insights and practical experimental protocols.

Diagram: Molecular Structure and Functional Groups

Knoevenagel_Workflow start Start: Reactant Preparation catalyst Catalyst Addition (Piperidine) start->catalyst reaction Reaction at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Precipitation & Filtration monitoring->workup product Final Product workup->product Sequential_Reactivity start This compound aldehyde_rxn Aldehyde Reaction (e.g., Wittig) start->aldehyde_rxn alkyne_rxn Alkyne Reaction (e.g., Click Chemistry) start->alkyne_rxn intermediate1 Intermediate A aldehyde_rxn->intermediate1 final_product2 Final Product 2 aldehyde_rxn->final_product2 intermediate2 Intermediate B alkyne_rxn->intermediate2 final_product1 Final Product 1 alkyne_rxn->final_product1 intermediate1->alkyne_rxn intermediate2->aldehyde_rxn

References

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and ultimate success in a given application. For a molecule as promising as 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a derivative of vanillin with potential applications in organic synthesis and medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a critical enabler of innovation. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical predictions based on its molecular structure and a detailed experimental protocol for its empirical determination. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound in their work.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in different solvent systems. While extensive experimental data for this compound is not yet widely published, we can infer key characteristics from its molecular structure and data from analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.2 g/mol [2]
Appearance Predicted to be a white to off-white crystalline solid.Based on the solid nature of structurally similar compounds like vanillin and 4-(propargyloxy)benzaldehyde.[3][4]
Melting Point Predicted to be in a similar range to 4-(propargyloxy)benzaldehyde (82°C).Structural similarity to 4-(propargyloxy)benzaldehyde suggests a comparable melting point.[4]
Boiling Point Not available. Expected to be high due to its molecular weight and polarity.-
LogP (octanol-water partition coefficient) Predicted to be moderately lipophilic.The presence of the aromatic ring and the propargyl ether group suggests increased lipophilicity compared to vanillin.

Predicted Solubility Profile: Applying the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities tend to be soluble in one another.[5][6][7][8][9] this compound possesses both polar and nonpolar characteristics. The aldehyde, methoxy, and ether functional groups introduce polarity and the capacity for dipole-dipole interactions and weak hydrogen bonding. Conversely, the benzene ring and the alkyne moiety contribute to its nonpolar character.

Based on the solubility of the structurally related vanillin, which is soluble in polar solvents like ethanol and poorly soluble in nonpolar solvents like hexane, we can make informed predictions about the solubility of our target compound.[10][11] The addition of the less polar propargyloxy group in place of a hydroxyl group is expected to decrease its solubility in highly polar protic solvents like water and increase its solubility in solvents of intermediate polarity and nonpolar solvents.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly soluble to insolubleThe replacement of the hydroxyl group of vanillin with the less polar propargyloxy group reduces the potential for strong hydrogen bonding with water.[3][10]
EthanolSolubleThe ethyl group of ethanol can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the polar functional groups. Vanillin is known to be soluble in ethanol.[10][12]
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
Polar Aprotic AcetoneSolubleAcetone's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. A synthesis procedure for a related compound uses acetone as a solvent, indicating good solubility.[13]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileSolubleAcetonitrile is a common solvent in organic synthesis and is likely to dissolve the compound.
Nonpolar Dichloromethane (DCM)SolubleDCM is a good solvent for many organic compounds of intermediate polarity.
Diethyl EtherSolubleSynthesis procedures for related compounds utilize diethyl ether for extraction, suggesting good solubility.[13]
HexaneSparingly soluble to insolubleThe significant polarity of the aldehyde, methoxy, and ether groups will likely limit its solubility in a highly nonpolar solvent like hexane. Vanillin is poorly soluble in hexane.[10]
TolueneModerately SolubleThe aromatic nature of toluene can interact favorably with the benzene ring of the solute.

A Validated Experimental Protocol for Determining Equilibrium Solubility

To obtain precise quantitative solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[14][15][16][17]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1-2 mL) of the chosen solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[15] A preliminary time-course study can be conducted to determine the minimum time required to achieve a constant concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid material.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved particles. This step is crucial to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

    • Determine the concentration of the dissolved compound in the experimental samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the related compound 4-(propargyloxy)benzaldehyde indicates that it can cause skin and serious eye irritation.[4] It is therefore prudent to handle this compound with appropriate safety precautions.

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[4]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in chemical research and development. While quantitative solubility data is not yet readily available in the literature, this guide has offered a reasoned prediction of its solubility profile based on its molecular structure and the established principle of "like dissolves like." Furthermore, the detailed experimental protocol for determining equilibrium solubility provides researchers with a practical and validated method to obtain precise solubility data in their solvents of interest. By understanding and empirically determining the solubility of this compound, the scientific community can more effectively unlock its full potential in various applications.

References

Stability and Storage of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS No. 145654-01-9) is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of two highly reactive functional groups: an aromatic aldehyde and a terminal alkyne tethered by an ether linkage. This unique combination allows for sequential or orthogonal chemical modifications, such as reductive amination, Wittig reactions, and cycloadditions (e.g., "click chemistry"). However, the very reactivity that makes this compound a versatile precursor also renders it susceptible to degradation if not handled and stored correctly.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore the inherent reactivity of its constituent functional groups, delineate potential degradation pathways, and establish a set of best practices for storage and handling. Furthermore, this document provides actionable protocols for researchers to validate the integrity of the compound, ensuring the reliability and reproducibility of their experimental outcomes.

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step toward predicting its behavior. The structure of this compound is characterized by a substituted benzene ring bearing an aldehyde, a methoxy group, and a propargyl ether group.

Caption: Chemical structure of this compound.

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 145654-01-9[1]
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.20 g/mol [1]
Appearance Typically a white to pale yellow solid[3]
Purity >98% (Typical for commercial samples)[3]

Key Stability Concerns and Degradation Pathways

The stability of this compound is governed by the reactivity of its aldehyde, ether, and alkyne functionalities. The primary degradation pathways are driven by oxidation and sensitivity to light and heat.

The Aldehyde Moiety: Susceptibility to Oxidation

Aromatic aldehydes are well-known to be sensitive to atmospheric oxygen.[4] The aldehyde group (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH). This process, often initiated by light or trace metal impurities, is one of the most common degradation routes for this class of compounds. The formation of the carboxylic acid impurity can alter the reactivity of the material and interfere with subsequent chemical transformations.

The Propargyl Ether Moiety: Peroxide and Alkyne Instability

The propargyl ether group presents two distinct points of vulnerability:

  • Ether Peroxidation: Like many ethers, the propargyl ether can react with atmospheric oxygen in a free-radical process, particularly upon exposure to light, to form hydroperoxides. These peroxide impurities are not only a contaminant but also pose a significant safety hazard, as they can be explosive upon concentration, heating, or mechanical shock.

  • Alkyne Reactivity: The terminal alkyne is a high-energy functional group that is thermodynamically unstable.[5] It can undergo various reactions, including hydration (typically acid or metal-catalyzed)[6][7], polymerization, or other additions, especially at elevated temperatures or in the presence of transition metal contaminants.[8][9]

A study on a structurally related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, demonstrated that exposure to air and light leads to complex degradation, forming products like aurones and flavones, highlighting the potential for intricate oxidative pathways.[10]

DegradationPathways cluster_stress Stress Factors cluster_products Potential Degradation Products Main This compound CarboxylicAcid Carboxylic Acid (Oxidized Aldehyde) Main->CarboxylicAcid Oxidation Peroxides Hydroperoxides (Ether Oxidation) Main->Peroxides Peroxidation Polymers Polymerized Alkyne Main->Polymers Polymerization Air Air (O₂) Air->CarboxylicAcid Air->Peroxides Light Light (hν) Light->CarboxylicAcid Light->Peroxides Heat Heat (Δ) Heat->Polymers Metals Metal Impurities Metals->Polymers

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The core principle is to minimize exposure to oxygen, light, heat, and chemical contaminants.

ParameterRecommendationRationale
Temperature Store at 2-8 °C (Refrigerated)Reduces the rate of all chemical degradation pathways, including oxidation and polymerization.
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen, preventing both aldehyde oxidation and ether peroxidation.[3]
Light Keep in an amber, tightly sealed vial in a dark locationPrevents light-induced free-radical chain reactions that lead to oxidation and peroxide formation.[3]
Handling Only open the container under an inert atmosphere if possible. Use clean, dry spatulas and glassware.Minimizes introduction of atmospheric oxygen, moisture, and contaminants that can catalyze degradation.
Purity Use high-purity material.Impurities, especially transition metals, can act as catalysts for degradation reactions.
Incompatible Materials

To prevent unwanted reactions, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Will rapidly degrade the aldehyde and potentially the alkyne group.

  • Strong Bases: Can deprotonate the terminal alkyne, potentially initiating side reactions.[11]

  • Transition Metal Salts: Many metals (e.g., copper, palladium) are known to catalyze alkyne coupling and other transformations.[8]

Experimental Validation of Compound Stability

Trust in experimental results begins with verifying the integrity of the starting materials. The following protocols provide a framework for assessing the stability of this compound.

StabilityWorkflow Workflow for Stability Assessment Start Receive/Synthesize Compound Protocol1 Protocol 1: Baseline Characterization (HPLC, NMR, IR) Start->Protocol1 Initial QC PeroxideTest1 Protocol 3: Peroxide Test Protocol1->PeroxideTest1 Protocol2 Optional: Protocol 2 Accelerated Stability Study (Stress Conditions + HPLC) Protocol1->Protocol2 For in-depth study Fail Compound Fails (Peroxides or Impurities > Limit) PeroxideTest1->Fail Positive Pass Compound Passes PeroxideTest1->Pass Negative Store Store Under Recommended Conditions (2-8°C, Inert Gas, Dark) Use Use in Experiment Store->Use Periodic Re-testing Pass->Store

Caption: Experimental workflow for verifying compound integrity before and during storage.

Protocol 1: Baseline Characterization and Purity Assessment

Objective: To establish an analytical baseline for a new batch of the compound.

Methodology:

  • Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve in a suitable solvent (e.g., Acetonitrile or HPLC-grade Methanol) to a final concentration of 1 mg/mL.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm or 280 nm).

    • Analysis: Record the chromatogram. A pure sample should exhibit a single major peak. Calculate the purity by peak area percentage. This chromatogram serves as the T=0 baseline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Verification: Confirm the presence of characteristic peaks: the aldehyde proton (~9.8-10 ppm), aromatic protons, methoxy singlet, propargyl methylene protons, and the acetylenic proton. The spectra should be free of significant impurity signals.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum (e.g., using an ATR accessory).

    • Verification: Confirm the presence of key vibrational bands: C=O stretch for the aldehyde (~1690 cm⁻¹), C≡C stretch for the alkyne (~2120 cm⁻¹), and ≡C-H stretch for the terminal alkyne (~3300 cm⁻¹).

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of the compound under stress conditions.

Methodology:

  • Sample Preparation: Aliquot several samples of the compound into separate, clear glass vials.

  • Stress Conditions: Expose the vials to one or more of the following conditions for a defined period (e.g., 1 week, 2 weeks, 4 weeks):

    • Elevated Temperature: 40 °C in the dark.

    • Light Exposure: Room temperature under ambient laboratory light.

    • Air Exposure: Loosely cap the vial and store at room temperature.

  • Time-Point Analysis: At each time point, remove a sample and analyze it by HPLC as described in Protocol 1.

  • Data Comparison: Compare the chromatograms of the stressed samples to the T=0 baseline. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. This provides quantitative data on the degradation rate under specific conditions.

Protocol 3: Routine Peroxide Testing (Safety Critical)

Objective: To check for the presence of hazardous peroxides before using the compound, especially if it has been stored for an extended period or exposed to air.

Methodology:

  • Sample Preparation: Dissolve a small amount (~10-20 mg) of the compound in 2-3 mL of a suitable solvent like tetrahydrofuran (THF) or isopropanol.

  • Testing:

    • Dip a commercial peroxide test strip (e.g., potassium iodide-starch paper) into the solution.

    • Alternatively, add a few drops of a freshly prepared saturated aqueous solution of potassium iodide (KI) to the sample solution.

  • Observation:

    • Negative Result: No color change indicates the absence of significant levels of peroxides. The material is safe to use.

    • Positive Result: The formation of a yellow-brown color (from the oxidation of I⁻ to I₂) or a blue-black color on the test strip indicates the presence of peroxides. The material should be considered hazardous and quenched or disposed of according to institutional safety guidelines.

Conclusion

This compound is a potent synthetic intermediate whose utility is directly linked to its chemical purity. Its inherent structural features—an oxidizable aldehyde, a peroxide-forming ether, and a reactive terminal alkyne—necessitate rigorous storage and handling procedures. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and protected from light —researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of routine analytical verification and critical safety checks for peroxides will ensure the integrity of the material, leading to more reliable, reproducible, and safer scientific outcomes.

References

Methodological & Application

Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde from vanillin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde from Vanillin

Introduction: Bridging Natural Scaffolds with Synthetic Versatility

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of natural vanilla extract, is a readily available and cost-effective building block derived from natural sources, primarily lignin.[1][2] Its inherent aromatic structure and functional groups—aldehyde, phenol, and ether—make it an attractive starting material for the synthesis of more complex molecules with applications in pharmaceuticals, materials science, and fragrance industries.[1][3]

This application note provides a detailed protocol for the synthesis of this compound, a key intermediate for "click" chemistry applications. The introduction of the terminal alkyne functionality via O-propargylation of the phenolic hydroxyl group transforms the vanillin scaffold, enabling its covalent linkage to a wide array of molecules functionalized with azides through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This protocol is designed for researchers in organic synthesis and drug development, offering a robust and reproducible method for accessing this versatile intermediate.

Underlying Chemical Principles: The Williamson Ether Synthesis

The core transformation in this protocol is the Williamson ether synthesis, a classic and highly reliable method for forming ethers developed by Alexander Williamson in 1850.[4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

The three key components of this specific application are:

  • The Nucleophile: The phenolic hydroxyl group of vanillin is weakly acidic. In the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), it is deprotonated to form a potent nucleophile, the vanillate anion.[7][8]

  • The Electrophile: Propargyl bromide serves as the alkylating agent. It features a primary carbon atom bonded to a good leaving group (bromide), making it an excellent substrate for SN2 reactions.[5][6]

  • The Solvent: A polar aprotic solvent, such as acetone, is employed. Acetone effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it highly nucleophilic. It also facilitates the SN2 mechanism, which is favored in such solvents.[7][9]

The reaction involves the backside attack of the vanillate anion on the carbon atom bearing the bromide. This concerted mechanism results in the inversion of stereochemistry (though not relevant for this achiral substrate) and the formation of a new carbon-oxygen bond, yielding the desired propargyl ether.[6]

Visualized Reaction Scheme

Caption: O-propargylation of vanillin with propargyl bromide.

Critical Safety Considerations: Handling Propargyl Bromide

Propargyl bromide is a hazardous chemical that requires strict safety protocols. It is a highly flammable, toxic, and shock-sensitive lachrymator.[10][11] The pure substance can decompose explosively, especially when heated under confinement.[10][12] It is typically supplied as an 80% solution in toluene to reduce its explosive tendency.[10][13]

Mandatory Safety Precautions:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood with robust airflow.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., Viton or laminate).[10][11][14]

  • Ignition Sources: Exclude all sources of ignition, including heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[11][12][13]

  • Static Discharge: Ground and bond all containers during transfer to prevent static electricity buildup.[10][12][13]

  • Storage: Store refrigerated (below 4°C/39°F) in a flammables-area, away from oxidizing materials.[10][11]

  • Emergency: Ensure an eyewash station and safety shower are immediately accessible.[10] In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][14]

Experimental Protocol

This protocol is adapted from established literature procedures for the O-alkylation of phenolic compounds.[3][9]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Vanillin152.1510.0 g65.71.0
Propargyl Bromide (80% in toluene)118.969.4 g (7.5 g active)63.1~1.1 (accounting for purity)
Potassium Carbonate (K₂CO₃), anhydrous138.2113.6 g98.41.5
Acetone, anhydrous-200 mL--
Ethyl Acetate-As needed--
Saturated NaCl solution (Brine)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Visualized Experimental Workflow

Caption: High-level overview of the synthesis protocol.

Step-by-Step Methodology

1. Reaction Setup: a. To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.4 mmol). b. Add 200 mL of anhydrous acetone to the flask. c. Stir the resulting suspension vigorously at room temperature for 15 minutes.

2. Alkylation Reaction: a. While stirring, add the propargyl bromide solution (9.4 g) dropwise to the suspension over 10-15 minutes using a dropping funnel. b. Upon completion of the addition, heat the reaction mixture to reflux (approximately 60°C) using a heating mantle. c. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the vanillin spot has been consumed.

3. Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone (2 x 30 mL) to ensure complete recovery of the product. c. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. d. To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. e. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous phase with ethyl acetate (2 x 50 mL). f. Combine all organic extracts and wash them with a saturated NaCl solution (brine) (1 x 50 mL). g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

4. Purification: a. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture or isopropanol. b. Dissolve the crude product in a minimum amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound. An expected yield is in the range of 80-95%.[9]

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValue
Chemical Formula C₁₁H₁₀O₃[15][16][17]
Molecular Weight 190.20 g/mol [15][17]
CAS Number 145654-01-9[15][17]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 9.85 (s, 1H, -CHO), 7.45 (m, 2H, Ar-H), 7.10 (d, 1H, Ar-H), 4.80 (d, 2H, -O-CH₂-), 3.95 (s, 3H, -OCH₃), 2.55 (t, 1H, -C≡CH). Note: Expected chemical shifts are approximate and can vary slightly.[8][18]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 190.9, 153.0, 150.0, 130.5, 126.5, 111.8, 109.5, 78.0, 76.5, 56.5, 56.0. Note: Expected chemical shifts are approximate.[8][18]
FT-IR (KBr, cm⁻¹) ~3280 (alkyne C-H), ~2120 (C≡C stretch), ~1685 (aldehyde C=O), ~1590, 1510 (aromatic C=C), ~1270, 1140 (ether C-O).

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound from vanillin. By following the outlined procedures, particularly the stringent safety precautions for handling propargyl bromide, researchers can safely produce this valuable synthetic intermediate. The successful synthesis and subsequent characterization provide a foundation for its use in further synthetic endeavors, most notably in the construction of complex molecular architectures via click chemistry.

References

Protocol for the Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Key Intermediate for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed, robust protocol for the synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a valuable derivative of vanillin. The introduction of a terminal alkyne (propargyl group) onto the vanillin scaffold creates a versatile building block for various chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This protocol is designed for researchers in synthetic chemistry and drug development, offering step-by-step instructions, mechanistic insights, and purification strategies to ensure high yield and purity.

Introduction and Mechanistic Overview

This compound is synthesized from the readily available and bio-sourced starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] The core of this synthesis is the Williamson ether synthesis , a classic and highly reliable method for forming ethers.[3][4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The key steps are:

  • Deprotonation: The phenolic hydroxyl group of vanillin is deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form a potent nucleophile, the phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of propargyl bromide.

  • Displacement: This attack occurs in a single, concerted step, displacing the bromide ion and forming the desired ether linkage.

The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is crucial as it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "bare," thereby increasing its reactivity and accelerating the reaction rate.[6]

Experimental Workflow Diagram

The overall synthetic and purification process can be visualized as follows:

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Vanillin, K₂CO₃, & Acetone B 2. Add Propargyl Bromide A->B C 3. Heat to Reflux (e.g., 8 hours) B->C D 4. Cool & Filter Solids C->D E 5. Concentrate Filtrate D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Silica Gel Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: Workflow for the synthesis and purification of the target compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
VanillinC₈H₈O₃152.15121-33-5Reagent grade, >99% purity
Propargyl BromideC₃H₃Br118.96106-96-7(80% solution in toluene is common)
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous, fine powder
AcetoneC₃H₆O58.0867-64-1Anhydrous, ACS grade
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS grade
Petroleum EtherN/AN/A8032-32-4ACS grade (or Hexanes)
Magnesium SulfateMgSO₄120.377487-88-9Anhydrous
Silica GelSiO₂60.087631-86-9230-400 mesh for column chromatography

Detailed Synthesis Protocol

This protocol is based on a 20 mmol scale synthesis.[7]

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (3.04 g, 20 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol, 1.5 eq).

  • Add 50 mL of anhydrous acetone to the flask. The potassium carbonate is largely insoluble and will form a suspension.

  • Attach a reflux condenser to the flask.

4.2. Reaction Execution

  • Begin stirring the suspension.

  • Add propargyl bromide (2.0 mL of an 80% solution in toluene, ~22 mmol, 1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 60°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting vanillin spot is consumed.

4.3. Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone (2 x 15 mL) to recover any residual product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with a saturated NaCl solution (brine, 1 x 30 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate fully under reduced pressure to yield the crude product, typically as a yellow oil or solid.

4.4. Purification

  • The crude product should be purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in petroleum ether and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the column and elute with a gradient of petroleum ether and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity). A typical eluent system is petroleum ether:ethyl acetate = 5:1.[7]

  • Collect the fractions containing the pure product (identified by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to afford this compound as a pure compound. A yield of ~93% can be expected.[7]

Safety and Handling

  • Propargyl bromide is a lachrymator and is toxic. Handle it exclusively within a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetone and other organic solvents are flammable. Ensure that heating is performed using a heating mantle or water bath, with no open flames nearby.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Note: High-Purity Isolation of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust automated flash column chromatography procedure using silica gel as the stationary phase. The causality behind each experimental choice is explained to empower researchers to adapt this method for analogous compounds. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity synthetic intermediates.

Introduction and Scientific Principle

This compound (MW: 190.20 g/mol , C₁₁H₁₀O₃) is a derivative of vanillin that incorporates a reactive propargyl group.[1] This terminal alkyne moiety makes it a valuable precursor for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to generate complex molecular architectures. The purity of this aldehyde is paramount, as impurities from the initial synthesis (e.g., unreacted starting material or side products) can interfere with subsequent high-sensitivity catalytic reactions.

The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The target molecule, this compound, possesses moderate polarity arising from its aldehyde, ether, and methoxy functional groups. The separation from less polar impurities (e.g., residual propargyl bromide) and more polar impurities (e.g., unreacted 4-hydroxy-3-methoxybenzaldehyde) is achieved by eluting the crude mixture with a mobile phase of optimized polarity. A non-polar solvent (Hexane) acts as the weak solvent, while a more polar solvent (Ethyl Acetate) serves as the strong solvent. By carefully selecting the ratio of these two solvents, we can modulate the elution time of the target compound, allowing for its effective separation from contaminants.

Materials, Reagents, and Instrumentation

Category Item Specifications/Supplier
Reagents Crude this compoundFrom synthesis (e.g., Williamson ether synthesis from vanillin and propargyl bromide)[2]
Silica Gel for Flash Chromatography40-63 µm particle size
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Dichloromethane (DCM)ACS Grade (for sample loading)
Consumables TLC PlatesSilica gel 60 F₂₅₄
Glass vials for fraction collection20 mL scintillation vials or equivalent
Capillary tubes for TLC spottingGlass
Instrumentation Automated Flash Chromatography System(e.g., Teledyne ISCO CombiFlash, Biotage Selekt)
TLC Developing ChamberGlass
UV Lamp254 nm and 365 nm
Rotary EvaporatorFor solvent removal

Detailed Experimental Protocols

The purification process is logically divided into three stages: method development using TLC, column preparation and execution, and post-purification analysis.

Protocol 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The trustworthiness of a column chromatography separation is predicated on a well-developed TLC method. The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf range typically ensures that the compound elutes from the column in a reasonable timeframe with good separation from impurities.

Step-by-Step Procedure:

  • Prepare TLC Eluents: In small beakers, prepare various ratios of Hexane:Ethyl Acetate (v/v). Good starting points, based on the polarity of analogous compounds, are 9:1, 8:2, and 7:3.[3]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Spotting the TLC Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of three separate TLC plates. Also spot the starting materials (vanillin and propargyl bromide) if available as standards.

  • Development: Place each TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and let them dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Selection: Choose the solvent system that gives the target compound an Rf value between 0.25 and 0.35 and shows the best separation from other spots (impurities). For this compound, a system of 8:2 Hexane:Ethyl Acetate is often found to be optimal.

Protocol 2: Automated Flash Chromatography Purification

This protocol assumes the use of a pre-packed silica gel column and an automated system.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis & Isolation Phase Crude Crude Product TLC TLC Method Development (e.g., 8:2 Hexane:EtOAc) Crude->TLC Load Dry Load Crude Sample on Silica Gel TLC->Load Column Equilibrate Column (100% Hexane) Load->Column Elute Run Gradient Elution (0-30% EtOAc in Hexane) Column->Elute Collect Collect Fractions (UV-Triggered) Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product (Verify by NMR/MS) Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This technique prevents solvent effects and improves band sharpness on the column.

  • System Setup:

    • Install an appropriately sized pre-packed silica gel column onto the flash chromatography system. For 1.0 g of crude material, a 40 g column is recommended.

    • Load the dry sample onto the system using a solid load cartridge.

    • Prime the system pumps with Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Method Programming:

    • Set the column equilibration volume to 3 column volumes (CV) with 100% Solvent A.

    • Program the elution gradient. A typical gradient that provides excellent separation is shown in the table below.

    • Set the flow rate according to the column size (e.g., 40 mL/min for a 40 g column).

    • Set the fraction collector to trigger based on the UV detector signal (e.g., at 254 nm and 280 nm).

Gradient Step Solvent A (Hexane) Solvent B (EtOAc) Column Volumes (CV) Purpose
1. Isocratic100%0%3Equilibrate column and elute non-polar impurities.
2. Linear Gradient100% → 80%0% → 20%10Gradually increase polarity to elute the target compound.
3. Isocratic80%20%5Ensure complete elution of the target compound.
4. Flush0%100%3Clean the column by eluting highly polar impurities.
  • Execution and Fraction Collection:

    • Start the run. The system will automatically execute the gradient and collect fractions as peaks are detected by the UV detector.

    • Monitor the real-time chromatogram. The target compound is expected to elute during the 0-20% EtOAc gradient.

Protocol 3: Post-Column Analysis and Product Isolation
  • Fraction Analysis:

    • Using the optimal TLC conditions (8:2 Hexane:EtOAc) determined in Protocol 1, spot every other collected fraction corresponding to the main peak onto a single TLC plate.

    • Develop the plate and visualize under UV light.

  • Pooling and Isolation:

    • Identify all fractions that contain only the single, pure spot of the target product.

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the combined solvents using a rotary evaporator under reduced pressure.

  • Final Product:

    • Once the solvent is fully removed, a white to pale yellow solid or viscous oil should remain. Place the flask under high vacuum for 1-2 hours to remove any residual solvent.

    • Determine the final mass and calculate the percentage yield. The purity should be assessed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results & Troubleshooting

  • TLC Rf: ~0.3 in 8:2 Hexane:Ethyl Acetate.

  • Appearance: White to pale yellow solid.

  • Purity: >98% as determined by NMR.

  • Troubleshooting:

    • Poor Separation: If peaks co-elute, the gradient may be too steep. Rerun with a shallower gradient (e.g., 0-20% EtOAc over 15 CV instead of 10 CV).

    • No Product Elution: If the product does not elute, the mobile phase is not polar enough. Increase the final concentration of Ethyl Acetate in the gradient.

    • Peak Tailing: This can be caused by overloading the column or acidic silica. Pre-treating the silica with a small amount of triethylamine (0.1%) in the mobile phase can mitigate this for basic compounds, though it is generally not required for this aldehyde.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Hexane and Ethyl Acetate are flammable. Keep away from ignition sources.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Handle silica gel powder carefully to avoid inhalation.

Conclusion

The described protocol, combining systematic TLC-based method development with automated flash column chromatography, provides a reliable and efficient method for obtaining high-purity this compound. The logical workflow and detailed explanations for each step ensure reproducibility and adaptability, making it a valuable tool for synthetic chemists in academic and industrial research settings.

References

Application Notes and Protocols for Bioorthogonal Labeling with 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Dual-Readout Bioorthogonal Chemistry

Bioorthogonal chemistry has revolutionized our ability to study complex biological processes in their native environment by enabling the selective modification of biomolecules in living systems.[1] At the heart of this field are pairs of mutually reactive functional groups that do not interfere with endogenous biochemical processes. 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a vanillin derivative, emerges as a uniquely powerful tool in this domain. It possesses two distinct bioorthogonal handles: a terminal alkyne and an aromatic aldehyde . This dual functionality allows for sequential or orthogonal labeling strategies, providing researchers with a versatile scaffold for multi-modal analysis of biological systems.

The terminal alkyne is a cornerstone of "click chemistry," participating in highly efficient and specific cycloaddition reactions with azides. This can be achieved through two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] The choice between these methods depends on the experimental context, with SPAAC being preferred for live-cell applications due to the cytotoxicity of copper catalysts.[2]

The aromatic aldehyde offers a second, orthogonal ligation pathway. Aldehydes are not naturally present on most proteins, making them an ideal bioorthogonal handle.[4] They react chemoselectively with aminooxy- or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[5][6] The reactivity of aromatic aldehydes can be significantly enhanced by aniline catalysis, allowing these ligations to proceed rapidly at neutral pH.[5][6]

This document provides a comprehensive guide to leveraging the dual reactivity of this compound for advanced bioorthogonal labeling applications. We will detail its properties, explain the underlying chemical principles, and provide step-by-step protocols for its use in protein labeling, cellular imaging, and proteomics.

Chemical and Physical Properties

The vanillin scaffold provides favorable properties, including stability and potential for further functionalization.[7][8]

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.2 g/mol [1]
CAS Number 145654-01-9[1]
Appearance Off-white to light yellow solidInferred from similar compounds
Solubility Soluble in organic solvents (DMSO, DMF, Methanol), limited solubility in aqueous buffers.[9][10]

A stock solution in DMSO is recommended for most biological applications.

Core Applications and Experimental Causality

The unique bifunctional nature of this compound enables a range of sophisticated experimental designs. The aldehyde can serve as a primary conjugation site to a biomolecule of interest, leaving the alkyne available for a secondary labeling event, or vice-versa.

Diagram: Dual-Functionality Workflow

G cluster_0 Pathway 1: Aldehyde-First Ligation cluster_1 Pathway 2: Alkyne-First Ligation Probe 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde Conjugate1 Probe-Biomolecule Conjugate (via Oxime/Hydrazone bond) Probe->Conjugate1 Oxime/Hydrazone Ligation Biomolecule Biomolecule with Aminooxy/Hydrazide Handle Biomolecule->Conjugate1 LabeledBiomolecule1 Dual-Labeled Biomolecule Conjugate1->LabeledBiomolecule1 CuAAC or SPAAC AzideProbe Azide-Functionalized Reporter (e.g., Fluorophore, Biotin) AzideProbe->LabeledBiomolecule1 Probe2 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde Conjugate2 Probe-Biomolecule Conjugate (via Triazole Ring) Probe2->Conjugate2 CuAAC or SPAAC AzideBiomolecule Azide-Tagged Biomolecule AzideBiomolecule->Conjugate2 LabeledBiomolecule2 Dual-Labeled Biomolecule Conjugate2->LabeledBiomolecule2 Oxime/Hydrazone Ligation NucleophileProbe Aminooxy/Hydrazide Reporter (e.g., Drug, Tag) NucleophileProbe->LabeledBiomolecule2

Caption: Sequential labeling strategies using the dual functionality of the probe.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via Aldehyde Ligation and Subsequent Alkyne Click Chemistry

This protocol describes the labeling of a protein containing a genetically encoded aminooxy or hydrazide group. This can be achieved by incorporating an unnatural amino acid. The exposed alkyne is then available for a click reaction.

PART A: Oxime/Hydrazone Ligation

Rationale: This step leverages the chemoselective reaction between the aromatic aldehyde of the probe and an aminooxy or hydrazide handle on the protein. We recommend using an aniline catalyst to accelerate the reaction at physiological pH, as uncatalyzed reactions are slow.[6][11] m-Phenylenediamine (mPDA) has been shown to be an even more efficient catalyst due to its higher aqueous solubility.[12][13]

Materials:

  • Protein of interest with an aminooxy or hydrazide handle (1-10 mg/mL in PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Aniline or m-Phenylenediamine (1 M stock in DMSO, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: In a microcentrifuge tube, add the purified protein to PBS to a final concentration of 10-50 µM.

  • Probe Addition: Add the this compound stock solution to the protein solution to a final concentration of 200-500 µM (a 10- to 20-fold molar excess).

  • Catalyst Addition: Add the aniline or mPDA stock solution to a final concentration of 50-100 mM. Note: Optimize catalyst concentration as high concentrations can affect protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.

  • Purification: Remove excess probe and catalyst using a desalting column equilibrated with PBS, pH 7.4.

  • Verification: Confirm labeling efficiency by mass spectrometry (expecting a mass shift of +172.05 Da for the attached probe). The alkyne-labeled protein is now ready for Part B.

PART B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This step attaches a reporter molecule (e.g., a fluorophore or biotin) to the alkyne handle installed in Part A. The use of a water-soluble ligand like THPTA is crucial for protecting the protein from damage by reactive oxygen species generated during the reaction and for enhancing reaction efficiency.[14][15]

Materials:

  • Alkyne-labeled protein from Part A

  • Azide-functionalized reporter (e.g., Azide-Fluor 488, 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration 5-20 µM) and the azide-functionalized reporter (final concentration 50-200 µM). Adjust the volume with PBS.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding 1 µL of 50 mM CuSO₄ to 5 µL of 50 mM THPTA. Mix gently and let it stand for 1-2 minutes.

  • Reaction Initiation: Add the catalyst premix to the protein-azide mixture. The final copper concentration should be around 100-250 µM.

  • Reduction: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the dual-labeled protein using a desalting column or dialysis to remove excess reagents.

  • Analysis: Analyze the final product by SDS-PAGE with in-gel fluorescence scanning and/or Western blot.

Diagram: CuAAC Reaction Mechanism

CuAAC R1_alkyne R₁-C≡CH R1_acetylide R₁-C≡C-Cu R1_alkyne->R1_acetylide + Cu(I) Cu_I Cu(I) Intermediate [Copper-Triazole Intermediate] R1_acetylide->Intermediate + R₂-N₃ R2_azide R₂-N₃ R2_azide->Intermediate Product Triazole Product Intermediate->Product Protonation

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Live-Cell Imaging via Metabolic Labeling and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the use of this compound to label biomolecules that have been metabolically tagged with an azide group (e.g., azido sugars for glycan labeling). The aldehyde group in this case could be used for subsequent fixation or further orthogonal labeling.

Rationale: SPAAC is the method of choice for live-cell labeling as it circumvents the need for a toxic copper catalyst.[2] The reaction rate is driven by the ring strain of a cyclooctyne derivative, which reacts specifically with the azide.[16][17] While our probe contains a terminal alkyne, for SPAAC, the probe would need to be reacted with a strained cyclooctyne first, or more practically, a cyclooctyne-containing fluorophore would be reacted with the azide-labeled cells. For the purpose of demonstrating the utility of an alkyne-bearing probe, this protocol will be described in the context of a potential, albeit less common, two-step SPAAC approach where the probe is first attached to a cyclooctyne. A more direct application would involve reacting azide-labeled cells with a cyclooctyne-fluorophore.

Materials:

  • Cells cultured on glass-bottom dishes

  • Azide-containing metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)

  • This compound

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 545)

  • Cell culture medium

  • PBS, pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Hoechst stain for nuclear counterstaining

Procedure:

  • Metabolic Labeling: Culture cells in medium supplemented with an appropriate concentration of the azide-metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours.

  • Cell Preparation: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated precursor.

  • SPAAC Reaction: Add the cyclooctyne-fluorophore conjugate (e.g., 5-10 µM DBCO-Fluor 545) in fresh culture medium to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Imaging: Image the live cells using a fluorescence microscope with appropriate filter sets.

  • (Optional) Fixation and Counterstaining: Fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and counterstain with Hoechst.

SPAAC Reaction Rate Comparison

The choice of cyclooctyne significantly impacts the labeling speed. More strained cyclooctynes exhibit faster reaction kinetics.[16]

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN~0.1 - 0.9Good balance of reactivity and stability.
DBCO / DIBAC~0.1 - 1.0High reactivity due to increased strain from fused aromatic rings.
DIFO~0.4 - 0.8Fluorination enhances reactivity.
BARAC~0.9 - 3.2Among the most reactive, but can have lower stability.

Data adapted from BenchChem Application Notes.[16] The rate constants can vary with solvent and the specific azide used.

Diagram: SPAAC Workflow for Cell Surface Labeling

SPAAC_Workflow MetabolicLabeling 1. Metabolic Labeling (e.g., with Ac₄ManNAz) Washing1 2. Wash Cells MetabolicLabeling->Washing1 SPAAC_Reaction 3. SPAAC Reaction (Add DBCO-Fluorophore) Washing1->SPAAC_Reaction Incubation 4. Incubate (30-60 min) SPAAC_Reaction->Incubation Washing2 5. Wash Cells Incubation->Washing2 Imaging 6. Fluorescence Imaging Washing2->Imaging

Caption: Workflow for labeling cell surface glycans using SPAAC.

Troubleshooting and Scientific Considerations

  • Low Labeling Efficiency (Aldehyde Ligation):

    • Suboptimal pH: For catalyzed reactions, ensure the pH is near neutral. For uncatalyzed reactions, a pH of 4-5 is optimal, but may not be suitable for all proteins.[18]

    • Catalyst Inefficiency: Ensure the aniline or mPDA catalyst is fresh. Consider increasing its concentration, but monitor for protein precipitation.[12]

    • Steric Hindrance: The vanillin scaffold may present some steric bulk. Increasing reaction time or temperature (if the protein is stable) may improve yields.

  • Low Labeling Efficiency (Click Chemistry):

    • Oxygen Inhibition (CuAAC): Oxygen can oxidize the Cu(I) catalyst. Ensure reaction mixtures are properly degassed.[14]

    • Catalyst Sequestration (CuAAC): Some biomolecules can chelate copper. The use of a 5:1 ligand-to-copper ratio helps mitigate this.[15]

    • Slow Kinetics (SPAAC): If labeling is slow, consider using a more reactive cyclooctyne derivative (see table above).[16]

  • Probe Stability and Solubility:

    • This compound is expected to be stable as a solid. Prepare stock solutions in anhydrous DMSO and store at -20°C. Minimize freeze-thaw cycles.

    • The vanillin structure has limited aqueous solubility.[9][10] When adding to aqueous buffers, ensure the final DMSO concentration is kept low (typically <5%) to avoid precipitation and effects on biomolecule structure.

Conclusion

This compound is a potent, bifunctional chemical probe that opens the door to sophisticated, multi-faceted biological investigations. Its dual aldehyde and alkyne functionalities provide two orthogonal handles for covalent modification, enabling sequential labeling strategies for applications ranging from site-specific protein modification to multi-color cellular imaging. By understanding the principles of oxime/hydrazone ligation and azide-alkyne cycloaddition, and by carefully optimizing reaction conditions, researchers can harness the full potential of this versatile tool to gain deeper insights into complex biological systems.

References

Application Notes & Protocols: 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde for Advanced Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linker for Dual Bioorthogonal Strategies

In the landscape of modern proteomics and drug development, the ability to selectively modify proteins is paramount. This guide details the application of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a heterobifunctional linker designed for the precise, covalent modification of proteins. This molecule possesses two key bioorthogonal reactive groups: an aldehyde and a terminal alkyne. This unique combination allows for a two-stage, sequential or simultaneous, modification of proteins using two distinct and highly efficient "click" chemistry reactions: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .[1][2][3]

The aldehyde functionality provides a reactive handle for conjugation to aminooxy-derivatized molecules, forming a stable oxime bond.[1][4] This reaction is known for its high chemoselectivity and biocompatibility, proceeding efficiently under mild aqueous conditions without the need for a metal catalyst.[4][5] The terminal alkyne group is a versatile partner for azide-containing molecules via the highly popular click chemistry, which offers rapid, high-yielding, and specific covalent bond formation.[3][6] This dual-reactivity opens avenues for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or proteins with multiple functionalities for advanced therapeutic and diagnostic applications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing the foundational principles, detailed experimental protocols, and key considerations for the successful application of this compound in protein bioconjugation.

Physicochemical Properties and Synthesis

This compound (also known as 4-Methoxy-3-(propargyloxy)benzaldehyde) is a small organic molecule with the following properties:

PropertyValue
CAS Number 145654-01-9
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.2 g/mol

Synthesis:

The synthesis of this compound is typically achieved through a Williamson ether synthesis. The commercially available starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), is reacted with propargyl bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetone.[7]

dot

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4-methoxybenzaldehyde Reaction_Mixture Reaction (Reflux) 3-hydroxy-4-methoxybenzaldehyde->Reaction_Mixture Propargyl_bromide Propargyl Bromide Propargyl_bromide->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture Acetone Acetone (Solvent) Acetone->Reaction_Mixture Product This compound Reaction_Mixture->Product

Caption: Synthesis of the bifunctional linker.

Principle of Dual Bioconjugation

The power of this compound lies in its ability to facilitate the attachment of two different molecules to a protein in a controlled manner. This is achieved by leveraging the orthogonal nature of oxime ligation and click chemistry.

dot

G cluster_protein Protein Modification cluster_conjugation1 Step 1: Oxime Ligation cluster_conjugation2 Step 2: Click Chemistry Protein Protein with -NH₂ group (e.g., Lysine) Modified_Protein Protein-Linker Conjugate Protein->Modified_Protein Amine-reactive coupling Linker This compound Linker->Modified_Protein Conjugate1 Protein-Linker-Molecule 1 Modified_Protein->Conjugate1 Aldehyde + Aminooxy Aminooxy_Molecule Aminooxy-Molecule 1 (e.g., Drug, Fluorophore) Aminooxy_Molecule->Conjugate1 Conjugate2 Dual-Functionalized Protein Conjugate1->Conjugate2 Alkyne + Azide Azide_Molecule Azide-Molecule 2 (e.g., PEG, Biotin) Azide_Molecule->Conjugate2

Caption: Dual bioconjugation workflow.

The general strategy involves first attaching the linker to the protein. This is typically achieved by targeting surface-exposed primary amines (e.g., lysine residues or the N-terminus) through the formation of a Schiff base with the aldehyde, followed by reduction to a stable secondary amine. Subsequently, the two bioorthogonal handles on the linker can be addressed:

  • Oxime Ligation: The aldehyde group can react with an aminooxy-containing molecule to form a stable oxime bond.[1][4][5]

  • Click Chemistry: The terminal alkyne can undergo a cycloaddition reaction with an azide-containing molecule. This can be either a copper-catalyzed reaction (CuAAC) for in vitro applications or a copper-free, strain-promoted reaction (SPAAC) for applications in living systems.[3][6]

The order of these reactions can be tailored to the specific application and the nature of the molecules being conjugated.

Experimental Protocols

Protocol 1: Covalent Attachment of the Linker to a Protein

This protocol describes the initial step of conjugating this compound to a protein via reductive amination of surface-exposed lysine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). Exchange the buffer to the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.

  • Linker Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • Reductive Amination: a. Add a 20- to 50-fold molar excess of the linker stock solution to the protein solution. b. Gently mix and incubate at room temperature for 2-4 hours to allow for the formation of the Schiff base. c. Prepare a fresh 1 M stock solution of NaBH₃CN in water. d. Add NaBH₃CN to the reaction mixture to a final concentration of 20 mM. e. Incubate the reaction at 4°C overnight.

  • Purification: Remove excess linker and reducing agent by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the linker imparts a significant change in absorbance).

Protocol 2: Sequential Bioconjugation via Oxime Ligation and Click Chemistry

This protocol outlines the subsequent modification of the protein-linker conjugate with two different molecules.

A. Oxime Ligation

Materials:

  • Protein-linker conjugate from Protocol 1

  • Aminooxy-derivatized molecule of interest

  • Aniline (as a catalyst)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5)

Procedure:

  • Buffer Exchange: Exchange the buffer of the protein-linker conjugate to the reaction buffer (pH 4.5).

  • Ligation Reaction: a. Add a 10- to 50-fold molar excess of the aminooxy-derivatized molecule to the protein-linker conjugate. b. Prepare a fresh 100 mM stock solution of aniline in DMSO. Add aniline to the reaction mixture to a final concentration of 10 mM. c. Incubate the reaction at room temperature for 4-12 hours.

  • Purification: Remove excess reagents by buffer exchange.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Protein-linker-oxime conjugate from the previous step

  • Azide-derivatized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: a. Prepare a 10 mM stock solution of the azide-derivatized molecule in water or DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh). d. Prepare a 50 mM stock solution of THPTA in water.

  • CuAAC Reaction: a. To the protein conjugate solution, add a 10- to 50-fold molar excess of the azide-derivatized molecule. b. In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio. c. Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. e. Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove excess reagents and copper catalyst by buffer exchange.

Key Considerations and Troubleshooting

ConsiderationRecommendationPotential IssueTroubleshooting
Protein Stability Ensure the protein is stable at the required pH for each reaction step.Protein precipitation or denaturation.Perform small-scale pilot reactions to determine optimal pH and buffer conditions.
Degree of Labeling Optimize the molar excess of the linker and other reagents to achieve the desired degree of labeling.Low labeling efficiency or protein aggregation.Vary the molar ratio of reagents and reaction time.
Order of Reactions The order of oxime ligation and click chemistry can be reversed. Consider the stability and reactivity of the molecules being conjugated.Side reactions or reduced efficiency.Evaluate the compatibility of the functional groups in each step.
Copper Toxicity For applications in living systems, use copper-free click chemistry (SPAAC) with a strained alkyne.Cell death or altered biological function.Replace the terminal alkyne linker with a strained alkyne derivative (e.g., DBCO).
Characterization Thoroughly characterize the final conjugate to confirm dual functionalization.Incomplete reaction or a mixture of products.Use a combination of analytical techniques such as SDS-PAGE, mass spectrometry, and chromatography.[8]

Conclusion

This compound is a versatile and powerful tool for the advanced bioconjugation of proteins. Its dual bioorthogonal functionalities enable the creation of complex and precisely defined protein conjugates that are not easily accessible through other methods. By following the principles and protocols outlined in this guide, researchers can unlock new possibilities in drug delivery, diagnostics, and fundamental biological research. The ability to perform sequential or simultaneous orthogonal ligations on a single protein opens up a new dimension of possibilities for creating multifunctional biomolecules with tailored properties.

References

The Alkyne-Functionalized Vanillin Scaffold: A Gateway to Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

In the landscape of modern medicinal chemistry, the efficiency of compound synthesis and the ability to rapidly generate diverse molecular libraries are paramount to successful drug discovery campaigns. This compound, also commonly known as O-propargyl-vanillin, has emerged as a highly valuable and versatile building block.[1][2][3] This compound strategically combines the privileged vanillin scaffold, a structure found in numerous biologically active molecules, with a terminal alkyne group.[4][5][6] This alkyne functionality serves as a reactive handle for one of the most robust and reliable reactions in chemical synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

The true power of O-propargyl-vanillin lies in its ability to serve as a linchpin for modular synthesis.[9] By reacting it with a diverse array of azide-containing molecules, researchers can effortlessly generate large libraries of 1,4-disubstituted 1,2,3-triazole-containing compounds.[7] The triazole ring is not merely a linker; it is a bioisostere for amide bonds, is metabolically stable, and can actively participate in hydrogen bonding and dipole interactions with biological targets, thereby imparting favorable pharmacokinetic and pharmacodynamic properties to the final compounds.[10]

This guide provides a detailed exploration of the applications of this compound in drug discovery, complete with field-proven protocols for its synthesis and subsequent derivatization. We will delve into its application in the generation of novel antibacterial and anticancer agents, and touch upon its emerging role in the synthesis of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

For researchers looking to incorporate this versatile building block into their synthetic workflows, the key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃[2]
Molecular Weight 190.2 g/mol [2]
CAS Number 145654-01-9[2]
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMSO, DMF, acetone, ethyl acetate, and dichloromethane-

Application Note I: Synthesis of Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) necessitates the development of new classes of antibacterial agents.[7] The vanillin-triazole hybrid scaffold has shown considerable promise in this area. The rationale behind this approach is to combine the inherent, albeit modest, antimicrobial properties of vanillin derivatives with the robust and versatile triazole core to explore new chemical space for antibacterial activity. A recent study demonstrated the successful synthesis of a library of 1,4-disubstituted 1,2,3-triazoles derived from O-propargyl-vanillin, which exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[7]

Key Findings: Vanillin-Triazole Hybrids as Bacterial Thymidylate Kinase Inhibitors

A series of novel vanillin-derived 1,2,3-triazoles were synthesized and evaluated for their antibacterial activity. The compounds were screened against a panel of bacterial strains, and several derivatives demonstrated potent activity. For instance, compounds 3b and 3g from the study by Hussain et al. were identified as particularly active.[7] Molecular docking studies suggest that these compounds may act by inhibiting bacterial thymidylate kinase (TMPK), an essential enzyme in DNA synthesis.[7]

Compound IDR-group on Azide PartnerTest StrainMIC (μg/mL)
3b 4-BromophenylpropoxyS. aureus10
E. coli20
3g 4-NitrophenylpropoxyS. aureus5
B. subtilis10
Ciprofloxacin (Reference)S. aureus25
E. coli25

Data synthesized from Hussain, A., et al. (2019).[7]

Application Note II: Development of Novel Anticancer Agents

The vanillin scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[11][12] By employing O-propargyl-vanillin in click chemistry, researchers can rapidly synthesize a diverse array of triazole-containing molecules and screen them for anticancer activity. This strategy has been successfully used to generate compounds with potent inhibitory effects against breast cancer cell lines.[10][13]

Key Findings: Triazole-Vanillin Hybrids Targeting Breast Cancer Cells

In a notable study, a series of 1,2,3-triazole hybrids were synthesized from vanillin derivatives and evaluated against a panel of 60 human cancer cell lines.[13] Two compounds, in particular, demonstrated strong and broad-spectrum inhibitory activity, with the most pronounced effects observed against breast cancer cell lines, including both estrogen receptor-positive (MCF7, T47D) and -negative (MDA-MB-231, MDA-MB-468) subtypes.[10][13] Further investigation revealed that these compounds could inhibit clonogenic potential and induce apoptosis, highlighting their therapeutic potential.[13]

Application Note III: Advanced Applications in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[14][15] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[5] The linker is a critical determinant of PROTAC efficacy. The propargyl group on O-propargyl-vanillin makes it an ideal starting point for the synthesis of "clickable" linkers, which can be used to rapidly assemble PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.[16]

Workflow for PROTAC Linker Synthesis and Assembly

PROTAC_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly vanillin O-Propargyl-vanillin clickable_linker Clickable Linker vanillin->clickable_linker CuAAC linker_core Linker Core with Azide linker_core->clickable_linker protac Final PROTAC clickable_linker->protac Conjugation target_ligand Target Ligand (with Azide) target_ligand->protac CuAAC e3_ligand E3 Ligase Ligand (with Alkyne) e3_ligand->protac Conjugation

Caption: PROTAC synthesis workflow using a clickable linker derived from O-propargyl-vanillin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 4-(2-propynyloxy)benzaldehyde.[17] The underlying principle is a Williamson ether synthesis, where the phenoxide of vanillin acts as a nucleophile to displace the bromide from propargyl bromide.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Propargyl bromide (3-bromopropyne), 80% solution in toluene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a ~0.5 M solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • After the reaction is complete (disappearance of vanillin), cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid residue with acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Resuspend the residue in ethyl acetate and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound as a solid.

Self-Validation:

  • The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and molecular weight (190.2 g/mol ).[2]

  • A successful reaction will show the disappearance of the phenolic -OH proton and the appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton around δ 2.5 ppm and a doublet for the methylene protons around δ 4.7 ppm in the ¹H NMR spectrum).

Synthesis_Workflow start Vanillin + Propargyl Bromide + K₂CO₃ in Acetone reflux Reflux (60°C, 4-6h) start->reflux workup Aqueous Workup (Filtration, Extraction) reflux->workup purification Column Chromatography workup->purification product 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde purification->product

Caption: Workflow for the synthesis of O-propargyl-vanillin.

Protocol 2: General Procedure for Small Molecule Library Synthesis via CuAAC

This protocol outlines a general method for the copper-catalyzed click reaction between this compound and an azide-containing coupling partner.[9]

Materials:

  • This compound (1.0 eq)

  • Azide-functionalized substrate (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.15 eq)

  • Solvent system (e.g., tert-Butanol/H₂O 1:1, DMF, or DMSO)

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, dissolve this compound and the azide substrate in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit the catalyst.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the CuSO₄·5H₂O to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by flash column chromatography or recrystallization.

Self-Validation:

  • Successful triazole formation can be confirmed by the disappearance of the alkyne and azide starting materials in the crude reaction mixture (LC-MS).

  • ¹H NMR will show the disappearance of the acetylenic proton (around δ 2.5 ppm) and the appearance of a new singlet for the triazole proton (typically between δ 7.5-8.5 ppm).

References

Application Notes and Protocols for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Probe for Unraveling Protein Function

In the dynamic landscape of proteomics, understanding protein function, interactions, and regulation within the complex cellular environment is paramount. Chemical proteomics has emerged as a powerful discipline that utilizes small molecule probes to interrogate the proteome.[1][2] At the forefront of this field is the use of bifunctional probes that enable covalent labeling and subsequent identification of proteins. This guide details the application of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde , a versatile chemical probe for activity-based protein profiling (ABPP) and target identification studies.

This molecule uniquely combines two key chemical moieties: a reactive benzaldehyde group and a bioorthogonal propargyl (alkyne) handle.[3][4] The aldehyde functionality serves as a "warhead" that can covalently react with nucleophilic residues on proteins, particularly the ε-amino group of lysine residues, through the formation of a Schiff base, which can be further stabilized by reduction (reductive amination). The propargyl group, with its terminal alkyne, is a bioorthogonal handle that allows for the highly specific and efficient attachment of reporter tags via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This modular approach allows researchers to first label proteins of interest within a complex biological sample and then, in a separate step, attach a tag for visualization or enrichment.[5][8]

This document provides a comprehensive overview of the applications of this compound in proteomics research, complete with detailed protocols for its use in cell-based and in vitro experiments.

Mechanism of Action: A Two-Step Approach to Protein Profiling

The utility of this compound lies in its sequential two-step mechanism, which allows for the labeling and subsequent analysis of target proteins.

  • Covalent Protein Labeling: The aldehyde group of the probe reacts with primary amine groups on proteins, predominantly the side chain of lysine residues, to form a Schiff base. This reaction is reversible, but the resulting imine can be stabilized by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage. The selectivity of the aldehyde can be influenced by the local microenvironment of the protein, potentially targeting lysines in specific binding pockets or active sites.

  • Bioorthogonal Ligation (Click Chemistry): Following protein labeling, the terminal alkyne of the propargyl group is available for a highly selective CuAAC reaction with an azide-functionalized reporter tag.[5][7] This reporter can be a biotin molecule for affinity purification of the labeled proteins, or a fluorophore for visualization by in-gel fluorescence or microscopy.[9][10] The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency under physiological conditions without cross-reacting with other cellular components.[6]

References

Application Notes and Protocols: Derivatization of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Biological Exploration

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a derivative of the naturally occurring compound vanillin, represents a highly versatile scaffold for the development of novel biologically active molecules.[1] Its structure is endowed with two key reactive functional groups: a terminal alkyne (propargyl group) and an aromatic aldehyde. This unique combination allows for orthogonal derivatization, enabling the independent modification of each site to explore structure-activity relationships (SAR) and develop probes for chemical biology.

The methoxy and propargyloxy substituents on the benzene ring also influence the molecule's electronic properties and steric profile, which can be fine-tuned through derivatization to optimize interactions with biological targets. Vanillin derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][3][4] The strategic modification of the this compound core can lead to the discovery of new therapeutic agents and molecular probes.

This application note provides detailed protocols for three robust and widely applicable derivatization strategies for this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": Targeting the terminal alkyne for the introduction of diverse molecular fragments.

  • Reductive Amination: Modifying the aldehyde group to synthesize secondary and tertiary amines, crucial moieties in many bioactive compounds.

  • Knoevenagel Condensation: Reacting the aldehyde with active methylene compounds to create α,β-unsaturated systems, a common feature in pharmacologically active molecules.

These protocols are designed for researchers in drug discovery, medicinal chemistry, and chemical biology, providing a practical guide to harnessing the potential of this valuable building block.

I. Derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, bioorthogonal, and forms a stable triazole linkage.[5][6] The resulting 1,2,3-triazole ring is not merely a linker but can actively participate in hydrogen bonding and dipole interactions with biological targets.

Scientific Rationale

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species. The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature. The use of a stabilizing ligand for Cu(I), such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent copper-mediated side reactions and enhance reaction rates, especially in biological systems.[5][7] Sodium ascorbate is commonly used as a reducing agent to generate the active Cu(I) catalyst in situ from a Cu(II) salt like copper(II) sulfate.[5][7]

CuAAC_Reaction Scaffold This compound Reaction + Scaffold->Reaction Azide Azide-containing Molecule (R-N3) Azide->Reaction Catalyst CuSO4, Sodium Ascorbate, THPTA Catalyst->Reaction Product 1,2,3-Triazole Derivative Reaction->Product Click Reaction Reductive_Amination_Workflow cluster_0 Reaction Steps cluster_1 Key Reagents Start This compound + Primary/Secondary Amine Imine_Formation Imine/Iminium Ion Formation (pH 4-5) Start->Imine_Formation Reduction Reduction with NaBH3CN Imine_Formation->Reduction Product Secondary/Tertiary Amine Derivative Reduction->Product Amine R1R2NH Amine->Start Acid Mild Acid (e.g., Acetic Acid) Acid->Imine_Formation Reducing_Agent NaBH3CN Reducing_Agent->Reduction Knoevenagel_Condensation Aldehyde 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde Reaction + Aldehyde->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Base Weak Base (e.g., Piperidine) Base->Reaction Product α,β-Unsaturated Product Reaction->Product Condensation & Dehydration

References

Application Notes and Protocols for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two.[2] While the ligands provide specificity, the linker is far from a passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[][4]

This guide provides a detailed technical overview of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a vanillin-derived bifunctional linker, and its application in the synthesis of PROTACs. We will delve into the scientific rationale for its use, detailed synthesis and characterization protocols, and its subsequent incorporation into PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."

Scientific Rationale: The Advantage of a Substituted Benzaldehyde Linker

The choice of a linker is a pivotal decision in PROTAC design.[5] The this compound scaffold offers a unique combination of features that can be advantageous for optimizing PROTAC performance.

  • Conformational Control and Rigidity : Aromatic linkers, such as the phenyl group in this molecule, introduce a degree of rigidity compared to flexible alkyl or PEG chains.[6] This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.[7] The specific substitution pattern of the methoxy and propargyloxy groups influences the overall geometry. Crystallographic data for 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde reveals that the propargyl group is significantly inclined relative to the benzene ring, which can influence the spatial presentation of the attached ligands.[8]

  • Modulation of Physicochemical Properties : The linker's composition directly impacts the PROTAC's solubility and cell permeability.[9] The ether functionalities in this compound can offer a balance between the hydrophobicity of a pure alkyl chain and the hydrophilicity of a PEG linker, potentially improving cell permeability.[4] The ability of the linker to facilitate folded conformations that shield polar surface area in nonpolar environments is a key factor in achieving good cell permeability for these "beyond Rule of 5" molecules.[9]

  • Versatile "Click Chemistry" Handle : The terminal alkyne of the propargyloxy group is a key functional handle for modern, efficient PROTAC synthesis.[] It allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and bioorthogonal "click" reaction.[] This enables a modular approach to PROTAC assembly, allowing for the late-stage connection of the linker to azide-modified POI ligands or E3 ligase ligands with high efficiency and under mild reaction conditions.[5]

  • Synthetic Accessibility : The starting material for this linker is vanillin (4-hydroxy-3-methoxybenzaldehyde), an inexpensive and readily available natural product.[10] This makes the synthesis of this compound both cost-effective and scalable.

Synthesis and Characterization of this compound

The synthesis of this compound is achieved through a straightforward Williamson ether synthesis.[11] This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with propargyl bromide in the presence of a base.

Protocol 1: Synthesis of this compound

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.2 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic phases and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[8]

Characterization Data:

The structural identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR (CDCl₃) Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (~7.0-7.5 ppm), methoxy protons (~3.9 ppm), methylene protons of the propargyl group (~4.8 ppm), and the acetylenic proton (~2.5 ppm).
¹³C NMR (CDCl₃) Signals for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (including those attached to oxygen), the methoxy carbon (~56 ppm), the methylene carbon (~57 ppm), and the acetylenic carbons (~75 and ~78 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀O₃ (m/z = 190.06).
FT-IR Characteristic absorption bands for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the aldehyde C=O stretch (~1690 cm⁻¹), and C-O ether stretches.

Application in PROTAC Synthesis via Click Chemistry

The terminal alkyne of this compound serves as a versatile handle for its incorporation into a PROTAC molecule. The aldehyde functionality can be further modified, for instance, through reductive amination to attach to one of the ligands, while the alkyne is reserved for the final "click" conjugation step. The most common approach is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow for PROTAC Assembly:

The overall strategy involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together.

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 PROTAC Assembly POI_ligand Azide-modified POI Ligand Click_Reaction CuAAC Click Reaction POI_ligand->Click_Reaction E3_ligand E3 Ligase Ligand Reductive_Amination Reductive Amination E3_ligand->Reductive_Amination Linker Alkyne-Linker-Aldehyde (Target Compound) Linker->Reductive_Amination Reductive_Amination->Click_Reaction Alkyne-functionalized intermediate Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

Caption: General workflow for PROTAC synthesis using the linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an alkyne-functionalized intermediate (derived from this compound) and an azide-functionalized ligand (e.g., for the POI).

Materials:

  • Alkyne-functionalized intermediate (1 equivalent)

  • Azide-functionalized ligand (1-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

  • Sodium ascorbate (0.1-0.2 equivalents)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-functionalized ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed, dried, and concentrated.

  • The final PROTAC is purified by column chromatography or preparative HPLC.

Conclusion

This compound is a highly valuable and versatile linker for PROTAC synthesis. Its rigid aromatic core, tunable physicochemical properties, and synthetically accessible nature make it an attractive building block for the development of novel protein degraders. The presence of the terminal alkyne allows for the efficient and modular assembly of PROTACs using click chemistry, facilitating the rapid generation of compound libraries for structure-activity relationship studies. As the field of targeted protein degradation continues to evolve, the rational design of linkers, such as this vanillin-derived scaffold, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Application Note: Synthesis and Utility of Propargylated Vanillin-Derived Schiff Bases as Versatile Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of Schiff bases derived from 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, tailored for researchers and drug development professionals.

This guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases formed from this compound. This aldehyde, a derivative of the readily available natural product vanillin, is distinguished by its terminal alkyne functionality.[1] This propargyl group serves as a powerful chemical handle, enabling straightforward post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] The resulting Schiff bases are not merely synthetic targets but are versatile platforms for constructing complex molecules, conjugating to biomolecules, or developing novel materials.

The Underlying Chemistry: Mechanism of Schiff Base Formation

The formation of a Schiff base, or imine, is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[5] The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[6][7]

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine. This elimination of a water molecule is typically the rate-determining step and is often catalyzed by a weak acid.[7][8] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O), which facilitates the formation of the carbon-nitrogen double bond.[7]

Proper pH control is crucial; the reaction is generally fastest around a pH of 5.[7] At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.[7]

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine (Hemiaminal) Aldehyde->Carbinolamine 1. Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase 2. Dehydration (-H2O, Acid Cat.) Water Water (H2O) Carbinolamine->Water

Caption: Mechanism of Schiff base (imine) formation.

Experimental Guide: Synthesis and Purification

This section provides a detailed protocol for synthesizing a representative Schiff base from this compound and aniline.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound190.195.00.95 g
Aniline93.135.00.47 g (0.46 mL)
Ethanol (Absolute)--25 mL
Glacial Acetic Acid (Catalyst)--2-3 drops
Diethyl Ether (for washing)--~20 mL
Step-by-Step Synthesis Protocol
  • Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.95 g (5.0 mmol) of this compound in 15 mL of absolute ethanol. Stir until a clear solution is formed.

  • Amine Addition: To this solution, add 0.46 mL (5.0 mmol) of aniline followed by 2-3 drops of glacial acetic acid.

    • Causality Note: The acetic acid acts as a catalyst to accelerate the dehydration of the carbinolamine intermediate, driving the equilibrium towards the product.[9]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product should precipitate from the solution. The flask can be placed in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.[10] Dry the purified product in a vacuum oven. The expected product is typically a pale yellow solid.[11]

Structural Validation: Characterization Data

The identity and purity of the synthesized Schiff base must be confirmed using standard spectroscopic techniques.[12][13]

TechniqueCharacteristic Signal
FT-IR (ATR) Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch between 1580-1630 cm⁻¹.[14] A sharp peak around 3300 cm⁻¹ for the terminal alkyne (≡C-H) should also be visible.
¹H NMR (DMSO-d₆) A characteristic singlet for the azomethine proton (-CH=N-) appears downfield, typically between δ 8.4-8.8 ppm.[14] Other expected signals include the alkyne proton (~3.5 ppm), methylene protons of the propargyl group (~4.9 ppm), methoxy protons (~3.9 ppm), and aromatic protons (δ 7.0-8.0 ppm).
¹³C NMR (DMSO-d₆) A signal for the imine carbon (-CH=N-) is expected around δ 160-165 ppm. Signals for the terminal alkyne carbons will appear around δ 78 ppm and δ 80 ppm.
Mass Spec (ESI+) The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[11][15]

Application Protocol: Post-Synthetic Labeling via Click Chemistry

The terminal alkyne group on the Schiff base is a gateway for covalent conjugation to any molecule bearing an azide group. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an exceptionally robust and efficient method for this purpose.[2][4]

Click_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_end Final Product SchiffBase Propargylated Schiff Base Catalyst CuSO4·5H2O + Sodium Ascorbate Mix Azide Azide-tagged Molecule (e.g., Benzyl Azide) Triazole Triazole-linked Conjugate Catalyst->Triazole Click Reaction Solvent Solvent (t-BuOH/H2O) Solvent->Catalyst Mix->Catalyst Combine & Stir

Caption: Workflow for CuAAC "Click" conjugation.

Protocol for a Model CuAAC Reaction
  • Preparation: In a vial, dissolve the synthesized propargylated Schiff base (1 equiv.) and an azide-containing molecule (e.g., benzyl azide, 1.1 equiv.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of the catalyst. Add sodium ascorbate (0.3 equiv.) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.). The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

    • Causality Note: Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its catalytically active +1 oxidation state, which is essential for the cycloaddition mechanism.[4]

  • Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), the product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product is a stable 1,4-disubstituted 1,2,3-triazole.[3]

This modular approach allows the synthesized Schiff base to be easily linked to fluorescent dyes, biotin tags, peptides, or polymers, demonstrating its immense value as a versatile chemical building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this specific O-alkylation reaction. Our goal is to empower you with the knowledge to diagnose and resolve issues, leading to improved yields and purity.

The synthesis of this compound, a derivative of vanillin, is a crucial step in the preparation of various heterocyclic compounds and potential pharmaceutical agents.[1][2] The reaction is typically a Williamson ether synthesis, where the phenolic hydroxyl group of vanillin is alkylated with propargyl bromide or a related propargyl halide.[3][4] While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification.

This guide provides a structured approach to troubleshooting, focusing on the underlying chemical principles to help you make informed decisions in the lab.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common problems encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction has a very low yield, or I am recovering a significant amount of unreacted vanillin. What are the likely causes?

Answer: Low conversion of the starting material, vanillin, is a frequent issue and can be attributed to several factors related to the reaction setup and reagents. The core of this reaction is the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.[5][6]

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation: The basicity of the chosen base and the reaction conditions are critical for the complete formation of the vanillin phenoxide.

    • Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and thoroughly mixed to maximize the surface area. For more robust deprotonation, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5][7] However, be mindful that stronger bases can increase the likelihood of side reactions.

    • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[7] Any water present will react with the base, reducing its effectiveness, and can also hydrolyze the alkylating agent. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Poor Reagent Quality:

    • Deactivated Base: Solid bases like NaH can be deactivated by improper storage. A gray appearance may indicate deactivation.[7]

    • Impure Propargyl Bromide: Propargyl bromide can degrade over time. It is advisable to use freshly distilled or commercially available high-purity reagent.

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is between room temperature and 80 °C.[8] It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide, leading to a more reactive "naked" nucleophile.[7]

Troubleshooting Workflow: Low Conversion

low_conversion_workflow start Low Yield / Unreacted Vanillin check_deprotonation 1. Verify Complete Deprotonation start->check_deprotonation check_reagents 2. Assess Reagent Quality check_deprotonation->check_reagents If deprotonation is incomplete sub_deprotonation Use stronger base (e.g., NaH) Ensure anhydrous conditions check_deprotonation->sub_deprotonation check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions If reagents are suspect sub_reagents Use fresh base Use pure propargyl bromide check_reagents->sub_reagents solution Improved Yield check_conditions->solution After optimization sub_conditions Optimize temperature (start low) Use polar aprotic solvent (DMF, Acetonitrile) check_conditions->sub_conditions

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant side product that is isomeric with my desired product. What could it be and how can I prevent its formation?

Answer: A common and often problematic side reaction in the synthesis of aryl propargyl ethers is the thermal Claisen rearrangement.[9][10][11] This is a[11][11]-sigmatropic rearrangement that can occur at elevated temperatures, leading to the formation of a chromene derivative.

Mechanistic Insight:

The aryl propargyl ether can undergo a rearrangement to form an allenyl intermediate, which then cyclizes to a benzopyran (chromene) derivative.[9][11][12]

Prevention Strategies:

  • Temperature Control: The Claisen rearrangement is highly temperature-dependent. Running the reaction at the lowest effective temperature is the primary way to minimize this side reaction. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Reaction Time: Prolonged heating, even at moderate temperatures, can promote the rearrangement. Optimize the reaction time to be as short as possible.

Claisen Rearrangement Pathway

claisen_rearrangement product 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde (Desired Product) heat High Temperature product->heat rearrangement [3,3]-Sigmatropic Rearrangement heat->rearrangement side_product Chromene Derivative (Side Product) rearrangement->side_product

Caption: The Claisen rearrangement side reaction pathway.

Question 3: My purification by column chromatography is difficult, and I am getting overlapping spots on my TLC plate. What are some potential impurities and how can I improve separation?

Answer: Besides unreacted starting material and the Claisen rearrangement product, other impurities can arise from side reactions of the propargyl group or the aldehyde functionality.

Potential Impurities and Purification Tips:

ImpurityPotential CauseTLC AppearancePurification Strategy
Unreacted Vanillin Incomplete reaction.More polar than the product.Optimize reaction conditions for full conversion.
Claisen Rearrangement Product High reaction temperature.Often has a similar polarity to the product.Use a less polar solvent system for chromatography (e.g., hexane/ethyl acetate with a higher hexane ratio).
Polymerized Material Instability of propargyl bromide or product.Streaking on the baseline of the TLC.Filter the crude reaction mixture through a short plug of silica gel before column chromatography.
Over-alkylation Product Presence of other nucleophilic sites (unlikely with vanillin).Less polar than the desired product.Use stoichiometric amounts of the alkylating agent.

Optimized Column Chromatography Protocol:

  • Slurry Preparation: Use a silica gel slurry packed column for better separation.

  • Solvent System: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Loading: Load the crude product onto the column in a minimal amount of a non-polar solvent like dichloromethane.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining.

Frequently Asked Questions (FAQs)

  • Q1: Can I use propargyl chloride instead of propargyl bromide?

    • A: Yes, propargyl chloride can be used, but it is generally less reactive than propargyl bromide. You may need to use slightly harsher reaction conditions (higher temperature or longer reaction time) to achieve a similar conversion.

  • Q2: Is it necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?

    • A: While not always strictly necessary, using an inert atmosphere is good practice, especially when using sensitive reagents like sodium hydride. It helps to prevent the degradation of reagents and potential side reactions.

  • Q3: My product appears as an oil, but the literature reports a solid. What should I do?

    • A: The product can sometimes be isolated as a persistent oil if minor impurities are present. Try to purify it again by column chromatography. If it is pure by NMR, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethanol or a hexane/ethyl acetate mixture) and then cooling it slowly. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

  • Q4: I am concerned about the stability of the propargyl ether product. Are there any special storage conditions?

    • A: Propargyl ethers are generally stable. However, to prevent any potential degradation over long periods, it is advisable to store the purified product in a cool, dark place, and under an inert atmosphere if possible.

Experimental Protocols

Standard Protocol for the Synthesis of this compound
  • Reaction Setup: To a solution of vanillin (1 equivalent) in anhydrous DMF, add finely powdered potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to support the successful execution of your experiments.

Introduction

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. The most common synthetic route is the Williamson ether synthesis, which involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with propargyl bromide in the presence of a base. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield and purity of the desired product. This guide will dissect these potential pitfalls and provide experimentally-backed solutions.

Synthesis_Overview cluster_reactants Reactants & Conditions Isovanillin Isovanillin DesiredProduct This compound Isovanillin->DesiredProduct Williamson Ether Synthesis PropargylBromide Propargyl Bromide PropargylBromide->DesiredProduct Base Base (e.g., K2CO3) Base->DesiredProduct Solvent Solvent (e.g., Acetone, DMF) Solvent->DesiredProduct SideProducts Side Products DesiredProduct->SideProducts Competing Pathways Cannizzaro_Reaction TwoIsovanillin 2 x Isovanillin AlcoholProduct 3-hydroxy-4-methoxybenzyl alcohol TwoIsovanillin->AlcoholProduct Reduction AcidProduct 3-hydroxy-4-methoxybenzoic acid TwoIsovanillin->AcidProduct Oxidation StrongBase Strong Base (e.g., conc. NaOH) StrongBase->TwoIsovanillin Claisen_Rearrangement ArylPropargylEther This compound RearrangedProduct Chromene Derivative ArylPropargylEther->RearrangedProduct [3,3]-Sigmatropic Rearrangement Heat High Temperature Heat->ArylPropargylEther

Preventing Glaser coupling with 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to understanding and preventing the undesired Glaser homocoupling of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde during synthesis. This guide provides detailed troubleshooting, preventative protocols, and answers to frequently asked questions for researchers and drug development professionals.

Introduction: The Challenge of Unwanted Dimerization

This compound is a valuable building block in medicinal chemistry and materials science, prized for its versatile functional groups: a terminal alkyne for coupling reactions, an aldehyde for derivatization, and a substituted aromatic ring. However, the very reactivity that makes the terminal alkyne useful also renders it susceptible to an undesired side reaction: oxidative homocoupling, commonly known as the Glaser coupling.[1][2] This reaction leads to the formation of a symmetrical 1,3-diyne dimer, which consumes the starting material, reduces the yield of the desired product, and introduces significant purification challenges.[3]

This technical guide serves as a support resource for scientists encountering this issue. It explains the underlying mechanism, provides a systematic troubleshooting framework, and offers field-proven protocols to suppress or eliminate Glaser coupling, ensuring the successful synthesis of your target molecule.

Understanding the Problem: The Glaser Coupling Mechanism

Glaser coupling is the copper-catalyzed oxidative homocoupling of two terminal alkynes to form a symmetric 1,3-diyne.[2][4] The reaction typically requires a copper(I) salt, a base, and an oxidant, which is often atmospheric oxygen.[1] The generally accepted mechanism involves three key steps:

  • Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates with the Cu(I) catalyst.[1]

  • Oxidative Coupling: Two copper acetylide complexes undergo an oxidative step. The copper is oxidized (e.g., to Cu(II)), and a new carbon-carbon bond is formed between the two alkyne fragments, creating the 1,3-diyne product.[5]

  • Catalyst Regeneration: The oxidized copper is reduced back to the active Cu(I) state, often by a reducing agent present or through a complex redox cycle, allowing the catalytic process to continue. In the classic Glaser-Hay reaction, oxygen serves as the terminal oxidant to regenerate the active catalyst.[5][6]

The presence of the aldehyde and ether functionalities on this compound does not typically inhibit this process, as Glaser coupling is tolerant of many functional groups.[1]

Caption: The catalytic cycle of undesired Glaser homocoupling.

Troubleshooting Guide

This section addresses common issues observed during reactions involving this compound where Glaser coupling is a suspected side reaction.

Observed Problem Probable Cause(s) Recommended Solution(s)
1. High percentage of a new product with ~2x molecular weight. Classic Glaser-Hay Coupling: The reaction conditions (Cu(I) catalyst, base, and exposure to air) are promoting the oxidative homocoupling of the terminal alkyne.A. Rigorous Exclusion of Oxygen: Implement anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. See Protocol 1 .
2. Low yield of desired cross-coupled product (e.g., in Sonogashira). Competitive Reaction Rates: The rate of Glaser homocoupling is competitive with or faster than the desired cross-coupling reaction. This is common in Sonogashira reactions where copper is used as a co-catalyst.[7][8]B. Optimize Catalyst & Ligand System: Switch to a copper-free Sonogashira protocol.[7][9] If copper is necessary, select ligands that suppress homocoupling, such as bulky phosphines or specific bipyridine-based ligands that stabilize the catalytically active species.[10]
3. Reaction mixture turns cloudy or forms a precipitate. Polymerization/Oligomerization: The symmetrical diyne product can be more reactive than the starting material under the reaction conditions, leading to the formation of insoluble polymers.C. Use High Dilution: Bimolecular homocoupling is concentration-dependent. Running the reaction at a lower concentration (e.g., <0.1 M) can disfavor the undesired pathway.
4. Starting material is consumed, but yields of both desired and homocoupled products are low. Catalyst Deactivation & Substrate Degradation: The presence of Cu(II), formed during the oxidative cycle, can lead to other degradation pathways or catalyst deactivation.[10] High temperatures can also accelerate decomposition.D. Add a Reducing Agent & Lower Temperature: Add a mild reducing agent like sodium ascorbate or hydroquinone to keep the copper in its Cu(I) state.[11] Additionally, perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the side reaction.[11]
5. All optimization strategies fail to eliminate the dimer. Inherent Reactivity: The substrate is inherently prone to homocoupling under any catalytic conditions that activate the terminal alkyne.E. Employ a Protecting Group: As a final resort, mask the reactive terminal alkyne with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. Perform the desired reaction, then remove the protecting group in a subsequent step.[12][13] See Protocol 2 .

Preventative Strategies & Detailed Protocols

Strategy A: Rigorous Exclusion of Oxygen

The Glaser coupling is an oxidative process. Therefore, the most direct preventative measure is the strict exclusion of oxygen, the most common oxidant.

  • Setup: Assemble your reaction glassware (oven-dried and cooled under vacuum) and connect it to a Schlenk line or a manifold that can switch between vacuum and a high-purity inert gas (Argon is preferred due to its density).

  • Solvent Degassing: Place your solvent(s) in a separate flask. Subject the solvent to at least three "freeze-pump-thaw" cycles.

    • Freeze: Freeze the solvent using a liquid nitrogen bath.

    • Pump: Apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solid.

    • Thaw: Remove the liquid nitrogen and allow the solvent to thaw. You will see bubbles of dissolved gas being released. Backfill with inert gas. Repeat this sequence two more times.

  • Reagent Preparation: Add your solid reagents, including this compound, catalyst, and base, to the reaction flask.

  • Purging the Flask: Evacuate the reaction flask under vacuum until all bubbling stops, then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times.

  • Reaction Execution: Using a gas-tight syringe or cannula, transfer the degassed solvent to the reaction flask. Maintain a slight positive pressure of inert gas (indicated by a bubbler) throughout the entire duration of the reaction and workup.

Strategy B & D: Optimizing Reagents and Conditions

The choice of catalyst, ligands, and additives can fundamentally alter the reaction pathway, favoring the desired transformation over the undesired homocoupling.

Decision_Workflow Start Glaser Coupling Detected (High Dimer Formation) Check_O2 Is the reaction strictly anaerobic? Start->Check_O2 Implement_Anaerobic Implement Rigorous Anaerobic Conditions (Protocol 1) Check_O2->Implement_Anaerobic No Check_Cu Is a Copper Co-catalyst Used? Check_O2->Check_Cu Yes Implement_Anaerobic->Check_Cu Copper_Free Switch to Copper-Free Catalyst System Check_Cu->Copper_Free Yes Optimize_Ligand Optimize Ligand and Add Reducing Agent (e.g., Na Ascorbate) Check_Cu->Optimize_Ligand No (Cu is main cat.) End Problem Solved Copper_Free->End Check_Temp_Conc Are Temp/Concentration High? Optimize_Ligand->Check_Temp_Conc Lower_Conditions Lower Temperature & Use High Dilution Check_Temp_Conc->Lower_Conditions Yes Protecting_Group Use Terminal Alkyne Protecting Group (Protocol 2) Check_Temp_Conc->Protecting_Group No, problem persists Lower_Conditions->End Protecting_Group->End

Caption: Troubleshooting workflow for preventing Glaser coupling.
Strategy E: Terminal Alkyne Protection

When other methods are insufficient, protecting the alkyne is a robust, albeit less atom-economical, solution. The trimethylsilyl (TMS) group is a common and easily removable choice.

Part 1: Protection

  • Setup: To a solution of this compound (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M) under an inert atmosphere, add a base such as triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting TMS-protected alkyne by column chromatography.

Part 2: Deprotection (Post-Coupling Reaction)

  • Setup: Dissolve the TMS-protected product in a solvent mixture like THF/methanol (1:1).

  • Reagent: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).[13]

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Once complete, remove the solvent under reduced pressure, add water, and extract the deprotected product with an organic solvent. Dry and concentrate to yield the final product.

Frequently Asked Questions (FAQs)

Q1: Why is Glaser coupling happening in my Sonogashira reaction if Palladium is the main catalyst? A1: The classic Sonogashira reaction uses a palladium catalyst in combination with a copper(I) co-catalyst (typically CuI).[9] The copper co-catalyst is what facilitates the Glaser homocoupling side reaction. To avoid this, you should use a "copper-free" Sonogashira protocol, which relies solely on the palladium catalyst, often with a different base or ligand system.[7][9]

Q2: Can I just add a radical scavenger to stop the reaction? A2: While the mechanism can have radical character, the key step is oxidative. Simply adding a radical scavenger is generally less effective than preventing the oxidation itself. A more effective strategy is to add a stoichiometric or excess amount of a mild reducing agent, like sodium ascorbate, which actively keeps copper in the non-oxidative Cu(I) state.[11]

Q3: Will changing the base help prevent Glaser coupling? A3: Yes, the choice of base can have a significant impact.[14] Very strong bases can rapidly generate a high concentration of the acetylide, which may favor dimerization. Using a milder organic base (e.g., DBU, DIPEA) instead of a very strong inorganic base might slow the formation of the copper acetylide intermediate, giving the desired cross-coupling reaction a better chance to occur. The optimal base is system-dependent and often requires screening.

Q4: My substrate is an aldehyde. Could it be reacting with the amine base and causing problems? A4: This is a valid concern. Aldehydes can react with primary or secondary amine bases (like piperidine or diisopropylamine) to form enamines or imines. If you suspect this is an issue, switch to a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃, which will not react with the aldehyde functional group.

Q5: Is there a ligand that is known to be particularly good at suppressing Glaser coupling? A5: Ligand choice is crucial and often application-specific. For bioconjugation, specific bipyridine-diol ligands have been shown to sequester off-cycle Cu(II) species that promote degradation and side reactions.[10] In general, ligands that are more sterically demanding or have specific electronic properties can favor the desired catalytic cycle over the homocoupling pathway. Tridentate or tetradentate ligands have been shown to be less active in catalyzing Glaser coupling compared to bidentate ligands.[11]

References

Technical Support Center: Catalyst Poisoning in 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. This guide is designed to provide in-depth, field-proven insights into a common yet often frustrating issue: catalyst poisoning. Here, we move beyond simple protocols to explain the causality behind reaction failures and provide robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is catalyst poisoning in the context of a CuAAC reaction?

A: Catalyst poisoning refers to the deactivation of the active Copper(I) (Cu(I)) catalyst by a chemical compound, known as a poison.[1][2] This poison binds to the catalyst's active sites, preventing the reactant molecules (your alkyne and azide) from accessing them, which slows down or completely halts the reaction.[3] This is a chemical deactivation, distinct from other degradation mechanisms like thermal decomposition.[1] In CuAAC, poisons typically coordinate strongly with the Cu(I) center, rendering it incapable of participating in the catalytic cycle.

Q2: I'm seeing my reaction fail with this compound. Are the functional groups on this molecule (aldehyde, ether) known to be problematic?

A: Generally, the aldehyde and ether functional groups present in your specific alkyne are well-tolerated in CuAAC reactions.[4][5] The reaction is known for its remarkable functional group tolerance across a wide pH range (4-12).[6] Therefore, it is more probable that the issue stems from impurities within your starting material or other reagents rather than the inherent reactivity of the molecule itself. Synthetic precursors or degradation byproducts are common culprits.

Q3: What are the most common signs of catalyst poisoning in my experiment?

A: The signs can range from subtle to dramatic:

  • Complete Reaction Failure: The most obvious sign is a lack of product formation, as confirmed by TLC or LC-MS analysis.

  • Sluggish or Stalled Reaction: The reaction starts but proceeds very slowly or stops before completion, leaving significant amounts of starting material.

  • Inconsistent Results: Seemingly identical reaction setups give variable yields, suggesting sporadic contamination.

  • Color Changes or Precipitation: The immediate formation of an insoluble, often red or purple, precipitate upon addition of the copper source can indicate the formation of an inactive copper-alkyne complex or other coordination compounds.[7]

Q4: What are the most common catalyst poisons I should be aware of?

A: The Cu(I) catalyst is sensitive to a range of substances that can act as poisons. These often originate from impure reagents, solvents, or carry-over from previous synthetic steps.

Poison Class Specific Examples Common Sources
Sulfur Compounds Thiols, sulfides, hydrogen sulfideThiol-containing protecting groups, sulfur-based reagents (e.g., Lawesson's), rubber septa, contaminated solvents.[8]
Coordinating Anions & Groups Cyanides, halides (especially I⁻, Br⁻), phosphatesImpurities in salts, additives, carry-over from ion-exchange chromatography.[1]
Nitrogen-Containing Heterocycles Pyridine (in excess), certain oximes, nitrilesSolvents, impurities in starting materials.[1]
Other Strong Ligands Excess phosphines, boronic acidsAdditives, unreacted reagents from prior steps.[9]
Oxidizing Agents Dissolved Oxygen (O₂)Inadequately degassed solvents and solutions. O₂ oxidizes active Cu(I) to inactive Cu(II).[9][10]

Troubleshooting Guide: A Root Cause Analysis Approach

This section provides a logical workflow for diagnosing and resolving failed or low-yielding click reactions, focusing on catalyst poisoning as a potential cause.

Problem: My reaction has completely failed. How do I confirm if catalyst poisoning is the issue?

A: A systematic approach is required to isolate the variable causing the failure. The first step is to differentiate between general catalyst deactivation (e.g., oxidation) and poisoning by a specific contaminant.

start Reaction Failure Observed (Low/No Product) check_reagents 1. Verify Reagent Quality - Are reagents old? - Stored properly? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct stoichiometry? - Degassed solvents used? - Reducing agent present? check_reagents->check_conditions Reagents seem OK control_rxn 3. Run a Control Reaction - Use a known 'good' alkyne/azide - If control works, problem is your specific substrate. check_conditions->control_rxn Conditions seem OK poison_suspected 4. Catalyst Poisoning Suspected - Control failed OR your substrate is the issue. control_rxn->poison_suspected Control Fails purify 5. Purify Substrates - Recrystallize or column purify This compound control_rxn->purify Control Works poison_suspected->purify ligand 6. Optimize Ligand/Copper Ratio - Increase ligand concentration - Screen different ligands (e.g., TBTA, THPTA) purify->ligand success Successful Reaction ligand->success

Caption: Troubleshooting workflow for failed click reactions.

Detailed Steps:

  • Verify Reagent Integrity: Ensure your copper source, reducing agent (e.g., sodium ascorbate), and azide are of high purity and have been stored correctly.[9][11]

  • Confirm Proper Conditions: Double-check that you have thoroughly degassed all solvents to remove oxygen, which rapidly oxidizes the Cu(I) catalyst to the inactive Cu(II) state.[10] Ensure a reducing agent is present to generate and maintain the Cu(I) species.[10]

  • Run a Control Experiment: Perform the reaction using a simple, reliable alkyne (e.g., phenylacetylene) and azide (e.g., benzyl azide) that are known to work in your lab.

    • If the control works: The problem lies with your this compound or your specific azide. The most likely cause is an impurity poisoning the catalyst. Proceed to purification.

    • If the control fails: The issue is with a common reagent (solvent, copper source, ascorbate). Replace each component one by one to identify the source of contamination.

Problem: I suspect my this compound is impure. How should I purify it?

A: Standard purification techniques are effective.

  • Column Chromatography: Use silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from more polar or non-polar impurities.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can be a highly effective method for removing trace impurities.

After purification, confirm the compound's identity and purity using NMR and/or LC-MS before attempting the click reaction again.

Problem: My reaction stalls at ~50% conversion, even with extended time. Could this be a subtle catalyst inhibition?

A: Yes, this is a classic sign of catalyst poisoning where the poison is present in sub-stoichiometric amounts relative to the catalyst. The reaction proceeds until the catalyst is fully deactivated.

Solutions:

  • Increase Catalyst and Ligand Loading: A simple first step is to increase the catalyst and ligand loading (e.g., from 1 mol% to 5 mol%). The ligand is critical for stabilizing the Cu(I) catalyst.[10][12][13]

  • Add a Second Aliquot of Catalyst: If the reaction stalls, adding a second portion of freshly prepared catalyst (copper, ligand, and reducing agent) can sometimes restart the reaction and drive it to completion.[11]

  • Use a More Robust Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are not only water-soluble but can be more effective at protecting the copper catalyst and accelerating the reaction compared to the more common Tris-(benzyltriazolylmethyl)amine (TBTA).[13][14]

Key Experimental Protocols

Protocol 1: General Procedure for a Robust CuAAC Reaction

This protocol is designed to minimize common sources of catalyst failure.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne (100 mM in DMF or DMSO), azide (100 mM in DMF or DMSO), CuSO₄ (20 mM in water), Sodium Ascorbate (300 mM in water, prepared fresh), and THPTA ligand (100 mM in water).[13]

  • Reaction Setup:

    • In a vial, add your solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O).

    • Degas the solvent thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the alkyne (1.0 equivalent) and azide (1.1 equivalents) to the degassed solvent.

    • Add the THPTA ligand solution (0.2 equivalents, for a 4:1 ligand-to-copper ratio).

    • Add the CuSO₄ solution (0.05 equivalents, 5 mol%). The solution may turn a faint blue.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents). The solution should turn colorless or pale yellow.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr).

Protocol 2: Small-Scale Test for Substrate-Induced Poisoning

Use this quick test to see if your alkyne starting material is the source of the problem.

vial1 Vial 1 (Control) - Degassed Solvent - CuSO₄ + Ligand - Ascorbate observe1 Observe Vial 1 - Should be clear, pale yellow vial1->observe1 vial2 Vial 2 (Test) - Degassed Solvent - CuSO₄ + Ligand - Ascorbate - Your Alkyne observe2 Observe Vial 2 - Precipitate/Dark Color? vial2->observe2 conclusion Conclusion: If Vial 2 precipitates but Vial 1 does not, your alkyne or an impurity within it is deactivating the catalyst. observe2->conclusion

Caption: Diagnostic test for alkyne-related catalyst poisoning.

  • Prepare two small vials with a magnetic stir bar.

  • To each vial, add 0.5 mL of degassed solvent (e.g., 1:1 t-BuOH/H₂O).

  • To each vial, add the appropriate amounts of CuSO₄ and a stabilizing ligand (e.g., THPTA).

  • To Vial 2 only , add your this compound.

  • Add sodium ascorbate to both vials to reduce the Cu(II) to Cu(I).

  • Observation: If Vial 1 remains a clear, pale solution while Vial 2 rapidly forms a precipitate or darkens significantly, it is a strong indication that your alkyne stock is contaminated with a catalyst poison.[7]

References

Technical Support Center: Enhancing Aqueous Solubility of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of this compound. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and optimize these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a substituted benzaldehyde derivative.[1][2][3] Its structure, featuring an aromatic ring, a methoxy group, and a propargyl ether group, contributes to its hydrophobic nature. Like many organic compounds with significant nonpolar character, it is expected to have low intrinsic solubility in water.[4][5] This poor aqueous solubility can be a major hurdle in various applications, particularly in biological assays and pharmaceutical formulations where aqueous media are standard.[6][7]

Q2: What are the primary factors limiting the aqueous solubility of this compound?

The limited solubility is a direct consequence of its molecular structure:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Propargyl and Methoxy Groups: While the ether linkages introduce some polarity, the hydrocarbon character of the propargyl and methyl groups dominates, contributing to the overall low affinity for water.

  • Aldehyde Group: The polar carbonyl group can participate in dipole-dipole interactions and hydrogen bonding with water, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially as the carbon chain length effectively increases.[5][8][9]

Q3: What are the general strategies for improving the solubility of hydrophobic organic compounds?

Several well-established techniques can be employed to enhance the aqueous solubility of compounds like this compound. These include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility of a nonpolar solute.[6][10][11]

  • pH Adjustment: Modifying the pH of the aqueous medium can ionize certain functional groups, thereby increasing solubility.

  • Use of Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively dispersing them in the aqueous phase.[12][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.[14][15][16]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides detailed, step-by-step protocols to resolve them.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

This is a classic sign of low aqueous solubility. The compound is unable to be adequately solvated by water molecules alone.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic solutes.[17] They essentially reduce the interfacial tension between the compound and the water.[6][7]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)[18]

Experimental Protocol: Determining Optimal Co-solvent Concentration

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO).

  • Serial Dilutions: In a series of microcentrifuge tubes, add your aqueous buffer (e.g., Phosphate Buffered Saline, PBS).

  • Co-solvent Titration: Add increasing volumes of your stock solution to the buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). Ensure the final compound concentration is constant across all tubes.

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.

  • Quantification (Optional): To be more rigorous, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Data Summary: Co-solvent Starting Recommendations

Co-solventTypical Starting Concentration (v/v)Key Considerations
DMSO0.1 - 1%Can have biological effects at higher concentrations.
Ethanol1 - 5%Generally well-tolerated in many biological systems.[7]
Propylene Glycol1 - 10%A common pharmaceutical excipient.[18]
PEG 4001 - 10%Effective for highly hydrophobic compounds.[18]

Workflow for Co-solvency Optimization

A Prepare concentrated stock in 100% co-solvent (e.g., DMSO) B Prepare serial dilutions in aqueous buffer A->B Add stock to buffer C Visually inspect for precipitation B->C D Determine highest co-solvent concentration with no precipitation C->D E Validate with quantitative analysis (HPLC/UV-Vis) D->E Optional but recommended

Co-solvency optimization workflow.
Issue 2: The required compound concentration cannot be achieved even with co-solvents, or the co-solvent concentration is toxic to the experimental system.

In this scenario, alternative or supplementary solubilization methods are necessary.

Causality: While this compound does not have a strongly acidic or basic group, the phenolic ether might be susceptible to changes in pH that could influence its solubility. Phenolic compounds, in general, tend to be more soluble at higher pH values where the hydroxyl group can be deprotonated to form a more polar phenolate salt.[19] Although this compound has a methoxy and a propargyl ether, extreme pH values might still have a modest effect on solubility. It's also crucial to consider the stability of the compound, as high pH can lead to the degradation of some phenolic compounds.[20][21]

Experimental Protocol: pH Screening

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Solubility Testing: Add an excess of solid this compound to each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method.

Note: Always verify that the compound remains chemically stable at the tested pH values using a technique like HPLC to check for degradation products.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[22] The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, while the hydrophilic shell allows the entire complex to be dispersed in water.[12][13] The amount of solubilized compound generally increases linearly with the surfactant concentration above the CMC.[12]

Recommended Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 20/80Non-ionic0.01 - 1% (w/v)
Cremophor® ELNon-ionic0.1 - 2% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v) (Note: Can denature proteins)

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with varying concentrations of your chosen surfactant, ensuring some are below and some are above the known CMC.

  • Add Compound: Add an excess of solid this compound to each surfactant solution.

  • Equilibrate and Analyze: Follow steps 3-5 from the pH adjustment protocol to determine the solubility at each surfactant concentration.

Logical Flow of Surfactant Action

A Surfactant concentration > CMC B Micelle formation A->B C Hydrophobic compound enters micelle core B->C D Increased apparent aqueous solubility C->D

Mechanism of micellar solubilization.

Causality: Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[16]

Recommended Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Most common, but has limited water solubility itself.[23]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and is often used in pharmaceutical formulations.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Compound: Add an excess of solid this compound to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter and Dilute: Filter the solutions through a 0.22 µm filter to remove undissolved solid. Dilute an aliquot of the filtrate with a suitable solvent for analysis.

  • Quantify: Measure the concentration of the compound in each sample.

  • Plot: Create a phase solubility diagram by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can provide information about the complexation efficiency.

Analytical Methods for Solubility Determination

Accurate determination of solubility is crucial for evaluating the effectiveness of any enhancement technique.

Protocol: Shake-Flask Method for Intrinsic Solubility

This is a standard method for determining the equilibrium solubility of a compound.[24]

  • Dispersion: Add an excess amount of solid this compound to a known volume of the aqueous medium (e.g., purified water or buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. For more complete separation, centrifuge the sample at a high speed.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated method such as:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

    • UV-Vis Spectrophotometry: A simpler method, provided the compound has a suitable chromophore and there are no interfering substances.

Procedure for a General Solubility Test

A systematic approach can help classify the compound's solubility characteristics.[25][26][27]

  • Test Water Solubility: Add ~25 mg of the compound to 0.75 mL of water. Shake vigorously. If it dissolves, the compound is water-soluble.

  • Test Acid/Base Solubility: If insoluble in water, test its solubility in 5% NaOH and 5% HCl. Solubility in NaOH suggests an acidic functional group, while solubility in HCl suggests a basic functional group.[25][27] Given the structure of this compound, it is unlikely to be soluble in dilute acid or base.

  • Test Organic Solvents: Confirm its solubility in common organic solvents like ethanol, acetone, or DMSO. This helps in preparing stock solutions.

References

Stability of the aldehyde functionality during 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Welcome to the technical support center for this compound (CAS 145654-01-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability and reactivity of the crucial aldehyde functionality during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for the aldehyde group on this molecule?

The aromatic aldehyde in this compound is moderately stable but susceptible to certain conditions. Key factors to monitor are:

  • Oxidation: Aromatic aldehydes can be easily oxidized to carboxylic acids.[1][2] Avoid strong oxidizing agents and exposure to air for prolonged periods, especially under basic conditions or in the presence of transition metals.

  • pH Sensitivity:

    • Strong Basic Conditions (pH > 10): The aldehyde is at risk of undergoing disproportionation via the Cannizzaro reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol, as it lacks α-hydrogens.[2] Strong bases can also potentially affect the stability of the propargyl ether linkage.

    • Strong Acidic Conditions (pH < 2): While generally more stable than under basic conditions, prolonged exposure to strong acids can lead to unwanted side reactions, such as polymerization or cleavage of the ether linkages. Formation of acetals with solvent alcohols is also possible if a protic solvent is used.[2][3]

  • Light and Temperature: While moderately stable, it is best practice to store the compound in a cool, dark environment to prevent gradual degradation. The propargyl group itself is stable under high temperatures, but in the context of the entire molecule, thermal stress should be minimized.[4]

Q2: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction. Is the aldehyde functionality compatible?

Generally, yes. The aldehyde group is compatible with standard CuAAC conditions, which makes this molecule an excellent scaffold for bioconjugation and material science.[5] However, careful control of reaction parameters is crucial to prevent side reactions.

Potential Issues & Troubleshooting:

  • Problem: Formation of a dark precipitate (copper mirror) and low yield of the desired triazole.

    • Cause: Disproportionation of the Cu(I) catalyst. This can be exacerbated by impurities or inappropriate ligand choice.

    • Solution: Ensure rigorous oxygen exclusion. Use a well-defined Cu(I) source or an in situ reduction system (e.g., CuSO₄ with sodium ascorbate). The use of an accelerating ligand like THPTA can stabilize the Cu(I) oxidation state.[6]

  • Problem: Unidentified side products observed by LC-MS, possibly involving the aldehyde.

    • Cause 1 (Oxidation): If the reaction is run open to air, the copper catalyst can promote the oxidation of the aldehyde to a carboxylic acid.

    • Solution 1: Perform the reaction under an inert atmosphere (Argon or Nitrogen). Degas all solvents and solutions prior to use.[7]

    • Cause 2 (Base-Induced Reactions): Some CuAAC protocols suggest the use of a non-nucleophilic base like Hünig's base (DIPEA). While this molecule cannot undergo a classical aldol reaction due to the lack of α-hydrogens, strong bases can still promote other undesired pathways.[6][8]

    • Solution 2: In most modern CuAAC protocols, an external base is unnecessary.[6] The reaction proceeds efficiently across a wide pH range (typically 4-11).[5] If a base is required for other reasons, use it sparingly and at low temperatures.

Recommended CuAAC Protocol for Aldehyde Stability:

  • In a reaction vessel, dissolve the this compound and the corresponding azide in a suitable solvent (e.g., THF/water, DMSO).

  • Thoroughly degas the solution by bubbling with argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in degassed water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution under a positive pressure of argon.

  • Monitor the reaction by TLC or LC-MS until completion.

Q3: I need to perform a reaction with a strong nucleophile (e.g., Grignard, organolithium). How can I protect the aldehyde?

The aldehyde is highly electrophilic and will react readily with strong carbon- and hydride-based nucleophiles.[9][10] Protection is mandatory for such transformations.

Recommended Protecting Group: Cyclic Acetal

The most common and effective strategy is to protect the aldehyde as a cyclic acetal, typically using ethylene glycol.[3][11][12]

Key Advantages:

  • Stability: Acetals are stable to strong bases, organometallic reagents, hydrides, and oxidizing/reducing agents that do not involve acidic conditions.[11][12]

  • Ease of Formation/Cleavage: The protection and deprotection steps are typically high-yielding and straightforward.

Step Reagents & Conditions Purpose
Protection Ethylene glycol (1.5-2.0 eq.), cat. p-TsOH, Toluene, Dean-Stark reflux.[13]Forms the stable 1,3-dioxolane ring. The Dean-Stark trap removes water to drive the equilibrium towards the product.[13]
Intended Reaction Your nucleophile (e.g., RMgBr, RLi, LiAlH₄).Perform the desired transformation on another part of the molecule.
Deprotection Dilute aq. HCl or Acetic Acid/THF/H₂O.Hydrolyzes the acetal to regenerate the aldehyde.
Q4: How can I chemoselectively reduce the alkyne without affecting the aldehyde, or vice versa?

Chemoselectivity between these two functional groups is achievable with the correct choice of reagents.

Scenario A: Reduce Alkyne, Preserve Aldehyde

  • Goal: 4-Methoxy-3-(2-propenyloxy)benzenecarbaldehyde

  • Recommended Method: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead). This catalyst is specifically designed to reduce alkynes to cis-alkenes and will not reduce the aromatic aldehyde under standard conditions.

  • Alternative (trans-alkene): A two-step trans-hydrosilylation followed by protodesilylation can afford the (E)-alkene and is compatible with sensitive functional groups.[14][15][16]

Scenario B: Reduce Aldehyde, Preserve Alkyne

  • Goal: (4-Methoxy-3-(2-propynyloxy)phenyl)methanol

  • Recommended Method: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., MeOH, EtOH) at 0 °C to room temperature. NaBH₄ is a mild reducing agent that readily reduces aldehydes but is generally unreactive towards non-conjugated alkynes.[9]

  • Caution: Avoid stronger hydride reagents like Lithium aluminum hydride (LiAlH₄), as they are less chemoselective and may potentially react with the alkyne.[17]

Troubleshooting Guide: A Logic-Based Workflow

If you are encountering unexpected results, this workflow can help diagnose issues related to the aldehyde functionality.

Caption: Troubleshooting workflow for aldehyde instability.

References

Technical Support Center: Aldehyde Protection Strategies for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the protection of the aldehyde functional group in this versatile building block. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Chemoselectivity

This compound is a polyfunctional molecule, and the presence of a reactive aldehyde group often necessitates a protection strategy to achieve chemoselectivity in subsequent synthetic steps.[1][2][3] The choice of the protecting group is critical and depends on the stability required for downstream reactions and the conditions for its eventual removal.[4][5] This guide will focus on the most robust and commonly employed strategies for aldehyde protection, with a special emphasis on acetal and dithiane formation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group in this compound?

The aldehyde group is highly susceptible to nucleophilic attack and oxidation/reduction.[6][7][8] Protecting the aldehyde is crucial when you intend to perform reactions that would otherwise be compromised by its reactivity. For instance, if you plan to use strong nucleophiles like Grignard reagents or organolithiums to modify another part of the molecule, the unprotected aldehyde would react preferentially.[7][8] Protection renders the carbonyl carbon non-electrophilic, thus allowing for selective transformations elsewhere in the molecule.[6][9]

Q2: What are the most common and reliable protecting groups for aromatic aldehydes like this one?

The most common and effective protecting groups for aldehydes are acetals (and their cyclic variants, 1,3-dioxolanes and 1,3-dioxanes) and dithianes (cyclic thioacetals).[3][4][9]

  • Acetals: Formed by reacting the aldehyde with an alcohol or a diol under acidic catalysis. They are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid.[6][8][10] Cyclic acetals, formed with diols like ethylene glycol, are generally more stable than their acyclic counterparts.[9]

  • Dithianes: Formed from the reaction of the aldehyde with a dithiol, such as 1,3-propanedithiol. Dithianes are exceptionally robust and stable to both strongly basic and acidic conditions, making them more versatile than acetals in many cases.[11][12][13]

Q3: How do I choose between an acetal and a dithiane protecting group?

The choice depends on the planned synthetic route.

  • Choose an acetal if: Your subsequent reaction steps involve basic or nucleophilic reagents, and you have a mild acidic condition available for deprotection that will not affect other functional groups in your molecule.[6][14]

  • Choose a dithiane if: Your synthesis involves acidic conditions or if you require a more robust protecting group. Dithianes are also valuable for "umpolung" chemistry, where the polarity of the carbonyl carbon is reversed.[11][13][15] Deprotection of dithianes typically requires oxidative or mercury(II)-mediated methods.[12][16][17]

Q4: What is "orthogonal protection," and how might it apply here?

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[1][2][18] For this compound, which has a terminal alkyne, you might consider protecting the alkyne proton if you are working with strong bases. An orthogonal strategy would allow you to deprotect the aldehyde without affecting the protected alkyne, and vice versa.[5][18]

Troubleshooting Guide: Aldehyde Protection Reactions

Problem Probable Cause(s) Solution(s)
Low or no conversion to the protected aldehyde (starting material remains). 1. Inefficient water removal: Acetal and dithiane formations are equilibrium reactions. The presence of water, a byproduct, can drive the equilibrium back to the starting materials.[19] 2. Inactive catalyst: The acid catalyst (e.g., p-TsOH, BF₃·OEt₂) may be old or deactivated. 3. Insufficient reaction time or temperature. 1. Use a Dean-Stark apparatus to azeotropically remove water.[19][20] Alternatively, add a chemical dehydrating agent like triethyl orthoformate or use activated molecular sieves (4Å).[19] 2. Use a fresh batch of the acid catalyst. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[21]
Formation of significant byproducts. 1. Harsh reaction conditions: High temperatures or prolonged reaction times can lead to side reactions, especially with sensitive functional groups. 2. Incorrect stoichiometry: An excess of the diol or dithiol is generally used, but a large excess might complicate purification.1. Optimize the reaction temperature and time. For sensitive substrates, milder catalysts or conditions may be necessary. 2. Use a moderate excess of the protecting agent (e.g., 1.5-2.0 equivalents).
Difficult purification of the protected product. 1. Similar polarity: The protected product may have a similar polarity to the starting material or byproducts, making chromatographic separation challenging. 2. Residual catalyst: The acid catalyst can interfere with purification and subsequent steps.1. Optimize your chromatography conditions (eluent system, gradient). Sometimes, crystallization can be an effective purification method. 2. Before workup, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or triethylamine) to neutralize the acid catalyst.[19]
Deprotection leads to low yield or decomposition of the product. 1. Deprotection conditions are too harsh: Strong acids or high temperatures can degrade the target molecule. 2. Incomplete deprotection: Insufficient deprotection time or reagent can result in a mixture of protected and deprotected compounds.1. Screen for milder deprotection conditions. For acetals, catalytic amounts of a weaker acid or shorter reaction times might be sufficient.[10] For dithianes, explore different oxidative or metal-based deprotection methods.[16] 2. Monitor the deprotection reaction closely by TLC and ensure it goes to completion before workup.

Experimental Protocols

Protocol 1: Acetal Protection using Ethylene Glycol

This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol (2.0 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq.), toluene (approx. 0.2 M concentration of the aldehyde), ethylene glycol (2.0 eq.), and p-TsOH·H₂O (0.05 eq.).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Carefully add saturated aqueous NaHCO₃ solution to quench the catalyst.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Dithiane Protection using 1,3-Propanedithiol

This protocol details the formation of a 1,3-dithiane, a robust thioacetal.

Materials:

  • This compound

  • 1,3-Propanedithiol (1.5 eq.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,3-propanedithiol (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (0.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Strategy: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting an appropriate protecting group strategy.

G start Start: Need to protect aldehyde in This compound next_steps Planned Subsequent Reactions start->next_steps basic_nucleophilic Basic or Nucleophilic Conditions (e.g., Grignard, organolithiums, basic hydrolysis) next_steps->basic_nucleophilic Yes acidic Acidic Conditions (e.g., acid-catalyzed reactions) next_steps->acidic No deprotection_choice_acetal Deprotection with mild acid is acceptable? basic_nucleophilic->deprotection_choice_acetal dithiane Protect as Dithiane (e.g., with 1,3-propanedithiol) acidic->dithiane acetal Protect as Acetal (e.g., with ethylene glycol) deprotection_choice_acetal->acetal Yes deprotection_choice_acetal->dithiane No end_acetal Perform reaction, then deprotect with aqueous acid. acetal->end_acetal end_dithiane Perform reaction, then deprotect (e.g., with HgCl₂ or oxidative methods). dithiane->end_dithiane

Caption: Decision workflow for aldehyde protection.

Chemical Transformation Overview

The following diagram illustrates the general protection and deprotection schemes for the aldehyde functionality.

Caption: General protection/deprotection schemes.

References

Technical Support Center: Purification of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the purification challenges of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde and its structural isomers, such as O-propargylated vanillin or isovanillin. These compounds are valuable intermediates in drug discovery and materials science, often used in "click" chemistry applications. However, their purification can be non-trivial due to the unique chemical properties of the aldehyde and propargyl functional groups.

This guide is structured to provide direct, actionable advice in a question-and-answer format, grounded in chemical principles and practical laboratory experience.

Section 1: Understanding the Chemistry: Synthesis and Common Impurities

The target molecule is typically synthesized via the Williamson ether synthesis, which involves the reaction of a phenolic aldehyde (like vanillin or isovanillin) with a propargyl halide (e.g., propargyl bromide) in the presence of a base.[1][2] Understanding this reaction is the first step in diagnosing purification issues, as the impurities are almost always byproducts of an incomplete or imperfect reaction.

Williamson_Synthesis Fig 1. Synthesis & Side Reactions Vanillin Vanillin (Starting Material) Product Desired Product 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde Vanillin->Product Williamson Ether Synthesis (SN2 Reaction) Impurity1 Unreacted Vanillin Vanillin->Impurity1 Incomplete Reaction PropargylBr Propargyl Bromide PropargylBr->Product Base Base (e.g., K2CO3) Base->Product Impurity2 Over-alkylated Byproduct (Quaternary Salt - Rare) Product->Impurity2 Excess Alkylating Agent + Heat (Side Reaction) Impurity3 Oxidized Product (Carboxylic Acid) Product->Impurity3 Air Oxidation During Workup/Storage Impurity4 Claisen Rearrangement Product (if heated) Product->Impurity4 High Temperature (>100 °C) Chromatography_Troubleshooting Start Analyze Crude TLC Rf_Check Is Product Rf between 0.25-0.35? Start->Rf_Check Streaking_Check Is there significant streaking? Rf_Check->Streaking_Check Yes Increase_Polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) Rf_Check->Increase_Polarity No (Rf < 0.25) Decrease_Polarity Decrease Eluent Polarity (e.g., more Hexane) Rf_Check->Decrease_Polarity No (Rf > 0.35) Add_Modifier Add Modifier to Eluent (e.g., 0.1% Acetic Acid) Streaking_Check->Add_Modifier Yes Run_Column Proceed with Column Chromatography Streaking_Check->Run_Column No Increase_Polarity->Start Decrease_Polarity->Start Add_Modifier->Start Re_evaluate Re-evaluate Eluent System

References

Optimizing catalyst loading for copper-catalyzed reactions with 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of modern synthetic chemistry requires not just procedural knowledge, but a deep, mechanistic understanding of the catalytic processes involved. For researchers utilizing 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a versatile building block with both alkyne and aldehyde functionalities, optimizing copper-catalyzed reactions is paramount to achieving high yields and purity. The dual reactivity of this substrate presents unique opportunities for intramolecular reactions and multicomponent couplings, but also introduces challenges in selectivity and catalyst stability.

This technical support center is designed to move beyond simple protocols. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and field-tested insights needed to troubleshoot and optimize your experiments effectively. We will explore the causality behind experimental choices, providing a logical framework for navigating the intricacies of copper catalysis.

Section 1: Frequently Asked Questions (FAQs) on Copper Catalyst Optimization

This section addresses fundamental questions regarding the setup and execution of copper-catalyzed reactions involving this compound.

Q1: What is the active copper species in these reactions, and how is it generated?

The catalytically active species in the most common copper-catalyzed reactions involving alkynes, such as the Azide-Alkyne Cycloaddition (CuAAC) or A³ (Aldehyde-Alkyne-Amine) couplings, is the copper(I) ion (Cu⁺).[1][2] Although Cu(I) salts like CuI or CuBr can be used directly, they are often susceptible to oxidation to the inactive Cu(II) state in the presence of air.[3] Therefore, it is common practice to use more stable and soluble Cu(II) salts (e.g., CuSO₄·5H₂O, Cu(OAc)₂) and generate the active Cu(I) species in situ using a reducing agent, most commonly sodium ascorbate.[4][5]

Q2: What is the typical catalyst loading for these reactions, and can it be reduced?

A common starting point for copper catalyst loading is between 1 and 10 mol%.[3] For routine CuAAC reactions, 1-5 mol% is often sufficient. However, the optimal loading is highly dependent on the specific reaction, substrate purity, and solvent. For challenging transformations or when catalyst deactivation is observed, a higher loading may be necessary. Conversely, for highly efficient reactions, catalyst loading can sometimes be reduced to parts-per-million (ppm) levels, particularly with the use of highly effective ligands and optimized conditions, which minimizes costs and residual metal contamination.[6]

Q3: What is the function of a ligand, and is it always necessary?

While some copper-catalyzed reactions can proceed without an added ligand, their inclusion is highly recommended and often critical for success. Ligands serve several crucial functions:

  • Stabilize the Cu(I) oxidation state , protecting it from oxidation and disproportionation.[7]

  • Prevent catalyst aggregation , keeping the copper species soluble and catalytically active.

  • Accelerate the reaction rate by tuning the electronic properties of the copper center.[7]

  • Improve selectivity in complex transformations.

Diamine and triazole-based ligands are particularly effective.[3][8][9] For reactions in organic solvents, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a common choice, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for its high water solubility.[7][8][10]

Q4: How does the choice of solvent impact catalyst loading and reaction efficiency?

Solvent selection is critical as it affects the solubility of reactants, the catalyst complex, and the reaction kinetics.[10] Polar aprotic solvents like DMF and DMSO are often effective, but solvent screening is recommended.[11][12] For bioconjugation applications, aqueous systems, often buffered or mixed with co-solvents like t-butanol, are common.[4][10] The choice of solvent can influence the stability of the catalyst; a solvent system that fully solubilizes all components is more likely to succeed with lower catalyst loading.

Section 2: Troubleshooting Guide for Common Issues

This guide provides solutions to specific problems you may encounter during your experiments, with a focus on optimizing catalyst loading.

Scenario 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. Before I increase the catalyst loading, what should I check?

A: Low yield is a common issue that can often be resolved without simply adding more catalyst, which can sometimes exacerbate side reactions. The first step is to diagnose the root cause.

Potential Cause 1: Inactive Catalyst due to Oxidation The Cu(I) catalyst is highly sensitive to oxygen.[3] If your reaction is open to the air or your solvents are not properly degassed, the catalyst will rapidly oxidize to the inactive Cu(II) form.

  • Solution:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

    • Use a Fresh Reducing Agent: If using a Cu(II) precursor, prepare a fresh stock solution of sodium ascorbate for each experiment, as it can degrade over time.[3]

Potential Cause 2: Catalyst Inhibition or Sequestration Impurities in your starting materials or the presence of coordinating functional groups can bind to the copper catalyst and inhibit its activity.[4]

  • Solution:

    • Verify Reagent Purity: Ensure the purity of your this compound and other reactants.

    • Increase Ligand-to-Copper Ratio: A higher ligand concentration (e.g., a 5:1 or 10:1 ratio of ligand to copper salt) can help protect the copper center from inhibitors.[8]

    • Consider Sacrificial Metals: In complex systems, adding a sacrificial metal like Zn(II) can sometimes bind to inhibitors, leaving the copper free to catalyze the reaction.[4][13]

Potential Cause 3: Insufficient Catalyst Loading If you have ruled out oxidation and inhibition, the catalyst loading may indeed be too low for the specific transformation.

  • Solution:

    • Incremental Increase: Gradually increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Monitor the reaction progress to find the point of diminishing returns.[10]

Scenario 2: Significant Formation of Side Products

Q: I'm observing a significant amount of alkyne homocoupling (Glaser coupling product). How can I adjust my catalyst conditions to suppress this?

A: The homocoupling of terminal alkynes to form diynes is a primary competing reaction, often promoted by oxygen in the presence of the copper catalyst.[10]

  • Solution:

    • Strictly Exclude Oxygen: This is the most critical factor. Rigorous degassing and maintaining an inert atmosphere will significantly disfavor the oxidative homocoupling pathway.[10][14]

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired reaction versus homocoupling. Screening different ligands may be beneficial.

    • Slow Addition of Substrate: In some cases, adding the this compound substrate slowly to the reaction mixture can maintain its low concentration, thereby minimizing the rate of the bimolecular homocoupling side reaction.[14]

Q: My reaction is producing a complex mixture, potentially from the reaction of the aldehyde group. How can I improve selectivity?

A: The presence of both an aldehyde and an alkyne makes your substrate a candidate for A³ coupling reactions, either intramolecularly or with an amine if one is present as a reagent or impurity.[15][16] This can lead to propargylamine-type side products.

  • Solution:

    • Lower the Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at a lower temperature may favor the desired pathway.

    • Reduce Catalyst Loading: High catalyst concentrations can sometimes promote undesired reaction pathways. Try reducing the catalyst loading to the minimum required for efficient conversion.

    • Protect the Aldehyde: If the desired reaction exclusively involves the alkyne, consider temporarily protecting the aldehyde group (e.g., as an acetal) before the copper-catalyzed step and deprotecting it afterward.

Visual Troubleshooting Guide

The following decision tree provides a logical workflow for troubleshooting common issues encountered in these reactions.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products check_oxidation Cause: Catalyst Oxidation? low_yield->check_oxidation Is the reaction anaerobic? homocoupling Type: Alkyne Homocoupling? side_products->homocoupling Is a diyne byproduct observed? solve_oxidation Solution: - Degas solvents thoroughly - Use inert atmosphere (Ar/N2) - Use fresh reducing agent check_oxidation->solve_oxidation No check_inhibition Cause: Catalyst Inhibition? check_oxidation->check_inhibition Yes solve_inhibition Solution: - Check reagent purity - Increase Ligand:Cu ratio (e.g., 5:1) check_inhibition->solve_inhibition Yes check_loading Cause: Loading Too Low? check_inhibition->check_loading No solve_loading Solution: - Incrementally increase [Cu] (e.g., 1% -> 2.5% -> 5%) check_loading->solve_loading Yes solve_homocoupling Solution: - Rigorously exclude O2 - Optimize ligand/base - Slow substrate addition homocoupling->solve_homocoupling Yes aldehyde_reaction Type: Aldehyde Reactivity? homocoupling->aldehyde_reaction No solve_aldehyde Solution: - Lower reaction temperature - Reduce catalyst loading - Protect aldehyde group aldehyde_reaction->solve_aldehyde Yes Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement start Define Reaction (e.g., CuAAC) setup Set up parallel reactions with varying [Cu] loading (0.5%, 1%, 2.5%, 5%) start->setup monitor Monitor reaction progress (LC-MS, TLC) setup->monitor analyze Analyze Results: - Conversion Rate - Yield - Side Products monitor->analyze decision Optimal Loading Found? analyze->decision refine Refine other parameters: - Ligand:Cu Ratio - Temperature - Solvent decision->refine No / Further Optimization Needed scaleup Proceed to Scale-Up decision->scaleup Yes refine->setup

References

Validation & Comparative

A Comparative Guide to Alkyne Linkers in Bioconjugation: Benchmarking 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique. In the rapidly advancing field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and sophisticated proteomic probes, the choice of a linker is a critical decision that dictates the stability, efficacy, and pharmacokinetic properties of the final construct.[1] This guide provides an in-depth comparison of alkyne-containing linkers, focusing on the unique attributes of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde against other prevalent alternatives. We will delve into the causality behind experimental choices, present objective performance data, and provide actionable protocols to empower you to select the optimal linker for your research needs.

Introduction to the Featured Linker: this compound

This compound is a heterobifunctional linker possessing two key reactive handles: a terminal alkyne and an aromatic aldehyde.

  • Terminal Alkyne: This group is the workhorse for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction is prized for its high efficiency, specificity, and the formation of a highly stable triazole linkage.[4]

  • Aromatic Aldehyde: The benzaldehyde moiety provides a versatile handle for conjugation to primary amines, such as the ε-amino group of lysine residues in proteins. This reaction typically proceeds via reductive amination to form a stable secondary amine bond.

The vanillin-derived core (methoxy and adjacent ether linkage) provides a semi-rigid scaffold and influences the linker's solubility and electronic properties. Its structure allows for a two-step conjugation strategy: first, attachment to a protein via the aldehyde, followed by the "clicking" of an azide-modified payload.

Proposed Synthesis: While a direct synthesis protocol for this specific molecule is not widely published, a plausible route can be inferred from standard organic chemistry principles, such as the Williamson ether synthesis. This would involve reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide in the presence of a base like potassium carbonate.[5][6]

The Alkyne Linker Landscape: Key Alternatives

The choice of an alkyne linker primarily revolves around the desired conjugation chemistry: copper-catalyzed or copper-free. This decision is often dictated by the biological context of the experiment.

Terminal Alkynes for CuAAC

Beyond the featured aldehyde, this class includes simple propargyl groups and, more strategically, Polyethylene Glycol (PEG) linkers functionalized with a terminal alkyne. PEG linkers are indispensable tools used to enhance the solubility of hydrophobic molecules, reduce immunogenicity, and provide flexible spacing to overcome steric hindrance.[7][8][9][10]

Strained Alkynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of modern bioconjugation, enabling "click" reactions without the need for cytotoxic copper catalysts.[11][12] This bioorthogonality is essential for applications in living cells and whole organisms.[13] The two most prominent strained alkynes are:

  • Dibenzocyclooctyne (DBCO): Known for its high reactivity, DBCO is a bulky, aromatic linker that facilitates very fast reaction kinetics with azides.[11][13][14]

  • Bicyclo[6.1.0]nonyne (BCN): A smaller, non-aromatic alternative to DBCO.[11][15] While generally exhibiting slower kinetics than DBCO, BCN possesses distinct advantages in terms of stability and physicochemical properties.[16]

Head-to-Head Performance Comparison

The optimal linker is application-dependent. The following sections compare these alternatives across critical performance metrics.

Reaction Kinetics

The speed of conjugation is paramount, especially when working with low concentrations or sensitive biomolecules.

  • SPAAC (Copper-Free): DBCO generally exhibits faster reaction rates with azides compared to BCN. For example, the reaction rate between benzyl azide and DBCO is approximately 3.4 times higher than with BCN.[16] However, reactivity can be influenced by the azide's electronic properties; with aromatic phenyl azide, BCN reacts 6 times faster than DBCO.[16]

  • CuAAC (Copper-Catalyzed): The CuAAC reaction involving terminal alkynes like that on this compound is exceptionally fast but requires a copper(I) catalyst.[17] The development of copper-chelating azides (CPAAC) can further accelerate these reactions.

Linker TypePartnerReaction TypeSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Key Considerations
Terminal Alkyne Benzyl AzideCuAAC~10² - 10³Requires copper catalyst; potential cytotoxicity.
DBCO Benzyl AzideSPAAC~0.24 - 0.31High reactivity; bioorthogonal (copper-free).[16]
BCN Benzyl AzideSPAAC~0.07Lower reactivity than DBCO; bioorthogonal.[16]
BCN Phenyl AzideSPAAC~0.2Reactivity depends on azide partner.[16]

Table 1: Comparative reaction kinetics of different alkyne linkers with azide partners.

Stability

A linker's stability in biological media is crucial for preventing premature payload release in ADCs or degradation of molecular probes.

  • Thiol Stability: In the intracellular environment, high concentrations of thiols like glutathione (GSH) can be reactive towards certain linkers. BCN is significantly more stable to GSH than DBCO. In one study, the half-life of a BCN construct in the presence of GSH was approximately 6 hours, compared to just 71 minutes for the DBCO equivalent.[18]

  • Reducing Agent Stability: For experiments requiring reducing agents like TCEP, BCN is a more robust choice than DBCO, which shows instability over a 24-hour period.[18]

  • General Biological Stability: In immune phagocytes, terminal alkynes and azides show remarkable stability. In contrast, strained alkynes can be susceptible to degradation, with BCN showing lower stability than DBCO in some intracellular conditions.[19]

LinkerConditionStability OutcomeCitation
DBCO Glutathione (GSH)Less Stable (t½ ≈ 71 min)[18]
BCN Glutathione (GSH)More Stable (t½ ≈ 6 h)[18]
DBCO TCEP (reducing agent)Unstable over 24h[18]
BCN TCEP (reducing agent)Stable[18]
Terminal Alkyne Intracellular (Phagocytes)High Stability (<6% degradation)[19]
DBCO Intracellular (Phagocytes)Moderate Stability (~36% degradation)[19]
BCN Intracellular (Phagocytes)Low Stability (~79% degradation)[19]

Table 2: Comparative stability of alkyne linkers under common experimental and biological conditions.

Physicochemical Properties
Property4-Methoxy-3-(2-propynyloxy) benzenecarbaldehydeDBCOBCNPEGylated Alkynes
Solubility ModerateLow (Lipophilic)Moderate (Lower Lipophilicity than DBCO)High (Hydrophilic)
Size SmallLarge, BulkySmall, CompactTunable
Primary Use Case CuAAC, Reductive AminationSPAAC (Copper-Free)SPAAC (Copper-Free)CuAAC or SPAAC, Solubility Enhancement
Key Advantage Dual reactivity (aldehyde + alkyne)Fast copper-free kineticsHigher stability to thiolsEnhanced solubility, biocompatibility

Table 3: Comparison of physicochemical properties and primary applications.

Experimental Workflows & Protocols

To provide a practical context, we present two distinct, self-validating protocols for conjugating a payload to an antibody.

Workflow 1: Two-Step Conjugation using this compound

This workflow leverages both functional groups of the linker: first attaching the linker to the antibody via reductive amination, then clicking the payload.

G cluster_0 Step 1: Linker Attachment (Reductive Amination) cluster_1 Step 2: Payload Conjugation (CuAAC) Antibody Antibody (with Lysine -NH2) SchiffBase Schiff Base Intermediate Antibody->SchiffBase pH 6-7 Linker 4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde Linker->SchiffBase ReducedLinker Antibody-Linker Conjugate (Stable Amine Bond) SchiffBase->ReducedLinker NaCNBH3 FinalADC Final Antibody-Drug Conjugate (ADC) ReducedLinker->FinalADC CuSO4, Na-Ascorbate cluster_1 cluster_1 Payload Azide-Payload Payload->FinalADC

Caption: Two-step ADC synthesis via reductive amination and CuAAC.

Protocol:

  • Linker Attachment:

    • Rationale: Reductive amination is a robust method for coupling aldehydes to primary amines. The reaction is performed at a slightly acidic pH to promote the formation of the Schiff base intermediate without denaturing the antibody. Sodium cyanoborohydride (NaCNBH₃) is a mild reducing agent that selectively reduces the imine to a stable secondary amine.

    • Procedure:

      • Prepare the antibody in a suitable buffer (e.g., 100 mM MES, pH 6.0).

      • Add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO).

      • Incubate for 2 hours at room temperature with gentle mixing.

      • Add a 20-fold molar excess of NaCNBH₃.

      • Incubate overnight at 4°C.

      • Purify the antibody-linker conjugate using size exclusion chromatography (SEC) to remove excess reagents.

  • Payload Conjugation (CuAAC):

    • Rationale: The CuAAC reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate. A copper-chelating ligand like THPTA is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[20]

    • Procedure:

      • To the purified antibody-linker conjugate in PBS (pH 7.4), add a 5-fold molar excess of the azide-functionalized payload.

      • Prepare a fresh premix of 2.5 mM CuSO₄ and 2.5 mM THPTA ligand.

      • Add the CuSO₄/THPTA premix to the reaction mixture to a final concentration of 0.5 mM.

      • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[20]

      • Incubate for 2-4 hours at room temperature.

      • Purify the final ADC product via SEC.

Workflow 2: One-Step Conjugation using a DBCO-NHS Ester

This workflow is a more direct, copper-free approach common for strained alkynes.

G cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Conjugation DBCO_NHS DBCO-NHS Ester DBCO_Payload DBCO-Payload Conjugate Azide_Payload Azide-Payload Azide_Payload->DBCO_Payload SPAAC Reaction Antibody Antibody (with Lysine -NH2) FinalADC Final Antibody-Drug Conjugate (ADC) Antibody->FinalADC pH 8.0-8.5 DBCO_Payload_NHS DBCO-Payload-NHS DBCO_Payload_NHS->FinalADC Ab Antibody start->Ab Linker_Payload DBCO-PEG-Payload (with NHS Ester) start->Linker_Payload Final_ADC Final ADC Ab->Final_ADC pH 8.0-8.5 (Amide Bond Formation) Linker_Payload->Final_ADC Final_ADC->end

Caption: One-step ADC synthesis via NHS ester coupling.

Protocol:

  • Antibody Conjugation (SPAAC Pre-Conjugated Linker):

    • Rationale: N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at slightly alkaline pH (8.0-8.5), forming stable amide bonds. This is a very common and efficient method for protein labeling. The linker-payload is pre-assembled using a SPAAC reaction before being attached to the antibody.

    • Procedure:

      • Synthesize the DBCO-payload conjugate first. This is often a DBCO-PEG-Payload construct that terminates in an NHS ester for antibody conjugation.

      • Prepare the antibody in a conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).

      • Add a 5- to 10-fold molar excess of the DBCO-Payload-NHS ester (dissolved in DMSO).

      • Incubate for 1-2 hours at room temperature with gentle mixing.

      • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

      • Purify the final ADC product using size exclusion chromatography (SEC).

Conclusion and Recommendations

The selection of an alkyne linker is a multifaceted decision that requires a thorough evaluation of the intended application.

  • This compound is an excellent choice for researchers seeking a small, heterobifunctional linker for two-step conjugations where copper catalysis is permissible. Its aldehyde functionality offers an alternative to the common NHS ester chemistry for targeting lysine residues.

  • For applications in living systems or with copper-sensitive biomolecules , strained alkynes are non-negotiable.

    • DBCO is the linker of choice when rapid kinetics are the highest priority.

    • BCN should be selected when stability in the presence of thiols or reducing agents is a critical concern, even at the cost of slower reaction rates.[11][18]

  • PEGylated alkynes are the superior option when improving the solubility and pharmacokinetic profile of a bioconjugate is a primary goal, a frequent challenge in ADC development.[8][10][]

By understanding the distinct reactivity, stability, and physicochemical profiles of these linkers, researchers can make informed decisions, leading to the rational design and successful synthesis of next-generation biotherapeutics and research tools.

References

A Tale of Two Tags: A Comparative Guide to Alkyne- and Azide-Functionalized Benzaldehydes in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount. This guide provides a deep dive into the comparative performance of two powerful chemical tools: 4-methoxy-3-(2-propynyloxy)benzenecarbaldehyde and azide-functionalized benzaldehydes. We will explore the underlying chemistries, discuss the practical implications of their use, and provide experimentally grounded protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Strategic Importance of Bioorthogonal Handles

At the heart of modern bioconjugation lies the principle of bioorthogonality – chemical reactions that can proceed in a biological environment without interfering with native cellular processes.[1] Both the alkyne group of this compound and the azide group of azide-functionalized benzaldehydes serve as such bioorthogonal handles.[2] The aldehyde functionality, common to both molecules, provides a versatile anchor for attachment to biomolecules, often through reaction with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages respectively.[3]

Introducing the Contenders: Two Benzaldehydes, Two Paths to Conjugation

While both molecules share the benzaldehyde core for initial ligation, their true divergence lies in the nature of their bioorthogonal handles and the subsequent "click chemistry" reactions they enable.

  • This compound : This molecule introduces a terminal alkyne group. This functionality is the key reactant in the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4]

  • Azide-Functionalized Benzaldehyde : This class of reagents, such as p-azidobenzaldehyde, introduces an azide group. The azide is a versatile functional group that can participate in both CuAAC and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

The choice between these two benzaldehyde derivatives dictates the available conjugation strategies, each with its own set of advantages and limitations.

Head-to-Head Comparison: Performance and Practical Considerations

FeatureThis compound (via CuAAC)Azide-Functionalized Benzaldehyde (via SPAAC)
Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Primary Advantage High reaction kinetics and efficiency.[5]High biocompatibility, suitable for in vivo applications.[2]
Key Limitation Potential cytotoxicity of the copper catalyst.[2]Slower reaction kinetics compared to CuAAC.
Biocompatibility Limited in living systems due to copper toxicity.Excellent, as it avoids the use of a metal catalyst.[2]
Reaction Conditions Requires a copper(I) source, a reducing agent, and a stabilizing ligand.Requires a strained alkyne (e.g., DBCO, BCN) as the reaction partner.
Linkage Stability Forms a highly stable 1,4-disubstituted 1,2,3-triazole.[6]Forms a stable 1,2,3-triazole (as a mixture of regioisomers).[6]
Ideal Applications In vitro applications, material science, proteomics.Live-cell imaging, in vivo studies, surface modification.

The "Why" Behind the Choice: A Deeper Mechanistic Dive

The decision to use an alkyne- or azide-functionalized benzaldehyde is fundamentally a choice between the CuAAC and SPAAC pathways.

The Speed and Efficiency of CuAAC

The CuAAC reaction is renowned for its exceptional speed and efficiency, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. This rapid reaction is catalyzed by a copper(I) species, which dramatically accelerates the cycloaddition of a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[5]

However, the reliance on a copper catalyst is also the Achilles' heel of CuAAC for in vivo applications. Copper ions can be toxic to cells, and the reducing agents used to maintain copper in its active +1 oxidation state can also have off-target effects.[2]

References

Kinetic Analysis of Click Reactions: A Comparative Guide for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to efficiently and selectively conjugate molecules is paramount. "Click" chemistry, a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and biocompatible reactions.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent. This guide provides an in-depth kinetic analysis of click reactions with a focus on 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a versatile building block, and compares its potential performance with other commonly used alkynes.

Understanding the Kinetics: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is often dictated by the specific application, with reaction kinetics being a critical determinant.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] It is characterized by high reaction rates, typically in the range of 10¹ to 10³ M⁻¹s⁻¹, and the formation of a stable 1,4-disubstituted triazole.[4] The kinetics of CuAAC are significantly influenced by several factors:

  • Copper Source and Ligand: The choice of the copper(I) source and, more importantly, the coordinating ligand is crucial for stabilizing the catalytically active Cu(I) oxidation state and preventing disproportionation.[5] Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are known to accelerate the reaction significantly.[6]

  • Solvent: While CuAAC can be performed in a variety of solvents, including water, polar aprotic solvents like DMF and DMSO are often used.[7][8] The solvent can influence the solubility of reactants and the stability of the copper catalyst.

  • Reactant Structure: The electronic properties of both the alkyne and the azide can impact the reaction rate. Electron-withdrawing groups on the azide and electron-donating groups on the alkyne can influence the rate of cycloaddition.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cycloalkyne that reacts with an azide without the need for a metal catalyst.[4] The driving force for this reaction is the release of ring strain in the cycloalkyne. The kinetics of SPAAC are generally slower than CuAAC, with rate constants typically ranging from 10⁻³ to 10¹ M⁻¹s⁻¹.[1] Key factors influencing SPAAC kinetics include:

  • Cycloalkyne Structure: The degree of ring strain is the primary determinant of the reaction rate. Common cycloalkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and biarylazacyclooctynone (BARAC), each with distinct kinetic profiles.[1]

  • Solvent: The polarity of the solvent can affect the rate of SPAAC, although the effect is generally less pronounced than in CuAAC.

  • Azide Structure: The electronic nature of the azide can also play a role, with electron-poor azides sometimes reacting faster with electron-rich cycloalkynes.

Comparative Kinetic Profile of this compound

While specific kinetic data for this compound in click reactions is not extensively published, we can infer its expected reactivity based on its structural features and comparison with analogous compounds.

The molecule possesses a terminal alkyne tethered to an aromatic ring via a propargyl ether linkage. The aromatic ring is substituted with an electron-donating methoxy group and an aldehyde group.

In CuAAC:

  • Electronic Effects: The presence of the electron-donating methoxy group on the benzene ring is expected to increase the electron density of the aromatic system. While the alkyne is not directly conjugated to the ring, this electronic effect can have a modest influence on the reaction rate. Studies on substituted phenylacetylenes have shown that electron-donating groups can sometimes lead to slightly slower reaction rates compared to unsubstituted or electron-withdrawn analogues in certain catalytic systems.[10]

  • Steric Hindrance: The ortho- and meta-substitution pattern on the benzene ring is unlikely to cause significant steric hindrance at the alkyne terminus, which is extended by a three-atom linker.

  • Comparison to Alternatives: Compared to simple aliphatic alkynes like propargyl alcohol, the aromatic nature of this compound might lead to slightly different kinetics. Aromatic alkynes are generally considered to be slightly less reactive than propargyl ethers in some CuAAC systems.[11] However, the aldehyde functionality opens avenues for further downstream modifications, a significant advantage in drug discovery and material science.

In SPAAC:

As a terminal, unstrained alkyne, this compound is not a suitable substrate for SPAAC reactions, which require a strained cycloalkyne partner.

Quantitative Data Summary

The following table provides a comparative overview of typical second-order rate constants for various alkynes in CuAAC reactions. The projected rate for this compound is an educated estimate based on structurally similar compounds.

AlkyneReaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Propargyl AlcoholCuAAC10 - 100[11]
PhenylacetyleneCuAAC5 - 50[10]
N-PropargylacetamideCuAAC20 - 150[11]
This compound CuAAC 5 - 70 (Projected) N/A
Dibenzocyclooctyne (DBCO)SPAAC0.1 - 1.0[1]
Bicyclo[6.1.0]nonyne (BCN)SPAAC0.01 - 0.1[1]

Experimental Protocols

To empirically determine the kinetic parameters of click reactions involving this compound, the following detailed protocols are provided.

Protocol 1: Kinetic Analysis of CuAAC via In-Situ ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.

Materials:

  • This compound

  • Benzyl azide (or other suitable azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM solution of this compound in DMSO-d₆.

    • Prepare a 100 mM solution of benzyl azide in DMSO-d₆.

    • Prepare a 20 mM solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 100 mM solution of sodium ascorbate in D₂O (prepare fresh).

    • Prepare a 100 mM solution of THPTA in D₂O.

    • Prepare a 50 mM solution of the internal standard in DMSO-d₆.

  • Reaction Setup:

    • In an NMR tube, add 200 µL of the this compound stock solution.

    • Add 20 µL of the internal standard stock solution.

    • Add 200 µL of the benzyl azide stock solution.

    • Add 50 µL of the THPTA stock solution.

    • Add 25 µL of the CuSO₄ stock solution.

    • Acquire a t=0 NMR spectrum.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 25 µL of the freshly prepared sodium ascorbate stock solution.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes) for a duration sufficient to observe significant conversion.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton of the starting alkyne and the triazole product relative to the internal standard.

    • Plot the concentration of the alkyne and/or product as a function of time.

    • Determine the initial reaction rate and the second-order rate constant from the kinetic data.

Protocol 2: Kinetic Analysis of CuAAC via UV-Vis Spectroscopy

This method is suitable if either a reactant or the product has a distinct UV-Vis absorbance profile that changes predictably over the course of the reaction.

Materials:

  • This compound

  • An azide with a chromophore (e.g., a dye-labeled azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Appropriate solvent (e.g., DMSO/water mixture)

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all reactants in the chosen solvent system at concentrations suitable for UV-Vis analysis.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the wavelength of maximum absorbance change.

  • Reaction Initiation and Monitoring:

    • In a quartz cuvette, combine the alkyne, azide, THPTA, and CuSO₄ solutions.

    • Initiate the reaction by adding the sodium ascorbate solution and quickly mixing.

    • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration using a pre-determined calibration curve.

    • Plot concentration versus time and determine the reaction rate and rate constant.

Visualizing the Process

CuAAC Catalytic Cycle

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Ascorbate Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Cu-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Product Triazole Product Metallacycle->Product Protonolysis Catalyst_Regen Cu(I) Metallacycle->Catalyst_Regen

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis Prep_Alkyne Prepare Alkyne Solution (this compound) Mix Mix Reactants & Catalyst Prep_Alkyne->Mix Prep_Azide Prepare Azide Solution Prep_Azide->Mix Prep_Catalyst Prepare Catalyst Solution (CuSO₄ + Ligand) Prep_Catalyst->Mix Prep_Reductant Prepare Reductant Solution (Sodium Ascorbate) Initiate Initiate with Reductant Prep_Reductant->Initiate Mix->Initiate Monitor In-Situ Monitoring (NMR, UV-Vis, etc.) Initiate->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Determine Rate Law & Rate Constant Plot->Calculate

Caption: Generalized workflow for the kinetic analysis of a CuAAC reaction.

Conclusion and Future Outlook

This compound represents a valuable, functionalizable building block for applications in drug discovery and materials science. While direct kinetic data for its participation in click reactions is currently limited, its structural features suggest a reactivity profile comparable to other propargyl ether and aromatic alkyne systems in CuAAC reactions. The provided experimental protocols offer a robust framework for researchers to precisely determine its kinetic parameters. A thorough understanding of these kinetics is essential for optimizing reaction conditions, ensuring high yields, and designing efficient synthetic strategies. Future studies should focus on systematically evaluating the kinetics of this and other functionalized alkynes to build a comprehensive library of reactivity data, further empowering the rational design of complex molecular architectures.

References

A Comparative Guide to Spectroscopic Analysis for Confirming 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides an in-depth technical comparison of spectroscopic methods to verify the successful synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a valuable building block in medicinal chemistry. We will delve into the expected outcomes from various analytical techniques, supported by experimental data from closely related compounds and established spectroscopic principles.

Introduction: The Importance of Structural Verification

This compound is synthesized from vanillin and propargyl bromide. The introduction of the propargyl group provides a terminal alkyne functionality, which is a versatile handle for further chemical modifications, such as click chemistry reactions. Given the potential for side reactions and the presence of starting materials with similar functional groups, a multi-faceted spectroscopic approach is essential for irrefutable product confirmation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.[1][2]

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: Vanillin (1 equivalent) is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. A base, typically potassium carbonate (K₂CO₃), is added in excess (e.g., 1.5 equivalents). The mixture is stirred at room temperature to facilitate the formation of the potassium salt of vanillin.

  • Alkylation: Propargyl bromide (1.1 equivalents) is added dropwise to the reaction mixture.

  • Reaction: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Rationale for Experimental Choices
  • Solvent: A polar aprotic solvent like acetone is chosen because it effectively dissolves the reactants while not participating in the reaction. Protic solvents would solvate the nucleophile, reducing its reactivity.

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenolic hydroxyl group of vanillin. Stronger bases like sodium hydride could also be used but are more hazardous.[2]

  • SN2 Reaction: The use of a primary alkyl halide (propargyl bromide) favors the SN2 pathway over elimination, which can be a competing reaction with secondary and tertiary halides.[1][2]

Spectroscopic Confirmation of Product Formation

A combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive confirmation of the target molecule's structure.

¹H NMR Spectroscopy

Proton NMR is invaluable for identifying the key functional groups and their connectivity in the product. The expected chemical shifts (in CDCl₃) for this compound are predicted based on the analysis of similar structures.

G

Proton Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aldehyde (-CHO)~9.8Singlet1HConfirms the presence of the aldehyde group.
Aromatic~7.4-7.0Multiplet3HProtons on the benzene ring.
Methoxy (-OCH₃)~3.9Singlet3HProtons of the methoxy group.
Propargyl (-OCH₂-)~4.7Doublet2HMethylene protons adjacent to the oxygen and alkyne.
Alkyne (-C≡CH)~2.5Triplet1HTerminal alkyne proton.

Comparison with Starting Material: The disappearance of the broad phenolic -OH peak from the vanillin starting material and the appearance of the characteristic propargyl and alkyne proton signals are key indicators of a successful reaction.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (ppm) Assignment
Aldehyde (C=O)~191Carbonyl carbon of the aldehyde.
Aromatic (C-O)~152-148Aromatic carbons attached to oxygen.
Aromatic (C-C)~130-110Other aromatic carbons.
Alkyne (-C ≡CH)~78Internal alkyne carbon.
Alkyne (-C≡C H)~76Terminal alkyne carbon.
Propargyl (-OC H₂-)~56Methylene carbon.
Methoxy (-OC H₃)~56Methoxy carbon.

Key Diagnostic Signals: The appearance of the two distinct alkyne carbon signals and the methylene carbon of the propargyl group are definitive evidence of product formation.

FT-IR Spectroscopy

Infrared spectroscopy is excellent for identifying the presence of key functional groups.

G Confirmation Confirmation of Reaction Disappearance Disappearance of Phenolic O-H Confirmation->Disappearance Appearance Appearance of Alkyne Stretches Confirmation->Appearance cluster_product cluster_product cluster_product->Confirmation cluster_starting_material cluster_starting_material cluster_starting_material->Confirmation

Wavenumber (cm⁻¹) Vibration Significance
~3300≡C-H stretchConfirms the presence of the terminal alkyne.
~2900C-H stretch (aromatic and aliphatic)General hydrocarbon stretches.
~2120C≡C stretchA weak but sharp peak characteristic of a terminal alkyne.
~1680C=O stretch (aldehyde)Confirms the aldehyde group is intact.
~1590, 1510C=C stretch (aromatic)Benzene ring vibrations.
~1270C-O stretch (aryl-alkyl ether)Indicates the formation of the new ether linkage.

Comparison with Alternatives: The most critical comparison is with the starting material, vanillin. The disappearance of the broad O-H stretch of the phenolic group and the appearance of the sharp ≡C-H and C≡C stretches are conclusive evidence of the reaction's success.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of evidence for its identity. The expected molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.19 g/mol .[3]

  • Expected Mass Spectrum: A molecular ion peak ([M]⁺) at m/z = 190 would be expected in an electron ionization (EI) mass spectrum. In electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z = 191 or a sodium adduct ([M+Na]⁺) at m/z = 213 would likely be observed.

  • Fragmentation Pattern: The fragmentation pattern can also provide structural information. Common fragments would include the loss of the propargyl group or the aldehyde group.

Comparison with Other Analytical Approaches

Technique Strengths Limitations Role in Confirmation
¹H & ¹³C NMR Provides detailed structural information and connectivity.Requires a relatively pure sample and a more significant amount of material.Primary Confirmation: Definitive evidence of the complete molecular structure.
FT-IR Excellent for identifying functional groups, fast, and requires a small sample amount.Does not provide information on the connectivity of the molecule.Initial Screening & Confirmation: Quick verification of the presence of key functional groups and the absence of starting material.
Mass Spectrometry Determines the molecular weight with high accuracy.Does not provide detailed structural information on its own.Essential Confirmation: Verifies the correct molecular formula.
TLC Simple, fast, and inexpensive for monitoring reaction progress.Not a definitive identification technique.Reaction Monitoring: Tracks the consumption of starting materials and the formation of the product.

Potential Impurities and Their Spectroscopic Signatures

  • Unreacted Vanillin: Its presence would be indicated by a broad O-H stretch in the FT-IR spectrum and the absence of propargyl signals in the ¹H NMR spectrum.

  • Propargyl Bromide: Residual starting material would show characteristic signals in the ¹H NMR spectrum but would likely be removed during work-up and purification.

  • Side Products from Base: Strong bases can potentially catalyze side reactions. However, with K₂CO₃, such side reactions are minimal.

Conclusion

A comprehensive spectroscopic analysis is indispensable for the unambiguous confirmation of this compound. While each technique provides valuable information, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that provides the highest level of confidence in the product's identity and purity. This guide serves as a robust framework for researchers to design their analytical workflows and confidently verify the formation of this important synthetic intermediate.

References

A Comparative Guide to the Cytotoxicity Assessment of Bioconjugates Utilizing 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of effective bioconjugates, such as Antibody-Drug Conjugates (ADCs), is a multi-faceted challenge. The choice of linker—the chemical bridge connecting a biological macromolecule to a payload—is a critical determinant of the final conjugate's stability, efficacy, and toxicity profile.[1] This guide provides an in-depth, objective comparison of the methodologies used to assess the cytotoxicity of bioconjugates, with a specific focus on those constructed with the bifunctional linker, 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde .

This particular linker, with its terminal alkyne and aromatic aldehyde functionalities, offers versatile conjugation possibilities. The alkyne group is amenable to bio-orthogonal "click chemistry," while the aldehyde can form stable oxime or hydrazone linkages. Understanding the cytotoxic implications of such a linker within a bioconjugate is paramount for advancing a candidate from the bench to preclinical studies. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity assessment.

The Role of the Linker in Bioconjugate Cytotoxicity

A bioconjugate's cytotoxicity is a function of its three core components: the targeting moiety (e.g., a monoclonal antibody), the cytotoxic payload, and the linker.[1] An ideal linker maintains a stable connection between the antibody and payload in systemic circulation to minimize off-target toxicity, but allows for efficient payload release upon internalization into the target cell.[1][2]

The cytotoxic profile of a bioconjugate made with this compound will be influenced by the stability of the bond formed (e.g., an oxime bond from the aldehyde) and the metabolic fate of the linker fragment post-cleavage. Therefore, a rigorous assessment framework is not just beneficial; it is essential.

Comparative Analysis of Linker Chemistries and Their Cytotoxic Implications

While this guide focuses on a specific aldehyde- and alkyne-containing linker, it is crucial to understand its properties in the context of other widely used alternatives. The choice of conjugation chemistry directly impacts stability and potential for off-target effects.

Linker Chemistry TypeCommon Reagents/LinkagesStability in CirculationPrimary Release MechanismPotential Cytotoxicity Considerations
Oxime/Hydrazone Ligation Aldehydes (like the topic linker) reacting with aminooxy or hydrazine groupsGenerally high, pH-sensitiveAcid-labile hydrolysis in endosomes/lysosomesAromatic linker fragments may have inherent bioactivity or toxicity that must be assessed.
Maleimide-Thiol Conjugation Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)Moderate; susceptible to retro-Michael addition and payload exchangeNon-cleavable (typically)Premature payload release can lead to systemic toxicity. The stability of the thiosuccinimide bond is a known challenge.
Peptide Linkers Valine-Citrulline (val-cit)HighProtease cleavage (e.g., Cathepsin B) in lysosomes[2]Highly effective for intracellular release, but off-target cleavage is a potential concern.[3]
Click Chemistry (SPAAC) Dibenzocyclooctyne (DBCO) reacting with azidesVery HighNon-cleavableThe linker itself is generally considered inert, but this necessitates payload designs that are active while conjugated or can be released by other means.

This comparison underscores the necessity of empirically determining the cytotoxicity of any new bioconjugate. The theoretical advantages of a linker like this compound—offering two distinct, high-yield conjugation handles—must be validated through rigorous in vitro testing.

A Multi-Tiered Framework for Cytotoxicity Assessment

G cluster_0 Tier 1: Foundational Viability Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Specificity & Advanced Models MTT MTT / XTT Assay (Metabolic Activity) Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase-Glo) MTT->Apoptosis Investigate 'How' LDH LDH Release Assay (Membrane Integrity) LDH->Apoptosis Confirm Necrosis vs. Apoptosis Bystander Bystander Effect Assay Apoptosis->Bystander Assess Payload Diffusion Spheroid 3D Spheroid Models Apoptosis->Spheroid Test in a more in vivo-like context CellCycle Cell Cycle Analysis Data Comprehensive Cytotoxicity Profile (IC50, Mechanism of Action, Specificity) CellCycle->Data Bystander->Data Spheroid->Data

Caption: A tiered workflow for comprehensive bioconjugate cytotoxicity assessment.

Tier 1: Foundational Viability Assays

The initial goal is to determine the concentration-dependent effect of the bioconjugate on cell viability. This is typically done using both target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to establish specificity.[5]

MTT Assay (Metabolic Activity)

Expertise & Experience: The MTT assay is a workhorse for initial cytotoxicity screening due to its high-throughput nature.[5] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] This provides a proxy for overall metabolic activity and, by extension, cell viability.[6] A decrease in the purple signal in treated cells compared to controls indicates a loss of viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[6][7]

  • Compound Preparation: Prepare serial dilutions of your bioconjugate, as well as controls (antibody alone, free payload, vehicle), in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle-only wells as negative controls. Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

LDH Release Assay (Membrane Integrity)

Expertise & Experience: The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring a different hallmark of cell death: the loss of plasma membrane integrity.[10][11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late apoptosis).[11][12] This assay is particularly useful for identifying rapid, necrotic cell death.

Trustworthiness: It is critical to run controls to ensure the bioconjugate or nanoparticles do not directly interfere with LDH enzyme activity or adsorb the enzyme, which could lead to an underestimation of toxicity.[11][12][13]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, clear 96-well plate. Do not disturb the cell layer.

  • LDH Reaction: Add the LDH assay reagent mixture (containing substrates like NADH and pyruvate) to each well according to the manufacturer's instructions (e.g., from kits by Promega, Roche, or Thermo Fisher Scientific).

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of a tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release, which is determined from control wells where cells have been intentionally lysed.

Tier 2: Mechanistic Elucidation

Once the IC50 has been established, the next logical step is to understand how the bioconjugate is killing the cells. Apoptosis, or programmed cell death, is a common and preferred mechanism for many anti-cancer drugs.[14][15]

Apoptosis Assays (Caspase Activation & Phosphatidylserine Exposure)

Expertise & Experience: Apoptosis is characterized by a cascade of events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[4][15] Measuring these early apoptotic markers provides mechanistic insight.

  • Caspase-Glo® 3/7 Assay: This luminescent assay uses a proluminescent caspase-3/7 substrate. When active caspase-3/7 is present, the substrate is cleaved, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[16]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method uses fluorescently-labeled Annexin V, which binds to externalized PS.[15] Co-staining with PI, a dye that only enters cells with compromised membranes, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17]

G node_healthy Healthy Cell Mitochondria: Active Membrane: Intact Caspases: Inactive node_mtt MTT Assay (Measures Mitochondrial Activity) node_healthy->node_mtt High Signal node_ldh LDH Assay (Measures Membrane Breach) node_healthy->node_ldh No Signal node_caspase Caspase Assay (Measures Apoptotic Execution) node_healthy->node_caspase No Signal node_apoptotic Apoptotic Cell Mitochondria: Failing Membrane: Intact (Early) Caspases: Active node_apoptotic->node_mtt Low Signal node_apoptotic->node_ldh Low Signal (Late Stage) node_apoptotic->node_caspase High Signal node_necrotic Necrotic Cell Mitochondria: Failed Membrane: Breached Caspases: Inactive node_necrotic->node_mtt No Signal node_necrotic->node_ldh High Signal node_necrotic->node_caspase No Signal

Caption: Relationship between cell state and the outputs of key cytotoxicity assays.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the bioconjugate at its IC50 concentration and 10x IC50 for a defined period (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Conclusion: Synthesizing a Self-Validating Cytotoxicity Profile

References

A Head-to-Head Comparison of CuAAC and SPAAC for the Ligation of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Choosing the Optimal Click Chemistry Pathway

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a foundational requirement. "Click chemistry" provides a suite of powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as the most prominent methods.[1] Both reactions form a stable 1,2,3-triazole linkage but operate on fundamentally different principles, leading to significant trade-offs in performance, biocompatibility, and experimental design.[2]

This in-depth guide provides a head-to-head comparison of CuAAC and SPAAC specifically for the conjugation of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, an aromatic compound featuring a terminal alkyne. We will explore the mechanistic underpinnings of each reaction, provide quantitative performance data, and present detailed experimental protocols to empower you to select the optimal strategy for your research objectives.

Mechanistic Foundations: The "How" Behind the "Click"

Understanding the reaction mechanisms is critical to appreciating the strengths and limitations of each approach. While both are variants of the Huisgen 1,3-dipolar cycloaddition, their activation methods are distinct.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a true concerted cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[3] This catalysis dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal version and, crucially, yields exclusively the 1,4-disubstituted triazole regioisomer.[3][4] While early proposals suggested a mononuclear catalyst, substantial evidence now supports a dinuclear copper pathway as being kinetically dominant, providing a more complete explanation for the reaction's high fidelity.[3] The process involves the formation of a copper acetylide, coordination of the azide, and subsequent cyclization through a six-membered copper metallacycle intermediate.[4]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Acetylide π-complex & Copper Acetylide Alkyne->Acetylide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CuI_1 Cu(I) CuI_1->Acetylide + Cu(I) CuI_2 Cu(I) CuI_2->Metallacycle + Cu(I) (dinuclear path) Acetylide->Metallacycle + R2-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI_1 Regenerates Catalyst Triazolide->CuI_2 Product 1,4-Triazole Triazolide->Product + H+

Figure 1: The dinuclear pathway of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The challenge of copper cytotoxicity, which limits the application of CuAAC in living systems, directly led to the development of SPAAC.[2][5] This reaction is a true bioorthogonal and metal-free process.[6] The driving force is not a catalyst but rather the high ring strain of a cyclooctyne—the smallest stable cyclic alkyne.[7] This inherent strain lowers the activation energy of the [3+2] cycloaddition, allowing it to proceed rapidly at physiological temperatures without any external reagents.[7][] The reaction is a concerted 1,3-dipolar cycloaddition where the azide reacts with the strained alkyne (the dipolarophile) to form a stable triazole product.[7]

SPAAC_Mechanism cluster_reaction Strain-Promoted Reaction StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) TS Transition State StrainedAlkyne->TS Azide R-N3 Azide->TS Product Triazole Product TS->Product Release of Ring Strain

Figure 2: The concerted mechanism of the SPAAC reaction.

Head-to-Head Performance Comparison

The choice between CuAAC and SPAAC hinges on a trade-off between reaction kinetics and biocompatibility.[2][9] For a molecule like this compound, which has a terminal alkyne, the considerations are straightforward.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Core Principle Cu(I)-catalyzed reaction between a terminal alkyne and an azide.[4]Catalyst-free reaction between a strained cyclooctyne and an azide.[7]
Biocompatibility Limited in living systems due to copper cytotoxicity.[5][10] Requires ligands to mitigate toxicity.[11]Excellent. The reaction is bioorthogonal and metal-free, ideal for in vivo applications.[][12]
**Reaction Rate (k₂) **Generally faster: 10¹ - 10⁴ M⁻¹s⁻¹.[1]Generally slower: 10⁻³ - 1 M⁻¹s⁻¹. Rate is highly dependent on cyclooctyne structure.[1][13]
Reactant Complexity Uses simple, readily available terminal alkynes and azides.[9]Requires more complex, multi-step synthesis for strained cyclooctynes (e.g., DBCO, BCN).[14][15]
Reagent Cost Terminal alkynes and copper catalysts are generally inexpensive.[9]Strained cyclooctynes are significantly more expensive.[9][16]
Side Reactions Potential for oxidative homocoupling of alkynes. Reactive oxygen species (ROS) can damage biomolecules.[11]Highly reactive cyclooctynes can have off-target reactions, e.g., with thiols.[17]
Regioselectivity Highly regioselective, yielding only the 1,4-disubstituted triazole.[3]Yields a mixture of regioisomers, though this is often not a concern in bioconjugation.[2]
Ideal Use Case In vitro conjugations, material science, drug discovery synthesis where speed and cost are critical.Live-cell imaging, in vivo studies, and bioconjugations where metal toxicity is unacceptable.[1][18]

Experimental Protocols & Workflow

The following sections provide standardized, step-by-step protocols for conjugating an azide-modified molecule to this compound using both CuAAC and SPAAC.

Workflow Overview

A successful conjugation experiment follows a logical sequence of preparation, reaction, and purification. The primary difference in workflow between CuAAC and SPAAC is the preparation of the catalyst solution for the former.

Workflow_Comparison cluster_c CuAAC Workflow cluster_s SPAAC Workflow Prep_Alkyne Prepare Alkyne Solution (4-Methoxy-3-(2-propynyloxy) benzenecarbaldehyde) React_C Combine Reactants & Initiate Reaction Prep_Alkyne->React_C React_S Combine Reactants & Incubate Prep_Alkyne->React_S Prep_Azide Prepare Azide Partner Solution Prep_Azide->React_C Purify Purify Conjugate (e.g., SEC, HPLC) Analyze Analyze Product (e.g., MS, SDS-PAGE) Purify->Analyze Prep_Cat Prepare Catalyst Premix (CuSO₄ + Ligand) Prep_Cat->React_C Prep_Red Prepare Reducing Agent (Sodium Ascorbate) Prep_Red->React_C React_C->Purify React_S->Purify Prep_Azide_SPAAC Prepare Strained Alkyne Partner Solution Prep_Azide_SPAAC->React_S

Figure 3: Comparative experimental workflows for CuAAC and SPAAC.
Protocol 1: CuAAC Ligation

This protocol describes a typical in vitro conjugation using a water-soluble ligand (THPTA) to chelate the copper, which is recommended for any work involving sensitive molecules.[19]

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

  • Sodium Ascorbate, 100 mM stock in water (prepare fresh)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Solvent (e.g., DMSO) for dissolving the alkyne and azide if not water-soluble

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound in a minimal amount of DMSO and dilute with reaction buffer to a final concentration of 10 mM.

    • Dissolve the azide-functionalized molecule in reaction buffer to a final concentration of 12 mM (1.2 equivalents).

  • Reaction Assembly: In a microcentrifuge tube, add the following in the specified order. The final reaction volume used here is 500 µL as an example.

    • 250 µL of Reaction Buffer

    • 50 µL of the 10 mM alkyne solution (Final concentration: 1 mM)

    • 60 µL of the 12 mM azide solution (Final concentration: 1.44 mM)

  • Prepare Catalyst Premix: In a separate tube, mix 12.5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA. Vortex briefly. This 5:1 ligand-to-copper ratio helps protect sensitive molecules from oxidation.[11]

  • Add Catalyst: Add the 37.5 µL of the CuSO₄/THPTA premix to the main reaction tube. (Final copper concentration: 0.5 mM).

  • Initiate Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube. (Final concentration: 5 mM).

  • Incubation: Mix the reaction by gentle vortexing or inversion. Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C overnight.

  • Purification: Purify the resulting triazole conjugate from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Protocol 2: SPAAC Ligation

This protocol assumes the molecule of interest has been functionalized with an azide and will be reacted with a commercially available strained cyclooctyne, such as a Dibenzocyclooctyne (DBCO) derivative of this compound. For this guide's purpose, we will describe the reaction of an azide-functionalized partner with a DBCO-alkyne .

Materials:

  • Azide-functionalized molecule of interest

  • DBCO-functionalized reaction partner

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Solvent (e.g., DMSO) for dissolving reactants if not water-soluble

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the azide-functionalized molecule in reaction buffer to a final concentration of 1 mM.

    • Dissolve the DBCO-functionalized partner in a minimal amount of DMSO and dilute with reaction buffer to a final concentration of 2 mM (2 equivalents).

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 250 µL of the 1 mM azide solution.

    • 125 µL of the 2 mM DBCO solution.

    • 125 µL of Reaction Buffer.

  • Incubation: Mix the solution gently. Incubate at room temperature for 4-24 hours, or at 37°C to increase the rate. The reaction progress can be monitored by measuring the decrease in UV absorbance of DBCO at ~310 nm.[20]

  • Purification: Purify the conjugate to remove the unreacted starting materials. Given the typically larger size and hydrophobicity of the DBCO reagent, reverse-phase HPLC or SEC are effective purification methods.

Conclusion and Recommendations

Both CuAAC and SPAAC are exceptionally powerful ligation methods, but they serve different needs. The optimal choice for conjugating this compound depends entirely on the application context.

  • Choose CuAAC for applications where biocompatibility is not a concern. This includes the synthesis of small molecule libraries, the functionalization of materials, or in vitro bioconjugation of robust proteins where speed, high yield, and cost-effectiveness are paramount.[5] The terminal propargyl group on the target molecule is perfectly suited for this highly efficient reaction.

  • Choose SPAAC when the conjugation must be performed in a biological environment, such as on the surface of living cells, in vivo, or with biomolecules that are sensitive to metal-induced oxidative damage.[7][18] While it requires a more complex and expensive strained alkyne partner and proceeds more slowly, its unparalleled biocompatibility makes it the gold standard for these applications.[1][13]

By understanding the fundamental trade-offs between the speed and simplicity of CuAAC and the biocompatibility of SPAAC, researchers can confidently select the right tool to advance their scientific objectives.

References

Evaluating the Stability of the Triazole Linkage from 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the integrity of the chemical linkage connecting molecular entities is paramount. The choice of linker profoundly influences the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," yields a highly stable 1,2,3-triazole linkage.[1] This guide offers an in-depth, objective comparison of the stability of the triazole linkage, particularly when derived from precursors like 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, against other common bioconjugation linkages, supported by experimental data and detailed protocols.

The 1,2,3-Triazole Linkage: A Profile of Robustness

The 1,4-disubstituted 1,2,3-triazole ring is not merely a passive connector; its inherent physicochemical properties, including a significant dipole moment and hydrogen bond accepting capabilities, can influence the overall characteristics of the resulting conjugate.[1] The aromatic nature of the triazole ring contributes significantly to its exceptional stability under a wide array of chemical and biological conditions.[2][3] This makes it a favored choice for applications demanding robust and long-lasting connections between molecular components.[2]

The synthesis of 1,2,3-triazoles via CuAAC is highly efficient and bioorthogonal, meaning it proceeds with high yield and selectivity in complex biological environments without interfering with native biochemical processes.[4] This reaction's reliability and the resulting linkage's stability have cemented the triazole's role in drug discovery, bioconjugation, and materials science.[5]

Comparative Stability Analysis: Triazole vs. Other Linkages

The stability of a chemical linkage is critically assessed under conditions that mimic its intended biological environment. This involves evaluating its resistance to hydrolysis across a range of pH values, its susceptibility to enzymatic degradation, and its robustness in the presence of reducing or oxidizing agents.

Linkage TypeHydrolytic Stability (pH 4-10)Enzymatic StabilityRedox StabilityGeneral Remarks
Triazole Highly Stable Highly Stable [1]Highly Stable Considered one of the most robust linkages in bioconjugation.[2] Resistant to cleavage by common proteases and esterases.[1][6]
Amide StableSusceptible to Proteases[1]Generally StableThe native peptide bond, serving as a benchmark but also a target for enzymatic degradation.[6]
Ester Labile (especially at high/low pH)Labile (cleaved by esterases)[1]Generally StableOften used for prodrugs where controlled release is desired.
Hydrazone pH-dependent (more stable at neutral pH)Generally Stable[1]Generally StableStability can be tuned by modifying the structure.
Oxime Generally StableGenerally Stable[1]Generally StableOffers good stability but the formation kinetics can be slower than click chemistry.
Thioether Highly StableHighly Stable[1]Stable to mild oxidationA robust linkage, but formation can sometimes be less specific than CuAAC.
This table provides a generalized comparison. Specific stability can vary based on the molecular context.

The exceptional stability of the triazole ring stems from its aromatic character.[7] It is resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions, reflecting a high degree of aromatic stabilization.[7][8] This inherent stability translates to a resistance to metabolic degradation, a highly desirable trait in drug development.[3][7] While extremely robust, it's worth noting that under extreme, non-biological conditions such as flash vacuum pyrolysis at temperatures exceeding 500°C, the triazole ring can decompose.[2]

Experimental Protocols for Stability Assessment

To empirically determine the stability of a triazole linkage derived from this compound, a forced degradation study is the recommended approach.[2] This involves subjecting the triazole-containing molecule to a variety of stress conditions and monitoring its integrity over time, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9]

Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Triazole Compound Control Control Sample (t=0) in Buffer Prep->Control Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Prep->Oxidative Plasma Plasma/Serum Incubation (37°C) Prep->Plasma Quench Quench Reactions at Time Points Control->Quench Acid->Quench Base->Quench Oxidative->Quench Plasma->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify

Caption: Workflow for evaluating triazole linkage stability.

Detailed Protocol: Hydrolytic Stability
  • Preparation: Prepare a stock solution of the triazole-linked compound in a suitable solvent (e.g., DMSO, Methanol).

  • Incubation: Dilute the stock solution into buffers of varying pH (e.g., pH 2, 7.4, and 10) to a final concentration suitable for analysis (e.g., 10 µM).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot.[2]

  • Quenching: Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

  • Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection or by LC-MS.[10]

  • Quantification: Determine the percentage of the parent compound remaining by comparing its peak area to the t=0 time point.[2]

Detailed Protocol: Plasma/Serum Stability
  • Preparation: Prepare a stock solution of the triazole-linked compound.

  • Incubation: Incubate the compound in fresh animal or human plasma/serum at 37°C to assess stability against enzymatic degradation.[2][11]

  • Time Points: At specified time points, withdraw an aliquot.

  • Protein Precipitation: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS.[12]

  • Quantification: Quantify the remaining parent compound relative to the initial time point.

Synthesis of this compound

The starting material, this compound, can be synthesized from vanillin and propargyl bromide.[13][14] This alkyne-functionalized building block is then ready for CuAAC-mediated "click" reactions.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism Alkyne R1-C≡CH (this compound) Acetylide [Cu]-C≡C-R1 Alkyne->Acetylide + Cu(I) Azide R2-N3 Complex Intermediate Complex Azide->Complex Cu_I Cu(I) Acetylide->Complex + R2-N3 Triazole 1,4-Disubstituted Triazole Complex->Triazole Cycloaddition Triazole->Cu_I - Cu(I) (catalyst regenerated)

Caption: Simplified mechanism of CuAAC reaction.

Conclusion

The 1,2,3-triazole linkage, readily formed via CuAAC from precursors such as this compound, stands out for its exceptional stability.[1][2] It is highly resistant to hydrolytic, enzymatic, and redox degradation, making it an ideal linker for bioconjugates that require a long in vivo half-life and robust performance.[1] Compared to other common linkages like esters, hydrazones, and even amides (in the context of enzymatic degradation), the triazole offers superior stability. While linkages like oximes and thioethers also exhibit high stability, the ease and efficiency of the click chemistry reaction for forming the triazole bond make it a highly attractive and widely adopted strategy in modern drug development and chemical biology.[1] The inherent stability and favorable physicochemical properties of the triazole ring underscore its value as a privileged scaffold in medicinal chemistry.[8][15]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical reagents, from procurement to disposal, is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe disposal of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde, a specialized aromatic aldehyde containing a propargyl ether moiety. The procedural steps outlined herein are grounded in an understanding of the compound's structural alerts and established best practices for laboratory chemical waste management, ensuring the protection of personnel and the environment.

Hazard Assessment: Understanding the Risks

Aromatic Aldehyde: Aromatic aldehydes can vary in toxicity but are often categorized as irritants.[1] Some may also pose environmental hazards.[2][3]

Propargyl Ether and the Peroxide Threat: The presence of the propargyl ether group (an ether adjacent to a carbon-carbon triple bond) is a significant safety concern. Ethers, particularly those with primary and/or secondary alkyl groups, are known peroxide formers.[4][5] The propargylic hydrogen is especially susceptible to autoxidation, a slow reaction with atmospheric oxygen that forms unstable and shock-sensitive peroxide crystals.[4][6] This process is accelerated by exposure to light and heat.[4][7] Over time, these peroxides can accumulate in the container, posing a severe explosion hazard, especially upon friction (e.g., twisting a cap), heat, or mechanical shock.[5][6][7]

Key Hazard Summary Table:

HazardFunctional GroupPotential Consequences
Peroxide Formation Propargyl EtherSevere explosion risk from shock, friction, or heat.[4][7]
Irritation Aromatic AldehydeMay cause skin, eye, and respiratory irritation.[1][8][9]
Flammability Ether/Organic CompoundFlammable liquid and vapor.[10][11]
Environmental Toxicity General Organic CompoundPotential for harm to aquatic life with long-lasting effects.[2]

Given these risks, this compound must be treated as a potentially explosive and hazardous chemical waste.

Pre-Disposal Evaluation and Peroxide Detection

Before proceeding with disposal, a careful evaluation of the chemical's container and age is crucial.

Visual Inspection:

  • Without moving the container excessively, visually inspect it for any signs of peroxide formation.[4] A non-hazardous light source can be used to backlight the container.[4]

  • CRITICAL: If any of the following are observed, DO NOT HANDLE the container and contact your institution's Environmental Health & Safety (EH&S) office immediately:

    • Crystal formation, appearing as chips, an ice-like solid mass, or wisp-like structures suspended in the liquid.[4][5]

    • White crystals around the cap or threads of the bottle.[4][7]

    • Cloudiness or discoloration of the liquid.[4]

Peroxide Testing (Only if no visual signs are present): If the chemical has been opened and stored for an extended period (typically beyond 3-6 months for high-risk peroxide formers), testing for peroxides is recommended.[12] Semi-quantitative peroxide test strips are commercially available and offer a straightforward method for detection.[12]

Experimental Protocol: Peroxide Testing with Strips

  • Working in a fume hood and wearing appropriate Personal Protective Equipment (PPE), carefully uncap the container.

  • Dip the test strip into the chemical for the duration specified by the manufacturer.

  • Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.

  • If the peroxide concentration is above the acceptable limit set by your institution's EH&S (often 10 ppm or lower), it may require chemical treatment to reduce the peroxides before disposal.[12] Contact your EH&S office for guidance on this procedure.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed professional waste disposal service.[13] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [14][15]

Personal Protective Equipment (PPE) Required:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9]
Respiratory Protection Use only within a certified chemical fume hood to avoid inhalation of vapors.[8][16]

Waste Collection and Containerization:

  • Waste Characterization: This chemical should be classified as a hazardous waste due to its potential for reactivity (peroxide formation) and likely ignitability and toxicity.[17]

  • Segregation: It is critical to segregate this waste. Do not mix it with other waste streams, particularly:

    • Aqueous waste

    • Acids or bases[18]

    • Oxidizing or reducing agents[18] It should be collected as a halogen-free organic solvent waste.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with ethers and aldehydes.[15][19] The original container is often suitable if it is in good condition.[18] Leave at least 10% headspace in the container to allow for vapor expansion.[20]

  • Labeling: Clearly label the waste container with a hazardous waste tag as required by your institution and regulations such as the Resource Conservation and Recovery Act (RCRA).[15][21][22] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazards (e.g., "Peroxide Former," "Flammable," "Irritant")

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[17][18] This area should be well-ventilated, away from heat and light, and provide secondary containment.[4][15]

  • Disposal Request: Once the container is ready, arrange for pickup by your institution's EH&S or a licensed hazardous waste disposal contractor.[14][17]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • For minor spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10][16]

  • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[8]

  • Avoid creating sparks or using equipment that is not explosion-proof.[10]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9] Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8][9] Seek medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[8]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[8]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

Disposal_Workflow Disposal Decision Workflow for this compound start Start: Chemical Identified for Disposal visual_inspection Visual Inspection of Container start->visual_inspection signs_of_peroxide Crystals, Cloudiness, or Discoloration Observed? visual_inspection->signs_of_peroxide contact_ehs STOP! Do Not Handle. Contact EH&S Immediately. signs_of_peroxide->contact_ehs Yes no_signs No Visual Signs of Peroxides signs_of_peroxide->no_signs No peroxide_test Perform Peroxide Test (if required by age) no_signs->peroxide_test peroxide_level Peroxide Level > Acceptable Limit? peroxide_test->peroxide_level treat_peroxides Consult EH&S for Peroxide Neutralization peroxide_level->treat_peroxides Yes safe_to_handle Safe for Handling and Disposal Prep peroxide_level->safe_to_handle No treat_peroxides->contact_ehs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) safe_to_handle->ppe segregate Segregate as Halogen-Free Organic Waste ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store request_pickup Arrange for Pickup by Licensed Waste Disposal Service store->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

A Senior Application Scientist's Guide to Safe Laboratory Operations and Disposal

This guide provides essential safety, handling, and disposal protocols for this compound (CAS: 145654-01-9).[1] As specific toxicological and safety data for this compound are not extensively published, this document synthesizes information from analogous structures—specifically aromatic aldehydes and propargyl ethers—to establish a robust framework for risk mitigation. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: A Dual-Functionality Analysis

The primary risk associated with this compound stems from its two key functional groups: the aromatic aldehyde and the propargyl ether. A comprehensive risk assessment must consider the potential hazards of both moieties.

  • Aromatic Aldehyde Group: Aldehydes, particularly aromatic ones, are known irritants.[2][3][4] Because of their reactivity, they can interact with biological macromolecules, potentially leading to adverse health effects such as irritation and allergic reactions.[3] Occupational exposure to aldehydes can occur through inhalation of vapors or direct skin contact.[5] Safety data sheets for structurally similar benzaldehydes consistently report skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9][10]

  • Propargyl Ether Group: This functional group presents a more severe set of potential hazards. Propargyl ethers are known peroxide formers, which can become unstable and potentially explosive upon concentration, heating, or shock.[11][12][13][14] The propargyl group itself is associated with toxicity, capable of causing irritation to the skin, eyes, and respiratory system.[15] Furthermore, many propargyl ethers are flammable and may form explosive vapor-air mixtures.[11][13][16]

The following table summarizes the anticipated hazards based on these structural components.

Hazard ClassificationPotential EffectAssociated Functional GroupSupporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Aldehyde / Propargyl EtherA common warning for both functional groups.[6][9][11]
Skin Corrosion/Irritation Causes skin irritation.Aldehyde / Propargyl EtherDocumented for similar benzaldehydes and propargyl compounds.[6][7][9][10][15]
Serious Eye Damage/Irritation Causes serious eye irritation.AldehydeA primary hazard for benzaldehyde derivatives.[6][7][9][10]
Respiratory Irritation May cause respiratory irritation.Aldehyde / Propargyl EtherVapors from both aldehydes and propargyl compounds can be irritants.[6][9][15]
Chemical Instability May form explosive peroxides.Propargyl EtherA critical hazard requiring specific handling protocols.[11][12][13]
Flammability Flammable liquid and vapor.Propargyl EtherPropargyl ethers can have low flash points and form explosive mixtures with air.[11][16]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. A proactive safety culture prioritizes engineering and administrative controls to minimize exposure risk.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Hazard Controls prioritizes strategies from most to least effective.

  • Engineering Controls: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to control vapor inhalation.[17] An emergency eyewash station and safety shower must be immediately accessible.[17]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel receive documented training on the specific hazards and handling procedures. Do not work alone when handling this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection must be based on a risk assessment of the specific procedure being performed.

cluster_ppe Mandatory PPE Protocol Start Begin Task (e.g., Weighing, Transfer) Eye Eye Protection Chemical Splash Goggles (min.) + Face Shield (splash risk) Start->Eye Hand Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Eye->Hand Body Body Protection Flame-Resistant Lab Coat + Chemical Apron (splash risk) Hand->Body Foot Foot & Leg Protection Long Pants & Closed-Toe Shoes Body->Foot Proceed Proceed with Task in Fume Hood Foot->Proceed

Caption: Step-by-step PPE selection process before handling the chemical.

Step-by-Step PPE Application
  • Eye and Face Protection:

    • Minimum Requirement: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards at all times.[7][8][18]

    • High Splash Risk: For tasks involving larger volumes, heating, or potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[17][18]

  • Hand Protection:

    • Glove Selection: Wear chemical-resistant gloves. Single-use nitrile gloves are generally acceptable for incidental contact.[18] Latex gloves are not recommended as they offer poor protection against many chemicals, including aldehydes.[18] For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide.

    • Technique: Always inspect gloves for tears or punctures before use.[9] Use proper glove removal technique to avoid contaminating your skin.[9] For high-risk procedures, consider double-gloving.[17]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat is strongly recommended due to the potential flammability of the propargyl ether moiety. Ensure the coat is fully buttoned.

    • Apron: For transfers or procedures with a significant splash risk, wear a chemical-resistant apron over the lab coat.[17][18]

    • Clothing: Full-length pants and closed-toe, chemical-resistant shoes are mandatory to ensure no skin is exposed.[17][18]

  • Respiratory Protection:

    • Under normal laboratory conditions using small quantities within a certified fume hood, respiratory protection is typically not required.[7]

    • If there is a risk of generating aerosols or dust (if the material is solid) outside of a fume hood, or if engineering controls are insufficient, a respiratory protection program must be implemented. This requires a formal hazard evaluation, fit testing, and training.[19] Surgical masks provide no protection against chemical vapors.[18]

Special Handling & Disposal Plan

Operational Plan: Mitigating Propargyl Ether Risks
  • Peroxide Prevention: Due to the propargyl ether group, this compound may form explosive peroxides over time, especially when exposed to air.[11][12]

    • Storage: Store the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dark, and well-ventilated place away from heat and ignition sources.[7][11]

    • Testing: If the material has been stored for an extended period or shows signs of crystallization or viscosity changes, it should be tested for peroxides before use.

    • Heating: Never distill this compound to dryness, as this can concentrate potentially explosive peroxides.[12]

  • Static Discharge: Use proper grounding and bonding procedures during transfers of flammable liquids to prevent static discharge.[13][17] Use spark-proof tools where necessary.[11][16]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[17]

    • Do not mix this waste with incompatible materials. Aldehydes can react violently with acids, strong bases, and oxidizing agents.[7][20]

    • Solid waste (gloves, wipes, etc.) should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Disposal Procedure:

    • Disposal must be conducted through a licensed hazardous waste disposal company in strict accordance with all local, regional, and national regulations.[7][8][11]

    • A potential disposal method for small quantities is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] This should only be performed by trained professionals at a certified facility.

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.